molecular formula C19H38O3 B072021 Methyl 2-hydroxyoctadecanoate CAS No. 1331-93-7

Methyl 2-hydroxyoctadecanoate

Katalognummer: B072021
CAS-Nummer: 1331-93-7
Molekulargewicht: 314.5 g/mol
InChI-Schlüssel: OUFCLLRNNJZLOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxyoctadecanoate is a useful research compound. Its molecular formula is C19H38O3 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 2-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLLRNNJZLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347938
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-35-1
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxyoctadecanoate: Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, a methyl ester of 2-hydroxyoctadecanoic acid, belongs to the class of alpha-hydroxy fatty acids. These molecules are of significant interest in various scientific fields due to their unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of its parent acid, 2-hydroxyoctadecanoic acid, and discusses the methodologies for its extraction, identification, and analysis. While the direct natural occurrence and abundance of this compound are not extensively documented, this guide infers its presence from the analysis of its parent compound and outlines the necessary experimental protocols for its study.

Natural Sources of 2-Hydroxyoctadecanoic Acid

Current scientific literature indicates that 2-hydroxyoctadecanoic acid is found in a limited range of natural sources, primarily within the marine environment.

Marine Sponges

The most well-documented sources of 2-hydroxyoctadecanoic acid are marine sponges. Specifically, studies have identified this alpha-hydroxy fatty acid as a constituent of the phospholipids (B1166683) in certain sponge species. During the chemical analysis of these sponges, fatty acids are typically extracted and then derivatized to their methyl esters for identification by gas chromatography-mass spectrometry (GC-MS). The identification of this compound in these analyses confirms the presence of the parent 2-hydroxyoctadecanoic acid in the sponge lipids.

One notable study identified 2-hydroxyoctadecanoic acid in the phospholipids of two Senegalese marine sponges of the family Suberitidae: Pseudosuberites sp. and Suberites massa[1].

Abundance of this compound

To date, there is a notable lack of quantitative data in the scientific literature regarding the abundance of this compound in natural sources. Analytical studies have focused on the identification of its parent acid, 2-hydroxyoctadecanoic acid, as part of the total fatty acid profile. The conversion to methyl esters is a standard procedure for analysis, and therefore, the reported data pertains to the presence of the parent acid rather than the natural abundance of the methyl ester itself.

Table 1: Quantitative Abundance of this compound in Natural Sources

Natural SourceOrganism/TissueAbundanceReference
Marine SpongesPseudosuberites sp.Data not available[1]
Marine SpongesSuberites massaData not available[1]

Note: The table highlights the absence of specific quantitative data for this compound in the cited literature. The presence of its parent acid has been confirmed.

Experimental Protocols

The following section details a composite experimental protocol for the extraction, methylation, and analysis of 2-hydroxyoctadecanoic acid from marine sponge tissue, leading to the identification of this compound.

Lipid Extraction from Marine Sponge Tissue

This protocol is based on standard methods for lipid extraction from marine organisms.

Materials:

Procedure:

  • Weigh a known amount of sponge tissue (e.g., 10 g).

  • Homogenize the tissue in a mixture of chloroform and methanol (2:1, v/v) at a ratio of 20 mL of solvent per gram of tissue.

  • After homogenization, filter the mixture to remove solid debris.

  • To the filtrate, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the mixture to facilitate the separation of the chloroform (lower) and aqueous (upper) layers.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of the extracted fatty acids to their corresponding methyl esters.

Materials:

  • Total lipid extract

  • Methanolic HCl (e.g., 5% HCl in methanol) or BF3-methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve a known amount of the lipid extract (e.g., 10 mg) in a known volume of toluene.

  • Add methanolic HCl or BF3-methanol to the lipid solution.

  • Heat the mixture in a sealed vial at a controlled temperature (e.g., 80°C) for a specified time (e.g., 1-2 hours) to allow for complete transesterification.

  • After cooling, add a volume of water and extract the FAMEs with hexane.

  • Wash the hexane layer with a saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting hexane solution containing the FAMEs, including this compound, is ready for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the identification and potential quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)

GC Conditions (Typical):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-600

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

Identification:

The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries (e.g., NIST, Wiley) and by interpreting the fragmentation pattern. The presence of a hydroxyl group will lead to characteristic fragmentation that aids in its identification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from a natural source.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sponge Marine Sponge Tissue Homogenization Homogenization in Chloroform:Methanol Sponge->Homogenization Extraction Lipid Extraction Homogenization->Extraction LipidExtract Total Lipid Extract Extraction->LipidExtract Transesterification Transesterification (Methylation) LipidExtract->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS DataAnalysis Data Analysis & Identification GCMS->DataAnalysis Result Identification of Methyl 2-hydroxyoctadecanoate DataAnalysis->Result

Caption: General workflow for the isolation and identification of this compound.

Signaling Pathways and Logical Relationships

As the biological role of this compound is not yet elucidated, a signaling pathway diagram is not applicable at this time. The logical relationship in its analysis is a linear progression from sample collection to final identification, as depicted in the experimental workflow diagram.

Conclusion

This technical guide summarizes the current knowledge on the natural sources of 2-hydroxyoctadecanoic acid, the parent compound of this compound. While marine sponges have been identified as a source of the parent acid, quantitative data on the abundance of the methyl ester in any natural source remains unavailable. The provided experimental protocols offer a comprehensive framework for researchers to extract, derivatize, and identify this compound from biological matrices. Further research is warranted to explore a wider range of organisms for the presence of this compound and to quantify its abundance, which will be crucial for understanding its potential biological significance and for applications in drug development and other scientific disciplines.

References

Biological role of Methyl 2-hydroxyoctadecanoate in cellular membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 2-Hydroxylated Sphingolipids in Cellular Membranes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-hydroxy fatty acids (hFA), such as 2-hydroxyoctadecanoic acid, are critical components of a specific subset of sphingolipids, primarily found in mammals within the nervous system, skin, and kidneys.[1][2] The presence of a hydroxyl group at the C-2 position of the fatty acyl chain imparts unique biophysical properties to the cellular membranes where these lipids reside. Synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H), these molecules are essential for the structural integrity of the myelin sheath, the skin's permeability barrier, and the organization of membrane microdomains.[1][2][3] Deficiencies in FA2H are linked to severe neurodegenerative disorders, underscoring the vital role of 2-hydroxylated sphingolipids in maintaining cellular health.[3][4] This guide explores the biosynthesis, membrane function, and signaling involvement of these lipids, presenting key data and experimental methodologies relevant to their study.

Biosynthesis of 2-Hydroxy Fatty Acid-Containing Sphingolipids

The synthesis of 2-hydroxy fatty acids is a critical initial step. The enzyme Fatty Acid 2-Hydroxylase (FA2H), located in the endoplasmic reticulum, catalyzes the hydroxylation of free fatty acids at the C-2 position.[4][5][6] This reaction is stereospecific, producing (R)-2-hydroxy fatty acids.[5][7] Following hydroxylation, the 2-hydroxy fatty acid is activated and incorporated into dihydroceramide (B1258172) by ceramide synthases, entering the sphingolipid metabolic pathway.[1]

cluster_ER Endoplasmic Reticulum FA Free Fatty Acid (e.g., Octadecanoic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H O2 hFA (R)-2-Hydroxy Fatty Acid ACS Acyl-CoA Synthetase hFA->ACS CoA-SH, ATP hFA_CoA 2-Hydroxy Acyl-CoA CerS Ceramide Synthase (CerS) hFA_CoA->CerS DHS Dihydrosphingosine DHS->CerS DHCer hFA-Dihydroceramide Further processing into\ncomplex sphingolipids\n(e.g., Galactosylceramides,\nSulfatides) Further processing into complex sphingolipids (e.g., Galactosylceramides, Sulfatides) DHCer->Further processing into\ncomplex sphingolipids\n(e.g., Galactosylceramides,\nSulfatides) FA2H->hFA ACS->hFA_CoA CerS->DHCer

Caption: Biosynthesis pathway of 2-hydroxy fatty acid (hFA) containing ceramides.

Role in Cellular Membrane Organization and Properties

The defining characteristic of 2-hydroxylated sphingolipids is their ability to influence the structure and function of cellular membranes. The additional hydroxyl group acts as a hydrogen bond donor and acceptor, enhancing intermolecular interactions within the lipid bilayer.[3]

Formation of Membrane Nanodomains

2-hydroxylated sphingolipids are critical for the organization of plasma membrane nanodomains, also known as lipid rafts.[8][9] These specialized microdomains are enriched in sphingolipids and cholesterol and serve as platforms for concentrating proteins involved in signal transduction.[8][10] The hydrogen bonding capability of the 2-hydroxyl group stabilizes the liquid-ordered (Lo) phase of these domains, distinguishing them from the surrounding liquid-disordered (Ld) phase of the bulk membrane.[3][8] This stabilization is crucial for the proper localization and function of membrane proteins.[8]

Caption: Stabilization of a lipid raft by 2-hydroxylated sphingolipids (hFA-SL).

Impact on Membrane Physical Properties

The incorporation of 2-hydroxy fatty acids, including 2-hydroxyoctadecanoic acid, alters the physical properties of lipid bilayers. Studies using model membranes have provided quantitative data on these effects. Generally, the 2-hydroxyl group increases the packing order and stability of the membrane.[10] However, when present as a free fatty acid, it can have a contrary effect, broadening the phase transition.[11][12]

CompoundModel MembraneMolar Ratio (Compound:Lipid)MethodObserved EffectReference
(R)-2-hydroxy octadecanoic acidDMPCNot specifiedDSCAlleviated the liquid-crystalline state[11]
2-hydroxy Stearic Acid methyl esterDMPCNot specifiedNot specifiedBroadens phase transition[12][13]
Sphingolipids with 2-hydroxy FAsPlant Plasma MembraneEndogenousFluorescenceIncrease membrane order[10]

DMPC: Dimyristoylphosphatidylcholine; DSC: Differential Scanning Calorimetry

Involvement in Cellular Signaling

By organizing membrane nanodomains, 2-hydroxylated sphingolipids play a direct role in signal transduction pathways. A well-characterized example is their function in plant innate immunity.

In Arabidopsis thaliana, 2-hydroxy sphingolipids are required for the proper assembly of a defense signaling platform in the plasma membrane.[8][9] This platform includes pattern recognition receptors (PRRs) and the NADPH oxidase RBOHD. In the absence of these specialized lipids (e.g., in fah1/fah2 mutants), these proteins are mislocalized, leading to a failure to produce a reactive oxygen species (ROS) burst in response to pathogens.[8][9][10]

cluster_WT Wild-Type Cell cluster_Mutant FA2H-Deficient Cell PAMP_WT Pathogen Signal (PAMP) Raft_WT Organized Nanodomain (with hFA-SL) PAMP_WT->Raft_WT Proteins_WT PRRs + RBOHD (Correctly Localized) Raft_WT->Proteins_WT enables localization ROS_WT ROS Burst Proteins_WT->ROS_WT activation Immunity_WT Immune Response ROS_WT->Immunity_WT PAMP_Mut Pathogen Signal (PAMP) Raft_Mut Disorganized Membrane (lacks hFA-SL) PAMP_Mut->Raft_Mut Proteins_Mut PRRs + RBOHD (Mislocalized) Raft_Mut->Proteins_Mut fails to localize No_ROS No ROS Burst Proteins_Mut->No_ROS no activation No_Immunity Suppressed Immunity No_ROS->No_Immunity

Caption: Role of 2-hydroxylated sphingolipids in plant pattern-triggered immunity.

Key Experimental Protocols

Analysis of Methyl 2-hydroxyoctadecanoate by HPLC

This protocol describes a general method for the quantification of fatty acid methyl esters after saponification, adapted from procedures for analyzing pectin (B1162225) esterification.[14]

Objective: To quantify the methanol (B129727) released from this compound to infer its concentration.

Methodology:

  • Saponification:

    • Dissolve a known quantity of the lipid sample containing this compound in a suitable organic solvent.

    • Add a standardized solution of sodium hydroxide (B78521) (e.g., 0.5 M NaOH) to initiate hydrolysis of the methyl ester.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 1 hour) to ensure complete saponification, which releases methanol and the sodium salt of 2-hydroxyoctadecanoic acid.

  • Neutralization:

    • Carefully neutralize the reaction mixture to a pH of ~7.0 using a dilute acid, such as sulfuric acid (H₂SO₄).

  • Sample Preparation:

    • Centrifuge the neutralized sample to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter to prepare it for HPLC analysis.

  • HPLC Analysis:

    • System: High-Performance Liquid Chromatograph equipped with a Refractive Index (RI) detector.

    • Column: A column suitable for sugar and alcohol analysis (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

    • Flow Rate: Typically 0.5-0.8 mL/min.

    • Temperature: Maintain the column at a constant temperature (e.g., 60°C).

  • Quantification:

    • Prepare a standard curve using known concentrations of methanol.

    • Inject the prepared sample and quantify the methanol peak area against the standard curve. The molar amount of methanol detected corresponds to the initial molar amount of this compound.

Assessment of Membrane Fluidity using LAURDAN Fluorescence Spectroscopy

This method uses the fluorescent probe LAURDAN to assess the packing order and fluidity of lipid membranes.[15][16]

Objective: To measure changes in membrane fluidity upon incorporation of 2-hydroxylated lipids.

Methodology:

  • Liposome Preparation:

    • Prepare model liposomes (e.g., DMPC or a complex lipid mixture mimicking a plasma membrane) with and without the lipid of interest (e.g., a 2-hydroxylated sphingolipid).

    • Dry the lipid mixture under nitrogen gas and hydrate (B1144303) with a buffer to form multilamellar vesicles.

    • Extrude the vesicles through polycarbonate filters of a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • LAURDAN Labeling:

    • Add the LAURDAN probe (from a stock solution in ethanol (B145695) or DMSO) to the LUV suspension at a molar ratio of approximately 1:500 (probe:lipid).

    • Incubate in the dark for at least 30 minutes to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the sample at ~350 nm.

    • Record the emission spectra from ~400 nm to ~550 nm.

    • In ordered, gel-phase membranes (Lo), LAURDAN emission peaks at ~440 nm. In disordered, liquid-crystalline membranes (Ld), the peak is red-shifted to ~490 nm due to increased water penetration into the bilayer.

  • Data Analysis (Generalized Polarization):

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.

    • Interpretation: Higher GP values (approaching +1) indicate a more ordered, less fluid membrane. Lower GP values (approaching -1) indicate a more disordered, fluid membrane.[16] Compare the GP values of control liposomes with those containing the 2-hydroxylated lipid.

Conclusion and Future Directions

This compound, as a stable derivative of 2-hydroxyoctadecanoic acid, is a valuable tool for studying the profound impact of 2-hydroxylated lipids on membrane biology. These lipids are not merely passive structural components but are active participants in organizing membrane domains and enabling critical signaling events. The strong link between defects in their synthesis and human neurodegenerative diseases highlights their importance in cellular homeostasis.[2][17] For drug development professionals, understanding how these lipids modulate membrane protein platforms could unveil new therapeutic targets, particularly for diseases involving membrane dysfunction or misregulated signaling at lipid rafts. Future research should focus on identifying the full spectrum of proteins that rely on 2-hydroxylated sphingolipids for their function and exploring the potential of modulating FA2H activity for therapeutic benefit.

References

An In-Depth Technical Guide to the Metabolic Pathway of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of Methyl 2-hydroxyoctadecanoate, a 2-hydroxy long-chain fatty acid methyl ester. The metabolism of this compound is intricately linked to the synthesis and degradation of 2-hydroxylated sphingolipids, which play crucial roles in various cellular processes, including membrane structure, cell signaling, and myelination. This document details the enzymatic steps involved in its conversion to the active free fatty acid form, its incorporation into complex sphingolipids, and its ultimate catabolism. Furthermore, this guide outlines detailed experimental protocols for investigating its metabolic fate and presents the limited available quantitative data. Diagrams of the metabolic and associated signaling pathways are provided to facilitate a deeper understanding of its biological significance.

Introduction

This compound belongs to the class of 2-hydroxy fatty acids (2-OHFAs), which are characterized by a hydroxyl group at the alpha-carbon. In biological systems, 2-OHFAs are primarily found as constituents of sphingolipids, particularly in the nervous system, skin, and kidneys.[1] The presence of the 2-hydroxyl group confers unique biophysical properties to these sphingolipids, influencing membrane fluidity, lipid packing, and intercellular interactions.[2] The metabolism of exogenously supplied this compound is presumed to follow the established pathways for endogenous 2-hydroxy fatty acids, beginning with its hydrolysis to the free fatty acid.

Metabolic Pathway

The metabolic journey of this compound involves several key stages: hydrolysis of the methyl ester, activation to a CoA-thioester, incorporation into sphingolipids, and eventual degradation through peroxisomal α-oxidation.

Hydrolysis of the Methyl Ester

The initial and obligatory step in the metabolism of this compound is the hydrolysis of its methyl ester to yield 2-hydroxyoctadecanoic acid. This reaction is catalyzed by carboxylesterases (CES), a family of enzymes with broad substrate specificity for ester-containing compounds.[3] Human carboxylesterases, particularly CES1 (predominantly in the liver) and CES2 (abundant in the intestine), are the likely candidates for this biotransformation.[3][4] While direct evidence for the hydrolysis of this compound by these enzymes is not available, their known function in the metabolism of various ester-containing drugs and endogenous lipids strongly supports this initial step.[4]

Activation and Incorporation into Sphingolipids

Following hydrolysis, 2-hydroxyoctadecanoic acid is activated to its coenzyme A (CoA) derivative, 2-hydroxyoctadecanoyl-CoA. This activation is a prerequisite for its incorporation into the sphingolipid biosynthetic pathway.

The synthesis of 2-hydroxylated sphingolipids is initiated by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , which hydroxylates long-chain fatty acids to produce 2-hydroxy fatty acids.[5] However, in the case of exogenously supplied this compound, the 2-hydroxy fatty acid is already present.

The 2-hydroxyoctadecanoyl-CoA then serves as a substrate for Ceramide Synthases (CerS) . These enzymes acylate a sphingoid base (like sphingosine (B13886) or sphinganine) to form 2-hydroxy-ceramide.[1] This 2-hydroxy-ceramide can then be further metabolized to more complex 2-hydroxylated sphingolipids, such as 2-hydroxy-glucosylceramide, 2-hydroxy-galactosylceramide, and 2-hydroxy-sphingomyelin, by the action of respective synthases.[1]

Degradation via Peroxisomal α-Oxidation

The catabolism of 2-hydroxy fatty acids occurs through the peroxisomal α-oxidation pathway. Complex 2-hydroxylated sphingolipids are first broken down in the lysosomes to 2-hydroxy-ceramide, which is then hydrolyzed by acid ceramidase to release 2-hydroxyoctadecanoic acid.

The free 2-hydroxyoctadecanoic acid is then transported to the peroxisome for degradation. The key enzyme in this process is 2-hydroxyacyl-CoA lyase 1 (HACL1) .[6][7][8] HACL1 catalyzes the cleavage of 2-hydroxyoctadecanoyl-CoA into heptadecanal (B146464) (a C17 aldehyde) and formyl-CoA.[7] The heptadecanal can be further oxidized to heptadecanoic acid, while formyl-CoA is converted to formate (B1220265) and subsequently to carbon dioxide.[8]

Metabolic_Pathway_of_Methyl_2_hydroxyoctadecanoate cluster_extracellular Extracellular/Cytosol cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome This compound This compound 2-hydroxyoctadecanoic acid 2-hydroxyoctadecanoic acid This compound->2-hydroxyoctadecanoic acid Carboxylesterases (CES1, CES2) 2-hydroxyoctadecanoyl-CoA 2-hydroxyoctadecanoyl-CoA 2-hydroxyoctadecanoic acid->2-hydroxyoctadecanoyl-CoA Acyl-CoA Synthetase 2-hydroxy-Ceramide 2-hydroxy-Ceramide 2-hydroxyoctadecanoyl-CoA->2-hydroxy-Ceramide Ceramide Synthases (CerS) Heptadecanal Heptadecanal 2-hydroxyoctadecanoyl-CoA->Heptadecanal HACL1 (α-oxidation) Formyl-CoA Formyl-CoA 2-hydroxyoctadecanoyl-CoA->Formyl-CoA HACL1 (α-oxidation) 2-hydroxy-GlcCer 2-hydroxy-GlcCer 2-hydroxy-Ceramide->2-hydroxy-GlcCer GlcCer Synthase 2-hydroxy-GalCer 2-hydroxy-GalCer 2-hydroxy-Ceramide->2-hydroxy-GalCer GalCer Synthase 2-hydroxy-SM 2-hydroxy-SM 2-hydroxy-Ceramide->2-hydroxy-SM SM Synthase

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data

Specific quantitative data for the metabolism of this compound is scarce in the literature. The following tables summarize the available data for the key enzymes involved, with the caveat that the substrates are often analogues rather than 2-hydroxyoctadecanoic acid itself.

Table 1: Kinetic Parameters of Key Metabolic Enzymes

EnzymeSubstrateKmVmaxSource
Fatty Acid 2-Hydroxylase (FA2H)Tetracosanoic acid (C24:0)<0.18 µMNot reportedUniProt: Q7L5A8
2-hydroxyacyl-CoA lyase 1 (HACL1)2-hydroxyoctadecanoyl-CoANot reportedNot reported[7]

Table 2: Tissue Distribution of 2-Hydroxy Fatty Acid-Containing Sphingolipids

TissueLipid ClassConcentration/AbundanceSource
Brain (Myelin)GalactosylceramideHigh concentration, >50% are 2-hydroxylated[2]
Skin (Stratum Corneum)Ceramides (B1148491)~40% of ceramides contain 2-hydroxy fatty acids[1]
KidneyGlycosphingolipidsPresent[1]

Involvement in Signaling Pathways

2-hydroxylated sphingolipids are not merely structural components of membranes; they are also implicated in various cell signaling pathways.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism.[9] Recent evidence suggests a link between 2-hydroxy fatty acids and mTOR signaling. Overexpression of FA2H, leading to increased levels of 2-hydroxylated sphingolipids, has been shown to inhibit the mTOR/S6K1/Gli1 pathway in gastric cancer cells, thereby increasing chemosensitivity.[10] The exact mechanism by which 2-hydroxylated sphingolipids modulate mTOR signaling is still under investigation but may involve the activation of AMPK.[10]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis.[11] The connection between sphingolipids and Hedgehog signaling is an active area of research. As mentioned above, FA2H has been shown to inhibit the mTOR/S6K1/Gli1 pathway, and Gli1 is a key transcription factor in the Hedgehog signaling cascade.[10] This suggests that 2-hydroxylated sphingolipids may act as negative regulators of Hedgehog signaling.

Signaling_Pathways cluster_metabolism Metabolism cluster_signaling Signaling Pathways This compound This compound 2-hydroxyoctadecanoic acid 2-hydroxyoctadecanoic acid This compound->2-hydroxyoctadecanoic acid Hydrolysis 2-hydroxylated Sphingolipids 2-hydroxylated Sphingolipids 2-hydroxyoctadecanoic acid->2-hydroxylated Sphingolipids FA2H, CerS mTOR_pathway mTOR Pathway 2-hydroxylated Sphingolipids->mTOR_pathway Inhibits Hedgehog_pathway Hedgehog Pathway (Gli1) mTOR_pathway->Hedgehog_pathway Cell_Growth Cell Growth & Proliferation Hedgehog_pathway->Cell_Growth Promotes

Figure 2: Involvement of 2-hydroxylated sphingolipids in cell signaling.

Experimental Protocols

Investigating the metabolic pathway of this compound requires a multi-step approach involving cell culture, lipid extraction, and analysis by mass spectrometry.

In Vitro Metabolism in Cultured Cells

Objective: To track the conversion of this compound into its metabolites in a cellular context.

Materials:

  • Cell line of interest (e.g., hepatocytes, neurons)

  • Cell culture medium and supplements

  • This compound (and an isotope-labeled internal standard, e.g., d3-Methyl 2-hydroxyoctadecanoate)

  • Solvents for lipid extraction (e.g., chloroform, methanol, isooctane)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow.

  • Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Harvesting: At each time point, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method. Spike the sample with the internal standard before extraction to correct for sample loss.

  • Sample Preparation for Analysis: The extracted lipids can be analyzed directly or after derivatization, depending on the analytical method.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its fatty acid metabolites.

Procedure:

  • Derivatization: Convert the fatty acids in the lipid extract to their more volatile methyl ester and trimethylsilyl (B98337) (TMS) ether derivatives.[3]

  • GC Separation: Inject the derivatized sample onto a GC column (e.g., a DB-23 capillary column) to separate the different fatty acid species based on their volatility and polarity.[3]

  • MS Detection: Use a mass spectrometer to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Quantify the amount of each metabolite by comparing its peak area to that of the corresponding internal standard.

Analysis of 2-Hydroxylated Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify the various 2-hydroxylated sphingolipid species formed.

Procedure:

  • LC Separation: Inject the lipid extract onto a reverse-phase C18 liquid chromatography column to separate the different sphingolipid classes and molecular species.[12]

  • MS/MS Detection: Use a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the 2-hydroxylated sphingolipids based on their precursor and product ion transitions.[10][12]

  • Quantification: Quantify each sphingolipid species against a corresponding internal standard.

Experimental_Workflow cluster_cell_culture In Vitro Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis A Cell Culture B Treatment with Methyl 2-hydroxyoctadecanoate A->B C Cell Harvesting B->C D Lipid Extraction C->D E Derivatization (for GC-MS) D->E G LC-MS/MS Analysis of 2-hydroxylated Sphingolipids D->G F GC-MS Analysis of Fatty Acid Metabolites E->F H Metabolite Identification and Quantification F->H G->H

Figure 3: General experimental workflow for studying the metabolism.

Conclusion

The metabolic pathway of this compound is a complex process that intersects with fundamental aspects of lipid metabolism and cell signaling. While the broad strokes of its metabolic fate can be inferred from our understanding of 2-hydroxy fatty acid biology, a significant need for further research remains. Specifically, direct evidence for the enzymatic hydrolysis of the methyl ester and quantitative data on the kinetics of the key metabolic enzymes with C18 substrates are required for a more complete picture. The experimental protocols outlined in this guide provide a framework for researchers to investigate these unanswered questions and to further elucidate the biological roles of this interesting class of molecules. A deeper understanding of the metabolism of 2-hydroxy fatty acids and their sphingolipid derivatives holds promise for the development of new therapeutic strategies for a range of diseases, from neurodegenerative disorders to cancer.

References

Methyl 2-Hydroxyoctadecanoate: A Potential Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of novel and reliable biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. In the complex milieu of metabolic dysregulation, lipid metabolites have emerged as key players and potential indicators of disease states. This technical guide focuses on methyl 2-hydroxyoctadecanoate, a methylated form of 2-hydroxyoctadecanoic acid, as a potential biomarker in the context of metabolic diseases. While research on this specific molecule is still emerging, the broader class of 2-hydroxy fatty acids (2-OHFAs) has shown significant involvement in crucial metabolic pathways, particularly in the regulation of insulin (B600854) secretion. This document aims to provide a comprehensive overview of the current understanding of this compound, including its biochemical context, analytical methodologies for its quantification, and its potential role as a biomarker, supported by available data and a discussion of relevant signaling pathways.

Biochemical Context and Emerging Significance

This compound is the methyl ester of 2-hydroxyoctadecanoic acid, a long-chain 2-hydroxy fatty acid. In biological systems, 2-hydroxy fatty acids are synthesized by the enzyme fatty acid 2-hydroxylase (FA2H).[1] These molecules are integral components of sphingolipids, which are critical for cell membrane structure and signaling.

Recent evidence has illuminated a potentially crucial role for FA2H and its products, 2-OHFAs, in the regulation of glucose-stimulated insulin secretion (GSIS) by pancreatic β-cells.[1] Studies have demonstrated that lower expression of the Fa2h gene and reduced levels of 2-OHFAs are observed in the islets of high-fat diet-induced obese mice and in human islets from individuals with type 2 diabetes.[1] This suggests a potential link between the dysregulation of 2-OHFA synthesis and the pathophysiology of T2D.

The proposed mechanism involves the stabilization of the glucose transporter 2 (GLUT2) on the plasma membrane of pancreatic β-cells by 2-OHFAs.[1] By preventing the internalization and lysosomal degradation of GLUT2, 2-OHFAs enhance glucose uptake, leading to increased intracellular ATP levels and subsequently, a more robust insulin secretion in response to glucose.[1] Given this critical role, the circulating levels of 2-hydroxyoctadecanoic acid, and by extension its methyl ester, may serve as a sensitive biomarker for β-cell function and the progression of metabolic diseases like T2D.

Quantitative Data on Hydroxy Fatty Acids in Metabolic Disease

While specific quantitative data for this compound in metabolic diseases are still limited in publicly available literature, studies on related hydroxy fatty acids provide a valuable frame of reference. The following table summarizes representative concentrations of various free hydroxy fatty acids in the plasma of healthy individuals and patients with type 1 and type 2 diabetes, as determined by liquid chromatography-high resolution mass spectrometry (LC-HRMS).[2] It is important to note that these are the acid forms and not the methyl esters.

AnalyteHealthy Controls (nmol/mL)Type 1 Diabetes (nmol/mL)Type 2 Diabetes (nmol/mL)
6-Hydroxyoctadecanoic acid (6-HODA)0.04 ± 0.020.05 ± 0.030.06 ± 0.03
10-Hydroxyoctadecanoic acid (10-HODA)Not Quantified0.010.01
9-Hydroxyoctadecanoic acid (9-HODA)Not Quantified0.010.01
4-Hydroxyoctadecanoic acid (4-HODA)Not QuantifiedNot Quantified0.01
Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid)0.03 ± 0.020.02 ± 0.010.04 ± 0.02

Data presented as mean ± standard deviation. "Not Quantified" indicates that the concentration was below the limit of quantification in that study group.[2]

These data indicate that alterations in the circulating levels of hydroxy fatty acids are present in diabetic states. Further targeted studies are warranted to specifically quantify this compound and 2-hydroxyoctadecanoic acid in larger cohorts of patients with T2D and NAFLD to establish their precise concentration ranges and diagnostic potential.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of fatty acid methyl esters.

Protocol: Quantification of 2-Hydroxy Fatty Acid Methyl Esters in Human Plasma by GC-MS

This protocol is a composite based on established methods for the analysis of fatty acids in biological samples.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma or serum, add a known amount of an appropriate internal standard (e.g., deuterated 2-hydroxyoctadecanoic acid).

  • Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate the mixture at 50°C for 2 hours to facilitate the methylation of fatty acids.

  • After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of water.

  • Vortex and centrifuge to separate the layers.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For targeted quantification, SIM mode is preferred for higher sensitivity.

  • Ions to Monitor for this compound: The specific ions will depend on the fragmentation pattern of the trimethylsilyl (B98337) (TMS) derivative of this compound, which is often prepared to improve volatility and chromatographic properties. Key ions would be determined from a standard sample.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the analyte by constructing a calibration curve using known concentrations of the standard and the internal standard.

Signaling Pathways and Logical Relationships

The emerging role of 2-hydroxy fatty acids in metabolic regulation, particularly in insulin secretion, can be visualized through the following signaling pathway and experimental workflow diagrams.

Signaling Pathway of 2-OHFAs in Pancreatic β-Cells

FA2H_GLUT2_Insulin_Secretion cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Glucose_ext Glucose GLUT2 GLUT2 Glucose_int Glucose GLUT2->Glucose_int Transport GLUT2_Internalization GLUT2 Internalization & Degradation GLUT2->GLUT2_Internalization Default Pathway FA2H Fatty Acid 2-Hydroxylase (FA2H) 2_OHFA 2-Hydroxy Fatty Acids (e.g., 2-hydroxyoctadecanoic acid) FA2H->2_OHFA Catalyzes Fatty_Acids Fatty Acids Fatty_Acids->FA2H Substrate 2_OHFA->GLUT2 Stabilizes 2_OHFA->GLUT2_Internalization Inhibits Metabolism Glycolysis & Oxidative Phosphorylation Glucose_int->Metabolism ATP ATP Metabolism->ATP K_ATP_channel K-ATP Channel (Closure) ATP->K_ATP_channel Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Exocytosis Insulin Exocytosis Insulin_Vesicles->Insulin_Exocytosis Biomarker_Workflow Sample_Collection Sample Collection (Plasma/Serum from Patients and Healthy Controls) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis (Targeted Quantification) Derivatization->GCMS_Analysis Data_Analysis Data Analysis (Concentration Determination) GCMS_Analysis->Data_Analysis Statistical_Analysis Statistical Analysis (Comparison between groups, Correlation with clinical parameters) Data_Analysis->Statistical_Analysis Biomarker_Validation Biomarker Validation (ROC curve analysis, Sensitivity, Specificity) Statistical_Analysis->Biomarker_Validation

References

Spectroscopic Characterization of Methyl 2-hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 2-hydroxyoctadecanoate, a long-chain fatty acid ester. The document details the expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. It also provides comprehensive experimental protocols for acquiring these spectra, designed to assist researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~4.0TripletH-2
~3.7Singlet-OCH₃
~1.6MultipletH-3
~1.2-1.4Broad Multiplet-(CH₂)₁₄-
~0.9TripletH-18

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C-1 (C=O)
~70C-2 (CH-OH)
~52-OCH₃
~34C-3
~22-32C-4 to C-17
~14C-18

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 3: Mass Spectrometry Data (Electron Ionization - TMS Derivative) for this compound [2]

m/zInterpretation
386[M]⁺ (Molecular ion of TMS derivative)
371[M-CH₃]⁺
299[M-C₅H₁₁O₂Si]⁺
175[CH₃OOC-CH(OTMS)]⁺
73[Si(CH₃)₃]⁺ (Base Peak)

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-HStretching
~2920, ~2850C-H (alkane)Stretching
~1740C=O (ester)Stretching
~1460C-H (alkane)Bending
~1170C-O (ester)Stretching

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer (or higher).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer (or higher), such as a Varian XL-100.[1]

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for underivatized compound):

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as hexane (B92381) or ethyl acetate.

  • Perform serial dilutions to obtain a working concentration of approximately 10-100 µg/mL.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • If the sample is a solid at room temperature, gently melt a small amount.

  • Apply a small drop of the liquid sample directly onto the center of the ATR crystal to form a thin, uniform film.

FT-IR Analysis:

  • Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorption Bands IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

Stereochemistry of Methyl 2-hydroxyoctadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, a derivative of stearic acid, is a chiral molecule possessing a stereocenter at the second carbon position. This chirality gives rise to two enantiomers: (R)-Methyl 2-hydroxyoctadecanoate and (S)-Methyl 2-hydroxyoctadecanoate. The distinct spatial arrangement of these enantiomers can lead to significant differences in their biological activities and physical properties. This technical guide provides an in-depth overview of the stereochemistry of this compound, including methods for enantioselective synthesis and separation, analytical techniques for characterization, and an exploration of the stereospecific biological relevance.

Physicochemical Properties and Spectroscopic Data

The separation and characterization of the enantiomers of this compound are crucial for understanding their individual contributions to biological systems. While data for the racemic mixture is available, specific properties of the individual enantiomers are less commonly reported.

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-Enantiomer(S)-Enantiomer
Molecular Formula C₁₉H₃₈O₃C₁₉H₃₈O₃C₁₉H₃₈O₃
Molecular Weight 314.5 g/mol [1]314.5 g/mol 314.5 g/mol
CAS Number 2420-35-1[1]Not availableNot available
Appearance SolidNot availableNot available
Melting Point Not availableNot availableNot available
Specific Rotation ([α]D) 0° (by definition)Not availableNot available

Spectroscopic Data:

  • ¹H-NMR (CDCl₃): The ¹H-NMR spectrum of racemic this compound shows characteristic signals for the methyl ester protons, the methine proton at the C2 position, and the long alkyl chain. Key chemical shifts include a signal around 3.93 ppm for the -CH(OH)- proton.[2]

  • ¹³C-NMR (CDCl₃): The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry of the trimethylsilyl (B98337) (TMS) derivative of this compound is a common analytical technique for its identification.[3][4]

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or kinetic resolution of the racemate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for the separation of enantiomers of chiral alcohols and esters. Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are highly effective for this purpose due to their enantioselectivity.[5][6] The principle involves the selective reaction of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 2-hydroxyoctadecanoate (General Procedure)

This protocol is a general guideline based on common practices for lipase-catalyzed resolutions and may require optimization for this specific substrate.

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)[5]

    • Acyl donor (e.g., vinyl acetate, acetic anhydride)

    • Anhydrous organic solvent (e.g., hexane, toluene)[6]

    • Phosphate buffer (for hydrolysis reactions)

  • Procedure (Transesterification): a. Dissolve racemic this compound (1 equivalent) and the acyl donor (e.g., vinyl acetate, 1.1 equivalents) in an anhydrous organic solvent. b. Add immobilized CAL-B (typically 10-50% by weight of the substrate). c. Stir the mixture at a controlled temperature (e.g., 30-45 °C). d. Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached. e. Filter off the immobilized lipase. The enzyme can often be washed with a solvent and reused. f. Remove the solvent from the filtrate under reduced pressure. g. Separate the resulting acylated enantiomer from the unreacted enantiomeric alcohol by column chromatography on silica (B1680970) gel. h. The acylated enantiomer can then be deacylated (e.g., by hydrolysis with a mild base like K₂CO₃ in methanol) to yield the other pure enantiomer.

G cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic Methyl 2-hydroxyoctadecanoate reaction Enzymatic Acylation racemate->reaction calb Immobilized CAL-B + Acyl Donor calb->reaction separation Separation (Column Chromatography) reaction->separation product_R (R)-Acylated Ester separation->product_R unreacted_S (S)-Methyl 2-hydroxyoctadecanoate separation->unreacted_S hydrolysis Hydrolysis product_R->hydrolysis product_S (S)-Methyl 2-hydroxyoctadecanoate product_R_final (R)-Methyl 2-hydroxyoctadecanoate hydrolysis->product_R_final

Enzymatic kinetic resolution of racemic this compound.
Chiral Pool Synthesis

Another approach involves the synthesis of the desired enantiomer from a readily available chiral starting material (a "chiral pool"). For instance, enantiopure 2-hydroxy fatty acids can be synthesized from chiral precursors like (S)-malic acid.[7]

Analytical Methods for Enantiomeric Separation

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), are often effective for resolving chiral alcohols and esters.[8][9]

Experimental Protocol: Chiral HPLC Separation (General Method)

  • Column: Chiralcel OD-H (or a similar polysaccharide-based column).[8][9]

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol.[9] The composition can be adjusted to optimize resolution and retention times.[10]

  • Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

G cluster_1 Chiral HPLC Analysis Workflow sample Racemic Sample hplc Chiral HPLC System (e.g., Chiralcel OD-H) sample->hplc detector UV Detector hplc->detector chromatogram Chromatogram with Separated Enantiomers detector->chromatogram

Workflow for the chiral separation of this compound by HPLC.
Chiral Gas Chromatography (GC)

Chiral GC is another effective method for the separation of volatile enantiomers. For non-volatile compounds like this compound, derivatization is necessary to increase volatility.

Experimental Protocol: Chiral GC-MS Analysis (General Method)

  • Derivatization: The hydroxyl group of this compound needs to be derivatized. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the corresponding trifluoroacetate (B77799) or trimethylsilyl (TMS) ether, respectively.[11][12][13][14]

  • Column: A chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Dex CB).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to achieve separation.

  • Detection: Flame ionization detector (FID) or mass spectrometry (MS) for identification.

Biological Significance of Stereochemistry

While specific data on the biological activities of the individual enantiomers of this compound are limited, studies on the corresponding free acid, 2-hydroxyoctanoic acid, provide valuable insights. The stereochemistry of hydroxy fatty acids is often critical for their interaction with biological targets.

For instance, the biological activity of related short-chain hydroxy fatty acids as ligands for hydroxy-carboxylic acid (HCA) receptors has been shown to be stereospecific. It is plausible that the enantiomers of 2-hydroxyoctadecanoic acid, and by extension its methyl ester (which can be hydrolyzed in vivo), exhibit different affinities for such receptors or enzymes.

Racemic this compound has been used in the synthesis of lipid-nucleotide conjugates as anti-HIV agents, where it may influence the cleavage of phosphodiester bonds and the intracellular release of nucleotides.[10][15] The stereochemistry at the C2 position could potentially impact the efficiency of these processes.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential biological functions. The synthesis and separation of its enantiomers can be effectively achieved through enzymatic kinetic resolution and chiral chromatography. Detailed characterization of the individual (R) and (S) enantiomers is essential for elucidating their specific roles in biological systems and for the development of stereochemically pure compounds for research and pharmaceutical applications. Further investigation into the specific biological activities of each enantiomer is warranted to fully understand their therapeutic potential.

References

In Vitro Effects of Hydroxystearic Acids on Cell Lines: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-hydroxyoctadecanoate is a saturated 2-hydroxy fatty acid methyl ester. While direct studies on its specific in vitro effects on cell lines are not present in the current body of scientific literature, research on other isomers of hydroxystearic acid (HSA) and the biological role of 2-hydroxy fatty acids provides valuable context. This document reviews the existing literature on these related compounds to inform potential future research into the biological activities of this compound.

Hydroxy fatty acids (HFAs) are a class of lipids characterized by a hydroxyl group on the aliphatic chain, and they are involved in various biological processes.[1] Their effects on cell lines, particularly cancer cells, have been an area of active research.

Effects of Hydroxystearic Acid (HSA) Isomers on Cancer Cell Lines

Studies have demonstrated that the position of the hydroxyl group on the stearic acid chain is a critical determinant of its biological activity, particularly its antiproliferative effects on cancer cells.

A study on various HSA regioisomers revealed that their inhibitory potency is influenced by both the hydroxyl group's position and the specific characteristics of the cell line being tested.[2] For instance, 5-HSA, 7-HSA, and 9-HSA showed significant inhibitory effects, whereas 10-HSA and 11-HSA had very weak effects, and 8-HSA showed no inhibitory activity at all.[2] The antiproliferative activity of 7-HSA and 9-HSA enantiomers has been reported on A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and SF268 (glioblastoma) human cancer cell lines.[2]

Notably, 9-hydroxystearic acid (9-HSA) has been identified as an endogenous lipid that can inhibit the growth of several cancer cell lines by acting as a histone deacetylase (HDAC) inhibitor.[2][3] Furthermore, a newly synthesized 6-(S)-HPA (a 16-carbon chain analogue) was found to have potent antiproliferative activity in A549 cells, suggesting it selectively inhibits HDAC class I enzymes and also inhibits the expression of STAT3 (Signal Transducer and Activator of Transcription 3).[1]

The effects of these compounds are not limited to proliferation. For example, 5-HSA has been shown to reduce cell proliferation and also affect cell morphology, causing cells to become smaller and more rounded, which may be indicative of apoptosis induction.[2] Additionally, 5-HSA was found to impact cell motility and migration in several cancer cell lines, including MCF7 (breast cancer), though HeLa (cervical cancer) cells were less affected.[2]

Quantitative Data on Related Hydroxystearic Acids

The following table summarizes the reported IC50 values for various hydroxystearic acid isomers across different human cancer cell lines. It is crucial to reiterate that this data is not for this compound but for other non-esterified, positional isomers.

CompoundCell LineIC50 (µM)
5-HSA A549Data not specified
CaCo-2Data not specified
SF268Data not specified
HeLaData not specified
MCF7Data not specified
7-HSA A549Statistically significant inhibition
CaCo-2Statistically significant inhibition
SF268Statistically significant inhibition
9-HSA A549Statistically significant inhibition
CaCo-2Statistically significant inhibition
SF268Statistically significant inhibition
10-HSA All testedVery weak effect
11-HSA All testedVery weak effect
8-HSA All testedNo inhibitory activity

Note: Specific IC50 values were not consistently provided in the source material, which instead described the effects qualitatively as "statistically significant inhibition" or "weak effect".[2]

The Role of 2-Hydroxy Fatty Acids (2-HFAs)

2-Hydroxy fatty acids are important components of sphingolipids, which are integral to cell structure and signaling.[4] They are particularly abundant in the nervous system, skin, and kidneys.[4] The synthesis of 2-HFAs is primarily carried out by the enzyme fatty acid 2-hydroxylase (FA2H).[4][5][6] While the physiological functions of free 2-HFAs are not well understood, it is known that exogenously added 2-HFAs can significantly affect cell physiology.[6]

The primary role of 2-HFAs appears to be as precursors in the biosynthesis of 2-hydroxy-sphingolipids.[4] There is no direct evidence in the reviewed literature to suggest that free 2-HFAs or their methyl esters, like this compound, have been tested for cytotoxic or other in vitro effects on cell lines in the same manner as other HSA isomers.

Experimental Protocols for Studying Hydroxy Fatty Acid Effects

While no protocols exist for this compound, the methodologies used to study other HSAs can serve as a template for future research.

General Workflow for In Vitro Analysis of Hydroxy Fatty Acids

Caption: General experimental workflow for assessing the in vitro effects of a compound on cell lines.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells (e.g., HepG-2, HCT-116) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 48 hours). A control group with vehicle (e.g., DMSO) should be included.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

There is a clear gap in the scientific literature regarding the in vitro effects of this compound. Research on other positional isomers of hydroxystearic acid suggests that this class of compounds can exhibit significant biological activity, including potent antiproliferative and anti-migration effects on cancer cell lines. The activity is highly dependent on the position of the hydroxyl group.

Future research should focus on systematically evaluating the in vitro effects of this compound on a panel of human cancer cell lines. Initial studies should aim to determine its IC50 values for cytotoxicity and proliferation. Should significant activity be observed, further investigations into its mechanism of action, including its potential effects on apoptosis, cell cycle, cell migration, and specific signaling pathways (such as HDAC or STAT3 inhibition), would be warranted. Such studies will be crucial in determining if this compound holds any therapeutic potential.

References

A Technical Guide to the Therapeutic Potential of Hydroxylated Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of hydroxylated fatty acid esters, with a particular focus on Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). These endogenous lipids have emerged as promising therapeutic candidates for a range of metabolic and inflammatory diseases. This document details their mechanisms of action, summarizes key quantitative preclinical data, and provides outlines of relevant experimental protocols to facilitate further research and development in this area.

Introduction to Hydroxylated Fatty Acid Esters

Hydroxylated fatty acid esters are a class of lipids characterized by a fatty acid linked via an ester bond to a hydroxyl group of another fatty acid. A prominent and extensively studied subclass is the FAHFAs, which were first identified in 2014.[1] These molecules have demonstrated significant biological activity, positioning them as potential therapeutic agents for conditions such as type 2 diabetes, inflammation, and cancer.[1][2][3]

FAHFAs are present in various mammalian tissues and their levels have been shown to correlate with metabolic health.[1][4] For instance, lower levels of PAHSAs (palmitic acid esters of hydroxy stearic acids) are observed in the serum and adipose tissue of insulin-resistant humans.[1] This discovery has spurred considerable interest in understanding their physiological roles and therapeutic potential.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of hydroxylated fatty acid esters spans several key areas, primarily revolving around their anti-inflammatory and insulin-sensitizing properties.

Metabolic Diseases: Diabetes and Obesity

FAHFAs have shown considerable promise in the management of metabolic disorders. Administration of specific FAHFAs, such as 9-PAHSA, has been demonstrated to lower blood glucose levels and improve glucose tolerance in mouse models of obesity and diabetes.[1][4]

The mechanisms underlying these effects are multifaceted and include:

  • Enhanced Insulin (B600854) Secretion: FAHFAs can stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[5]

  • Improved Insulin Sensitivity: They enhance insulin-stimulated glucose uptake in adipocytes and muscle cells.[5][6] Studies have shown that some fatty acids can increase basal glucose uptake by an average of 34% in adipocytes.[6] Conversely, other fatty acids have been observed to decrease insulin-stimulated glucose uptake by an average of 33%.[6]

  • Stimulation of GLP-1 Secretion: FAHFAs can promote the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis.[1][7]

These effects are partly mediated by the activation of G-protein coupled receptors, particularly GPR120 (also known as FFAR4).[1][8]

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, and FAHFAs have demonstrated potent anti-inflammatory properties.[9] For example, 9-PAHSA has been shown to reduce adipose tissue inflammation in obese mice.[1]

The anti-inflammatory actions of FAHFAs are thought to be mediated through:

  • GPR120 Activation: Similar to their metabolic effects, the anti-inflammatory properties of some FAHFAs are linked to the activation of GPR120, which can inhibit pro-inflammatory signaling pathways such as the NF-κB pathway.[10][11]

  • Modulation of Cytokine Production: FAHFAs can attenuate the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and other immune cells in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

  • Chemokine Receptor Antagonism: 9-PAHSA has been found to act as an antagonist at certain chemokine receptors, including CCR6, CCR7, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12]

Cancer

Emerging research suggests that hydroxylated fatty acids and their esters may possess anti-cancer properties. Certain hydroxystearic acids have been shown to inhibit the proliferation of various human cancer cell lines, including those from the colon, cervix, breast, and prostate.[13] The cytotoxic effects appear to be dependent on the specific isomer and the cancer cell type.[13]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data from preclinical studies on hydroxylated fatty acid esters.

Table 1: Cytotoxicity of Hydroxystearic Acid (HSA) Isomers in Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-HSACaCo-225.1[13]
HeLa22.1[13]
7-HSAHT2914.7[13]
HeLa26.6[13]
MCF721.4[13]
PC324.3[13]
NLF24.9[13]
11-HSACaCo-227.6[13]
MCF735.8[13]
NLF29.7[13]

Table 2: Anti-inflammatory Activity of 9-PAHSA

AssayCell Line/ModelTreatmentEffectIC50/ConcentrationReference
Chemokine Receptor AntagonismHEK293 cells expressing human chemokine receptors9-PAHSAInhibition of chemokine-induced signalingCCR6: 1.7 µM, CCR7: 3.2 µM, CXCR4: 3.9 µM, CXCR5: 19 µM[12]
Cytokine SecretionLPS-stimulated RAW 264.7 macrophages9-PAHSAReduction of pro-inflammatory cytokine productionWeak effect at 10-100 µM[12]

Key Signaling Pathways

The biological effects of hydroxylated fatty acid esters are mediated through several key signaling pathways. The following diagrams illustrate the primary mechanisms of action.

GPR120 Signaling Pathway

Activation of GPR120 by FAHFAs initiates downstream signaling cascades that are crucial for both metabolic and anti-inflammatory responses.[10][14]

GPR120_Signaling FAHFA FAHFA GPR120 GPR120 (FFAR4) FAHFA->GPR120 Gq11 Gαq/11 GPR120->Gq11 activates Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin recruits PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion) Ca_release->Metabolic_Effects TAB1 TAB1 Beta_Arrestin->TAB1 sequesters TAK1 TAK1 NFkB_pathway NF-κB Pathway Inhibition TAB1->NFkB_pathway inhibits activation of Anti_Inflammatory Anti-inflammatory Effects NFkB_pathway->Anti_Inflammatory PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Hydroxylated Fatty Acid Ester PPARa PPARα FA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE PPARa->PPRE binds to RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes initiates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Anti_inflammatory Anti-inflammatory Gene Expression Target_Genes->Anti_inflammatory Synthesis_Workflow Start (R)-Epichlorohydrin Step1 Sequential Grignard Reactions Start->Step1 Intermediate1 9(R)-Hydroxystearic Acid (9(R)-HSA) Step1->Intermediate1 Step2 Esterification (e.g., with Methanol) Intermediate1->Step2 Intermediate2 9(R)-HSA Methyl Ester Step2->Intermediate2 Step3 Esterification with Palmitoyl Chloride Intermediate2->Step3 Intermediate3 9(R)-PAHSA Methyl Ester Step3->Intermediate3 Step4 Hydrolysis (Deprotection) Intermediate3->Step4 Final_Product 9(R)-PAHSA Step4->Final_Product

References

Methodological & Application

Synthesis of Methyl 2-hydroxyoctadecanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester. The synthesis involves a two-step process commencing with the α-bromination of stearic acid, followed by nucleophilic substitution with a hydroxide (B78521) source and subsequent esterification. This protocol offers a practical guide for researchers requiring this compound for various applications, including its use in the synthesis of lipid-nucleotide conjugates and studies on lipid membrane organization.

Introduction

This compound, also known as methyl 2-hydroxystearate, is a valuable chemical intermediate and research tool. As a hydroxylated fatty acid ester, it has been utilized in the development of anti-HIV agents by facilitating the cleavage of phosphodiester bonds and increasing the intracellular release of nucleotides. Furthermore, it plays a role in biophysical studies, where it has been shown to influence the phase transitions of lipid membranes. The protocol detailed herein provides a clear and reproducible method for the synthesis of this important molecule.

Reaction Scheme

The synthesis of this compound can be achieved through a two-step reaction sequence starting from commercially available stearic acid. The first step involves the α-bromination of stearic acid to yield 2-bromooctadecanoic acid. This intermediate is then subjected to hydrolysis to form 2-hydroxyoctadecanoic acid, which is subsequently esterified with methanol (B129727) to produce the final product, this compound.

Synthesis_Pathway stearic_acid Stearic Acid bromo_acid 2-Bromooctadecanoic Acid stearic_acid->bromo_acid 1. Br₂, PBr₃ (Hell-Volhard-Zelinsky) hydroxy_acid 2-Hydroxyoctadecanoic Acid bromo_acid->hydroxy_acid 2. aq. NaOH final_product This compound hydroxy_acid->final_product 3. CH₃OH, H₂SO₄ (cat.)

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials and Equipment
  • Stearic acid

  • Thionyl chloride (SOCl₂)

  • N-Bromosuccinimide (NBS)

  • Red phosphorus (catalytic)

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Synthesis of 2-Bromooctadecanoic Acid (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add stearic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine (Br₂) to the mixture. The reaction is exothermic and will produce hydrogen bromide (HBr) gas, which should be neutralized by passing it through a sodium hydroxide solution.

  • Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and slowly add water to quench the excess phosphorus tribromide (PBr₃) formed in situ.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-bromooctadecanoic acid.

Synthesis of this compound
  • Dissolve the crude 2-bromooctadecanoic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 2-hydroxyoctadecanoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • To the purified 2-hydroxyoctadecanoic acid in a round-bottom flask, add an excess of anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity
Stearic AcidC₁₈H₃₆O₂284.48White Solid>95%
2-Bromooctadecanoic AcidC₁₈H₃₅BrO₂363.37Solid-
2-Hydroxyoctadecanoic AcidC₁₈H₃₆O₃300.48Solid-
This compoundC₁₉H₃₈O₃314.50Solid>98%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hydrolysis and Esterification start Start: Stearic Acid bromination React with Br₂ and red P start->bromination quench1 Quench with Water bromination->quench1 extract1 Extract with Diethyl Ether quench1->extract1 dry1 Dry and Evaporate extract1->dry1 intermediate Intermediate: 2-Bromooctadecanoic Acid dry1->intermediate hydrolysis Hydrolyze with aq. NaOH intermediate->hydrolysis Proceed to next step acidify Acidify with HCl hydrolysis->acidify filter_dry Filter and Dry acidify->filter_dry hydroxy_acid 2-Hydroxyoctadecanoic Acid filter_dry->hydroxy_acid esterification Esterify with Methanol/H₂SO₄ hydroxy_acid->esterification workup Work-up and Extraction esterification->workup purification Column Chromatography workup->purification final_product Final Product: this compound purification->final_product

Application Notes and Protocols for the GC-MS Analysis of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of Methyl 2-hydroxyoctadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of the hydroxyl group, a crucial derivatization step is required to ensure accurate and reproducible results. This protocol details the sample preparation, trimethylsilyl (B98337) (TMS) derivatization, and the specific GC-MS parameters for the separation and identification of this compound. Furthermore, this guide presents a summary of quantitative data and a potential biological context related to hydroxy-carboxylic acid receptors.

Introduction

This compound is a 2-hydroxy fatty acid methyl ester. The analysis of such compounds is essential in various fields, including lipidomics, biomarker discovery, and industrial quality control. Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar hydroxyl group in this compound necessitates a derivatization step to increase its volatility and improve chromatographic peak shape. The most common and effective method is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This application note provides a detailed protocol for the TMS derivatization and subsequent GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation and Lipid Extraction

For samples containing this compound within a complex matrix (e.g., biological tissues, cell cultures, or reaction mixtures), an initial lipid extraction is required.

Materials:

  • Homogenizer

  • Centrifuge

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Nitrogen gas stream evaporator

  • Vortex mixer

Protocol:

  • Homogenize the sample in a suitable solvent system, such as hexane:isopropanol (3:2, v/v).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully collect the upper organic phase containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Trimethylsilyl (TMS) Derivatization

This procedure converts the hydroxyl group of this compound into a more volatile TMS ether.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, pyridine)

  • Heating block or oven

  • GC vials with caps

Protocol:

  • Reconstitute the dried lipid extract or a known amount of this compound standard in an aprotic solvent.

  • Transfer an aliquot of the sample solution to a clean GC vial.

  • Add the silylating reagent (BSTFA with 1% TMCS) to the vial. A 2:1 ratio of derivatizing agent to sample solution is a good starting point.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60°C for 60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.
Injector Splitless mode, 280°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 80°C, hold for 1 min; ramp to 220°C at 4°C/min; then ramp to 290°C at 10°C/min, hold for 30 min.[2]
MS Transfer Line 280°C
Ion Source Electron Ionization (EI) at 70 eV, 230°C
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification. For the TMS derivative of this compound, characteristic ions would be monitored.

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve with derivatized standards. The table below presents representative quantitative data for similar long-chain fatty acid methyl esters, which can be used as a reference for method validation.

Analyte (as Methyl Ester)Linearity Range (µg/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Methyl hexadecanoate0.50–10.0011.9439.80
Methyl stearate1.00–20.0011.9039.68

Data adapted from a study on similar long-chain fatty acid methyl esters for reference.[3]

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample in Matrix Extract Lipid Extraction (Hexane:Isopropanol) Start->Extract Dry Evaporation (Nitrogen Stream) Extract->Dry Deriv TMS Derivatization (BSTFA + 1% TMCS, 60°C, 60 min) Dry->Deriv Inject GC Injection (Splitless, 280°C) Deriv->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Detect Mass Spectrometry (EI, Scan/SIM) Separate->Detect Identify Identification (Mass Spectrum Library) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

Potential Biological Signaling Pathway

While the specific biological role of 2-hydroxyoctadecanoic acid is not fully elucidated, other hydroxy-carboxylic acids (HCAs) are known to act as signaling molecules by activating a family of G-protein coupled receptors (GPCRs) known as HCA receptors. This diagram illustrates the general signaling pathway for HCA receptors.

HCA_Signaling General Signaling Pathway of Hydroxy-Carboxylic Acid (HCA) Receptors HCA Hydroxy-Carboxylic Acid (e.g., 2-hydroxy or 3-hydroxy fatty acids) Receptor HCA Receptor (GPCR) HCA->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylates targets leading to

Caption: Potential signaling pathway for hydroxy-carboxylic acid receptors.

References

Application Note: Enhanced Gas Chromatographic Analysis of Methyl 2-hydroxyoctadecanoate Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxyoctadecanoate, a long-chain hydroxy fatty acid methyl ester, presents analytical challenges for gas chromatography (GC) due to the polar nature of its hydroxyl group. This polarity can lead to poor peak shape, decreased volatility, and potential interactions with the GC column's stationary phase, resulting in inaccurate quantification.[1][2] Derivatization is a crucial step to mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3] This application note details effective derivatization protocols for this compound, focusing on silylation and acylation techniques to improve its GC analysis.

Introduction

Hydroxy fatty acids are important molecules in various biological and industrial processes. Their accurate analysis by gas chromatography often requires a derivatization step to improve their chromatographic behavior.[1][2] For this compound, the presence of a secondary hydroxyl group significantly increases its polarity. Without derivatization, direct GC analysis can result in broad, tailing peaks and potential compound loss on the column.[1] This note provides a comparative overview of two primary derivatization strategies: silylation and acylation, offering detailed protocols for each.

Derivatization Strategies

The two most common and effective derivatization methods for hydroxylated fatty acid methyl esters are silylation and acylation.

  • Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group.[3] Silyl derivatives are known for being more volatile, less polar, and more thermally stable, which leads to improved GC separation and detection.[3] The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1][2]

  • Acylation: This method involves the reaction of the hydroxyl group with an acylating agent to form an ester. For hydroxylated fatty acid methyl esters, this can involve methylation of the hydroxyl group or conversion to other esters like trifluoroacetyl derivatives. Trifluoroacetylation, for instance, can enhance electron capture detection and often results in stable and volatile derivatives with good chromatographic properties.[4][5]

Data Presentation

The choice of derivatization reagent can significantly impact the analytical results. The following table summarizes the key characteristics of common derivatization approaches for hydroxy fatty acids.

Derivatization MethodReagentTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS60-80°C for 60 minutes[1][6]Derivatizes multiple functional groups, effective for hydroxyl groups.[1]TMS derivatives can be moisture-sensitive and may have limited stability.[1][7]
Acylation (Methylation) Methyl Iodide in polar aprotic solvent80°C for 1 hour[7]Produces stable methyl ether derivatives.[7]May not be as efficient for all hydroxyl positions.[7]
Acylation (Trifluoroacetylation) Trifluoroacetic anhydride (B1165640) (TFAA)Varies, often room temperature or slightly elevated.Derivatives are stable, have shorter retention times, and good chromatographic properties.[4][5]Reagent is corrosive and moisture-sensitive.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a widely applicable method for the derivatization of hydroxyl groups.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Aprotic solvent (e.g., acetonitrile, dichloromethane)[1][2]

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Prepare a 1 mg/mL solution of the this compound sample in an aprotic solvent.[2]

  • In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA with 1% TMCS. This provides a molar excess of the derivatizing agent.[1]

  • Cap the vial securely and vortex for 10 seconds.[1]

  • Heat the vial at 60°C for 60 minutes in a heating block or oven.[1][2] The temperature and time can be optimized for specific needs.[1]

  • After cooling to room temperature, the sample is ready for GC or GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like dichloromethane.[1][2]

Protocol 2: Acylation (Methylation) using Methyl Iodide

This protocol creates a stable methyl ether from the hydroxyl group.

Materials:

  • This compound sample

  • Dimethylacetamide

  • Crushed Sodium Hydroxide (NaOH)

  • Iodomethane (B122720) (Methyl Iodide)

  • Light petroleum (petroleum ether)

  • Water

  • Reaction tubes

Procedure:

  • Dissolve the this compound sample in 1.0 mL of dimethylacetamide in a reaction tube.[7]

  • Add approximately 160 mg of crushed NaOH and heat the mixture at 80°C for 1 hour.[7]

  • Cool the sample, then add 1.0 mL of iodomethane and heat again for 1 hour at 80°C.[7]

  • After cooling, add 2 mL of water and extract the derivatized product with light petroleum (3 x 2 mL).[7]

  • Wash the combined light petroleum phases three times with 2 mL of water to remove any residual NaOH.[7]

  • The resulting solution contains the 2-methoxy-octadecanoate methyl ester and is ready for GC analysis.

Visualization of Workflows

Derivatization_Workflow General Derivatization Workflow for GC Analysis A Sample Preparation (this compound in solvent) B Addition of Derivatization Reagent A->B C Reaction (Heating/Incubation) B->C D Cooling & Optional Dilution/ Extraction C->D E GC/GC-MS Analysis D->E

Caption: General experimental workflow for derivatization.

Silylation_Reaction Silylation of this compound cluster_reactants Reactants cluster_products Products A This compound R-CH(OH)-COOCH3 C TMS Derivative R-CH(OSi(CH3)3)-COOCH3 A->C + BSTFA (60-80°C) B BSTFA CF3CON(Si(CH3)3)2 B->C D Byproducts (Volatile)

Caption: Silylation reaction schematic.

Conclusion

The derivatization of this compound is essential for reliable and accurate GC analysis. Both silylation with BSTFA and acylation methods are effective in improving the chromatographic properties of this compound. The choice of method may depend on the specific requirements of the analysis, such as the need for derivatizing other functional groups in the sample or the desired stability of the derivative. The protocols provided here offer robust starting points for developing optimized analytical methods for hydroxy fatty acid methyl esters.

References

High-Performance Liquid Chromatography (HPLC) Methods for Methyl 2-hydroxyoctadecanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Methyl 2-hydroxyoctadecanoate using High-Performance Liquid Chromatography (HPLC). It covers both achiral (for purity assessment) and chiral (for enantiomeric separation) methodologies. Due to the limited availability of specific published methods for this particular analyte, the following protocols are based on established principles of chromatography and methods developed for structurally similar compounds, such as other long-chain fatty acid methyl esters and hydroxy esters.

Introduction

This compound is a hydroxylated fatty acid methyl ester.[1] Its analysis is crucial in various research and development areas, including lipidomics, synthesis of bioactive molecules, and as a potential biomarker. HPLC is a powerful technique for the separation, identification, and quantification of such compounds. A key structural feature of this compound is the presence of a chiral center at the second carbon position, leading to the existence of (R)- and (S)-enantiomers. These enantiomers may exhibit different biological activities, making their separation and quantification essential.[2] This note provides protocols for both general purity analysis using Reversed-Phase HPLC (RP-HPLC) and the separation of enantiomers using Chiral HPLC.

Experimental Protocols

Achiral Analysis for Purity Determination by RP-HPLC

This method is suitable for determining the purity of a sample of this compound.

Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Refractive Index (RI) Detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: Acetonitrile (B52724)/Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm (for low wavelength detection) or Refractive Index (RI)
Run Time Approximately 15 minutes

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample, dissolve it in 10 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Data Analysis: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Chiral Separation of (R)- and (S)-Enantiomers by Normal-Phase HPLC

Standard reversed-phase HPLC columns cannot separate enantiomers.[4] For this purpose, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for separating enantiomers of compounds containing hydroxyl groups.[5]

Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis Detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Chiral stationary phase (e.g., Amylose or Cellulose-based, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: n-Hexane/Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 210 nm
Run Time Approximately 20-30 minutes

Sample Preparation:

  • Racemic Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of racemic this compound and dissolve it in 10 mL of the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the racemic standard.

  • Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents before injection.

Data Analysis:

  • Resolution (Rs): The separation efficiency between the two enantiomer peaks is calculated. A resolution of >1.5 is generally considered a good separation.

  • Enantiomeric Excess (% ee): This is calculated using the peak areas of the two enantiomers: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.

Data Presentation

Table 1: Expected Quantitative Data for Achiral RP-HPLC Analysis

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound~ 8.5< 1.5> 2000

Table 2: Expected Quantitative Data for Chiral NP-HPLC Analysis

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
(S)-Methyl 2-hydroxyoctadecanoate~ 15.2\multirow{2}{}{> 1.5}\multirow{2}{}{> 1.1}
(R)-Methyl 2-hydroxyoctadecanoate~ 17.8

Note: The elution order of enantiomers is dependent on the specific chiral stationary phase used and should be confirmed with enantiomerically pure standards if available.

Visualizations

Achiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Reference Standard dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV or RI Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for Achiral HPLC Analysis of this compound.

Chiral_HPLC_Workflow A Prepare Racemic Standard and Sample in Mobile Phase (Hexane/Isopropanol) B Filter Samples (0.45 µm) A->B C Inject into HPLC with Chiral Stationary Phase B->C D Isocratic Elution C->D E UV Detection at 210 nm D->E F Acquire Chromatogram with Separated Enantiomer Peaks E->F G Calculate Resolution (Rs) and Enantiomeric Excess (% ee) F->G

Caption: Protocol for Chiral HPLC Separation of this compound Enantiomers.

References

Application of Methyl 2-hydroxyoctadecanoate in Creating Model Lipid Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, is a valuable tool for researchers studying the biophysical properties of lipid membranes and developing novel drug delivery systems. Its unique structure, featuring a hydroxyl group at the second carbon of the octadecanoic acid methyl ester chain, allows it to modulate the characteristics of model lipid membranes, such as liposomes and supported lipid bilayers. This document provides detailed application notes and experimental protocols for the use of this compound in creating and characterizing these model systems.

The incorporation of this compound into lipid bilayers has been shown to influence the phase transition behavior of phospholipids (B1166683) like dimyristoylphosphatidylcholine (B1235183) (DMPC), leading to a broadening of the phase transition and stabilization of the gel phase.[1] This modulation of membrane fluidity and organization can be leveraged to study fundamental membrane processes and to design lipid-based nanoparticles with specific release characteristics. Furthermore, the presence of the hydroxyl group offers a potential site for further chemical modifications, expanding its utility in various research applications.

Key Applications

  • Modulation of Membrane Fluidity: Incorporation of this compound alters the packing of phospholipid acyl chains, leading to changes in membrane fluidity. This is particularly relevant for studying the influence of membrane microdomains on protein function and cellular signaling.

  • Stabilization of Lipid Bilayers: (R)-2-hydroxy octadecanoic acid, a closely related compound, has been shown to stabilize the gel phase of DMPC bilayers, which can be advantageous for creating more robust liposomal formulations.[1]

  • Drug Delivery Systems: By modifying the physical properties of liposomes, this compound can be used to control the encapsulation and release of therapeutic agents.

  • Synthesis of Bio-conjugates: The hydroxyl group serves as a reactive handle for the conjugation of other molecules, such as nucleotides for the development of anti-HIV agents.

Quantitative Data Summary

The following table summarizes the known effects of hydroxylated fatty acids on the properties of DMPC model lipid membranes. While specific quantitative data for this compound is limited in the public domain, the data for the closely related (R)-2-hydroxy octadecanoic acid provides valuable insights.

ParameterEffect of (R)-2-hydroxy octadecanoic acid on DMPC BilayersReference
Main Phase Transition Temperature (Tm) Reduction of Tm[1]
Phase Transition Enthalpy (ΔH) Broadening of the phase transition
Membrane Phase Stabilization of the gel phase[1]

Experimental Protocols

Protocol 1: Preparation of Liposomes Containing this compound via Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DMPC and this compound using the thin-film hydration method followed by extrusion.

Materials:

  • Dimyristoylphosphatidylcholine (DMPC)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Co-dissolve DMPC and this compound in chloroform in a round-bottom flask at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired hydration buffer by adding the buffer to the flask and gently rotating it. The temperature of the buffer should be above the main phase transition temperature (Tm) of the lipid mixture.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain LUVs with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (e.g., 11 times) using a lipid extruder. This process should also be performed at a temperature above the Tm.

  • Characterization:

    • The size distribution and zeta potential of the prepared liposomes can be characterized using Dynamic Light Scattering (DLS).

Protocol 2: Characterization of Membrane Phase Behavior using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the effect of this compound on the phase transition temperature (Tm) and enthalpy (ΔH) of DMPC liposomes.

Materials:

  • Liposome (B1194612) suspension (prepared as in Protocol 1)

  • Reference buffer (the same buffer used for liposome hydration)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the hydration buffer.

  • DSC Analysis:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition.

    • Scan the temperature at a constant rate (e.g., 1°C/min) through the phase transition region.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is the Tm.

    • The area under the peak corresponds to the enthalpy of the transition (ΔH).

    • Compare the thermograms of pure DMPC liposomes with those containing different concentrations of this compound to determine its effect on Tm and ΔH.

Protocol 3: Assessment of Membrane Fluidity using Fluorescence Anisotropy

This protocol describes a method to assess changes in membrane fluidity upon incorporation of this compound using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • DPH stock solution (e.g., in methanol (B129727) or THF)

  • Spectrofluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to facilitate probe incorporation into the lipid bilayer. The final DPH concentration should be low enough to avoid self-quenching (e.g., 1:500 probe-to-lipid molar ratio).

    • Incubate the mixture in the dark at a temperature above the Tm for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., λex = 350 nm, λem = 452 nm).

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the instrument-specific correction factor.

  • Data Interpretation:

    • A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity.

    • An increase in fluorescence anisotropy suggests a decrease in membrane fluidity (a more ordered membrane).

    • Compare the anisotropy values of liposomes with and without this compound to determine its effect on membrane fluidity.

Signaling Pathways and Molecular Interactions

While this compound itself is not a direct signaling molecule, the broader class of 2-hydroxy fatty acids plays a significant role in cellular processes, particularly through their incorporation into sphingolipids. The biosynthesis of these modified lipids is initiated by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

The presence of 2-hydroxylated sphingolipids is crucial for the organization of plasma membrane nanodomains, also known as lipid rafts.[2][3][4] These specialized membrane microdomains are enriched in certain lipids and proteins and serve as platforms for various signaling events. The hydroxyl group of the fatty acid can participate in hydrogen bonding, which is thought to be critical for the proper organization of these nanodomains.[3]

Disruption of 2-hydroxy sphingolipid synthesis has been shown to affect downstream signaling pathways, such as the reactive oxygen species (ROS) burst mediated by NADPH oxidases (e.g., RBOHD) and pattern recognition receptors (PRRs) during immune responses in plants.[2][3] This highlights the importance of the structural role of 2-hydroxy fatty acids in facilitating proper protein localization and function within the membrane.

Signaling_Pathway cluster_Membrane Plasma Membrane PAMP PAMPs PRR PRRs (e.g., BAK1, CERK1) PAMP->PRR Binding RBOHD RBOHD (NADPH Oxidase) PRR->RBOHD Activation ROS ROS Burst RBOHD->ROS Production Nanodomain Nanodomain (Lipid Raft) Nanodomain->PRR Localization Nanodomain->RBOHD Localization ImmuneResponse Pattern-Triggered Immunity (PTI) ROS->ImmuneResponse FattyAcid Fatty Acid FA2H FA2H FattyAcid->FA2H Substrate TwoOH_FA 2-Hydroxy Fatty Acid FA2H->TwoOH_FA Hydroxylation Sphingolipid Sphingolipid TwoOH_FA->Sphingolipid Incorporation Sphingolipid->Nanodomain Organization

Caption: Role of 2-hydroxy sphingolipids in membrane nanodomain organization and signaling.

This diagram illustrates the biosynthesis of 2-hydroxy fatty acids by FA2H and their incorporation into sphingolipids. These specialized lipids are essential for the proper organization of membrane nanodomains, which in turn are crucial for the localization and function of signaling proteins like PRRs and RBOHD, leading to downstream events such as the ROS burst and immune responses.

Experimental_Workflow cluster_Preparation Liposome Preparation cluster_Analysis Biophysical Analysis start Dissolve DMPC and This compound in Chloroform film Create Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate with Buffer (above Tm) film->hydrate extrude Extrude through Polycarbonate Membrane hydrate->extrude luvs LUVs extrude->luvs dsc Differential Scanning Calorimetry (DSC) luvs->dsc Analyze Phase Behavior fluorescence Fluorescence Anisotropy luvs->fluorescence Analyze Fluidity dsc_result Determine Tm and ΔH dsc->dsc_result fluorescence_result Assess Membrane Fluidity fluorescence->fluorescence_result

Caption: Workflow for creating and analyzing model lipid membranes with this compound.

This workflow outlines the key steps for preparing liposomes containing this compound and subsequently analyzing their biophysical properties using DSC and fluorescence anisotropy.

References

Application Notes and Protocols for the Purification of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate is a hydroxylated fatty acid methyl ester (FAME) of significant interest in various research fields, including lipidomics and the development of novel therapeutics. Its structure, featuring a hydroxyl group at the alpha-position of the long alkyl chain, imparts unique chemical and physical properties. The purity of this compound is critical for accurate biological and chemical studies. This document provides a detailed, step-by-step guide for the purification of this compound from a crude reaction mixture, employing standard laboratory techniques such as column chromatography and recrystallization. The protocols are designed to be accessible to researchers with a basic understanding of organic chemistry laboratory procedures.

Purification Workflow Overview

The overall workflow for the purification of this compound involves an initial extraction and washing, followed by column chromatography to separate the target compound from non-polar and more polar impurities. The purity of the collected fractions is monitored by Thin Layer Chromatography (TLC). Finally, recrystallization is employed to obtain the final product with high purity.

Purification_Workflow start Crude this compound (Post-synthesis mixture) extraction Liquid-Liquid Extraction (e.g., with diethyl ether and water) start->extraction drying Drying of Organic Phase (e.g., with anhydrous Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Concentrated Crude Product concentration->crude_product column_chromatography Silica (B1680970) Gel Column Chromatography crude_product->column_chromatography tlc TLC Analysis of Fractions column_chromatography->tlc Collect Fractions pooling Pooling of Pure Fractions tlc->pooling Identify Pure Fractions solvent_evaporation Solvent Evaporation pooling->solvent_evaporation partially_pure Partially Purified Product solvent_evaporation->partially_pure recrystallization Recrystallization (e.g., from Hexane (B92381) or Methanol) partially_pure->recrystallization filtration Filtration and Washing of Crystals recrystallization->filtration final_drying Drying of Purified Product (under vacuum) filtration->final_drying final_product Pure this compound final_drying->final_product

Caption: Purification workflow for this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Silica gel (60-120 mesh for column chromatography)

  • TLC plates (silica gel 60 F254)

  • Hexane (ACS grade)

  • Diethyl ether (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Methanol (ACS grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

  • UV lamp for TLC visualization

  • Staining solution for TLC (e.g., phosphomolybdic acid or potassium permanganate)

Preliminary Purification: Extraction and Washing

This step aims to remove water-soluble impurities and unreacted polar reagents from the crude reaction mixture.

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL per 100 mL of organic phase)

    • Saturated sodium bicarbonate solution (if the reaction was acid-catalyzed)

    • Brine (saturated NaCl solution) to facilitate phase separation.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

Column chromatography is a key step to separate this compound from other fatty acid methyl esters and non-polar impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial elution solvent (hexane).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding diethyl ether or ethyl acetate. A common gradient starts with 100% hexane and progresses to a mixture of hexane and diethyl ether (e.g., 90:10, 85:15 v/v).[1]

    • Normal fatty acid methyl esters will elute first, followed by the more polar hydroxylated fatty acid methyl esters.[1]

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Use a solvent system such as hexane:diethyl ether (e.g., 1:1 or 85:15 v/v) to develop the TLC plates.[1]

    • Visualize the spots under a UV lamp and/or by staining. The Rf value for hydroxy fatty acid methyl esters is expected to be lower than that of non-hydroxylated FAMEs. For example, in a hexane/diethyl ether (1/1, v/v) system, FAMEs might have an Rf of ~0.58, while hydroxy FAMEs could be around ~0.32.[1]

  • Pooling and Concentration:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.

Final Purification: Recrystallization

Recrystallization is used to achieve high purity of the final product.

  • Dissolve the partially purified product from the column chromatography step in a minimal amount of a suitable hot solvent. Potential solvents include hexane or methanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes typical quantitative data for the purification of hydroxylated fatty acid methyl esters. Please note that specific values for this compound may vary depending on the initial purity of the crude material and the precise experimental conditions.

Purification StepParameterTypical Value/RangeReference/Note
Synthesis Initial Purity (Crude)50-70%Assumed typical range for a crude organic synthesis product.
Yield (Crude)80-95%Dependent on the synthetic route.
Column Chromatography Purity after Column90-98%Based on typical separation efficiency.
Recovery Yield70-85%Losses are expected on the column.
Recrystallization Final Purity >98% A purity of >98% is commercially available for similar compounds.[2]
Overall Yield 50-70% Calculated from the crude product. A yield of 65.6% has been reported for a similar, smaller hydroxy ester after distillation.[3]

Quality Control

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage purity and to detect any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with an acetonitrile/water gradient can be used for purity assessment.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the purified compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References

Application Notes and Protocols: Quantifying Methyl 2-hydroxyoctadecanoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxyoctadecanoate is the methyl ester of 2-hydroxyoctadecanoic acid, a long-chain alpha-hydroxy fatty acid. 2-hydroxyoctadecanoic acid is recognized as a human metabolite.[1][2] The analysis of hydroxylated fatty acids is of growing interest due to their potential roles in various physiological and pathological processes. Abnormal levels of 2-hydroxy fatty acids have been associated with multiple diseases, making their accurate quantification in biological matrices crucial for research and clinical applications.[3]

This document provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in human plasma and rat liver tissue. These values are for illustrative purposes to demonstrate data presentation and are not based on published literature values.

Table 1: Hypothetical Quantitative Results for this compound in Human Plasma

Sample IDConcentration (ng/mL)Standard Deviation (ng/mL)Coefficient of Variation (%)
Control Group (n=10)45.88.217.9
Treatment Group A (n=10)89.312.514.0
Treatment Group B (n=10)32.16.419.9

Table 2: Hypothetical Quantitative Results for this compound in Rat Liver Tissue

Sample IDConcentration (ng/g tissue)Standard Deviation (ng/g tissue)Coefficient of Variation (%)
Control Group (n=8)125.622.117.6
Treatment Group X (n=8)254.235.814.1
Treatment Group Y (n=8)98.718.318.5

Experimental Protocols

Protocol 1: Extraction and Derivatization of 2-hydroxyoctadecanoic acid from Biological Samples for GC-MS Analysis

This protocol details the extraction of total fatty acids from a biological matrix and their subsequent derivatization to form fatty acid methyl esters (FAMEs), including the trimethylsilyl (B98337) (TMS) ether of this compound, for GC-MS analysis.

Materials:

  • Biological sample (e.g., 100 µL plasma or 50 mg homogenized tissue)

  • Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Methanolic HCl (3N)

  • Hexane (B92381)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • Sample Preparation:

    • To a glass tube, add the biological sample (e.g., 100 µL of plasma or 50 mg of homogenized tissue).

    • Add a known amount of internal standard.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.

    • Vortex thoroughly for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase into a new glass tube.

  • Solvent Evaporation:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at room temperature.

  • Methylation (Acid-Catalyzed):

    • To the dried lipid extract, add 1.5 mL of 3N methanolic HCl.[4]

    • Cap the tube tightly and heat at 85°C for 45 minutes.[4]

    • After cooling to room temperature, add 1 mL of hexane and vortex for 30 seconds.[4]

    • Centrifuge at 900 x g for 5 minutes.[4]

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Repeat the hexane extraction and combine the extracts.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation of Hydroxyl Group:

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the hydroxyl group.[5]

  • Sample Reconstitution:

    • After cooling, the sample is ready for injection into the GC-MS. If necessary, the sample can be reconstituted in a known volume of hexane.

Protocol 2: GC-MS Analysis of Methyl 2-(trimethylsilyloxy)octadecanoate

This protocol outlines the GC-MS parameters for the analysis of the derivatized this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-23 or similar polar column)

GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 120°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan

Selected Ion Monitoring (SIM) Ions for Methyl 2-(trimethylsilyloxy)octadecanoate:

The selection of characteristic ions is crucial for sensitive and specific quantification. For the TMS derivative of this compound, characteristic fragment ions would be selected based on its mass spectrum. The intense m/z - 59 peak is diagnostic for 2-methoxy FAMEs, which can help distinguish them from non-hydroxy FAMEs.[6] For TMS derivatives, characteristic ions would be determined from the fragmentation pattern.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue) is_addition Addition of Internal Standard sample->is_addition extraction Lipid Extraction (Folch Method) is_addition->extraction evaporation1 Solvent Evaporation extraction->evaporation1 methylation Methylation (Methanolic HCl) evaporation1->methylation evaporation2 Solvent Evaporation methylation->evaporation2 silylation Silylation (BSTFA) evaporation2->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing (Quantification) gcms->data_processing

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_extraction Lipid Extraction cluster_derivatization Two-Step Derivatization cluster_product Final Analyte total_lipids Total Lipids (including 2-hydroxyoctadecanoic acid) step1 Step 1: Methylation (Carboxyl Group) total_lipids->step1 step2 Step 2: Silylation (Hydroxyl Group) step1->step2 final_product Volatile Derivative for GC-MS (Methyl 2-(trimethylsilyloxy)octadecanoate) step2->final_product

Caption: Logical flow of the derivatization process.

References

Application Notes and Protocols: Methyl 2-hydroxyoctadecanoate in Novel Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on the current understanding of fatty acid methyl esters and their derivatives in biomaterial science. The direct application of Methyl 2-hydroxyoctadecanoate in many of these areas is a novel and largely unexplored field of research. The provided protocols are intended as a starting point for investigation and will require optimization.

Introduction to this compound as a Biomaterial Precursor

This compound is a hydroxylated fatty acid methyl ester. Its chemical structure, featuring a long hydrophobic alkyl chain, a methyl ester group, and a reactive hydroxyl group, makes it a promising candidate for the development of a variety of novel biomaterials. The presence of the hydroxyl group allows for polymerization and chemical modification, while the long alkyl chain imparts hydrophobicity and can influence the mechanical properties and degradation kinetics of the resulting biomaterials.

Potential Applications:

  • Drug Delivery Vehicles: The amphiphilic nature of molecules derived from this compound could enable their self-assembly into nanoparticles, liposomes, or micelles for the encapsulation and controlled release of therapeutic agents.

  • Biodegradable Polymers: The hydroxyl and ester functionalities allow it to be used as a monomer for the synthesis of polyesters and polyanhydrides, creating biodegradable materials for tissue engineering scaffolds, sutures, and implants.

  • Bioactive Scaffolds: Fatty acid esters of hydroxyl fatty acids (FAHFAs) have shown anti-inflammatory properties.[1][2][3][4] Biomaterials synthesized from this compound may therefore possess inherent bioactivity, promoting tissue regeneration and reducing inflammation.

  • Hydrophobic Coatings: Its lipid nature can be exploited to create hydrophobic coatings for medical devices to improve biocompatibility and reduce biofouling.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and predicting the behavior of biomaterials derived from it.

PropertyValueReference
Molecular Formula C19H38O3[1]
Molecular Weight 314.5 g/mol [1]
Physical State Solid[1]
Purity >98%[1]
Synonyms Methyl 2-hydroxystearate[1]

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of biomaterials using this compound.

Protocol for Synthesis of Poly(2-hydroxyoctadecanoate) - A Novel Biodegradable Polyester

This protocol describes the melt-condensation polymerization of this compound to form a polyester. This approach is adapted from methods used for other hydroxylated fatty acid methyl esters.[5][6]

Materials:

  • This compound

  • Titanium tetraisopropoxide (Ti[OiPr]4) or other suitable catalyst

  • High-vacuum pump

  • Schlenk line and glassware

  • Nitrogen gas (high purity)

  • Chloroform (B151607) or other suitable solvent for characterization

Procedure:

  • Drying of Monomer: Dry the this compound monomer under vacuum at a temperature below its melting point for at least 24 hours to remove any residual water.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere.

  • Monomer and Catalyst Addition: Introduce the dried this compound into the reaction flask. Add the catalyst (e.g., 100 ppm Ti[OiPr]4) to the monomer.

  • First Stage Polymerization (Nitrogen Atmosphere): Heat the reaction mixture to 200°C under a gentle stream of nitrogen gas. Maintain this temperature for 2-4 hours with continuous stirring to facilitate the initial polycondensation and removal of methanol (B129727).

  • Second Stage Polymerization (High Vacuum): Increase the temperature to 220°C and gradually apply a high vacuum (e.g., < 0.1 mmHg). Continue the reaction for another 4-6 hours to increase the molecular weight of the polymer by removing residual methanol and other volatile byproducts.

  • Polymer Isolation: Cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent like chloroform for further characterization or processed directly.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Mechanical Properties: Evaluated by tensile testing of polymer films or molded samples.

Protocol for Preparation of this compound-based Nanoparticles for Drug Delivery

This protocol outlines a solvent evaporation method for formulating nanoparticles from a pre-synthesized polymer of this compound or by direct self-assembly of a modified derivative.

Materials:

  • Poly(2-hydroxyoctadecanoate) or a functionalized derivative of this compound

  • Drug to be encapsulated

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of the polymer/derivative and the drug in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Lyophilize the final nanoparticle pellet to obtain a dry powder for storage and characterization.

Characterization:

  • Particle Size and Zeta Potential: Measured by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: Determined by dissolving a known amount of nanoparticles and quantifying the drug content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • In Vitro Drug Release: Studied using a dialysis method in a relevant buffer system (e.g., PBS pH 7.4).

Visualizations

Logical Relationship: From Monomer to Biomaterial Application

Monomer_to_Application Monomer This compound Polymerization Polymerization (e.g., Melt Condensation) Monomer->Polymerization SelfAssembly Chemical Modification & Self-Assembly Monomer->SelfAssembly Polymer Biodegradable Polymer (e.g., Polyester) Polymerization->Polymer Nanoparticles Drug Delivery Nanoparticles SelfAssembly->Nanoparticles Scaffold Tissue Engineering Scaffold Polymer->Scaffold DrugRelease Controlled Drug Release Nanoparticles->DrugRelease

Caption: Potential pathways for developing biomaterials from this compound.

Experimental Workflow: Nanoparticle Formulation and Characterization

Nanoparticle_Workflow Start Start PrepOrganic Prepare Organic Phase: Polymer + Drug in DCM Start->PrepOrganic PrepAqueous Prepare Aqueous Phase: PVA in Water Start->PrepAqueous Emulsify Emulsification (Homogenization/Sonication) PrepOrganic->Emulsify PrepAqueous->Emulsify SolventEvap Solvent Evaporation Emulsify->SolventEvap Collect Collect Nanoparticles (Centrifugation) SolventEvap->Collect Wash Wash Nanoparticles Collect->Wash Lyophilize Lyophilization Wash->Lyophilize Characterize Characterization: Size, Morphology, Drug Load, Release Lyophilize->Characterize End End Characterize->End

Caption: Workflow for nanoparticle formulation using the solvent evaporation technique.

Concluding Remarks

This compound represents a promising, yet underexplored, building block for the creation of novel biomaterials. Its inherent properties, stemming from its fatty acid origin, suggest potential for biocompatibility and biodegradability. The protocols and concepts presented here provide a foundational framework to inspire and guide future research in harnessing this molecule for advancements in drug delivery, tissue engineering, and medical device technology. Further research is necessary to fully elucidate its potential and optimize its use in various biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 2-hydroxyoctadecanoate in aqueous solutions during in vitro experiments.

Troubleshooting Guide

This guide offers direct solutions to common problems faced when working with this compound.

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step?

A1: Due to its long hydrocarbon chain, this compound is practically insoluble in water.[1][2] The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used first choice because of its strong ability to dissolve many nonpolar compounds and its compatibility with most cell culture systems at low final concentrations.

Q2: I've created a stock solution in DMSO, but the compound precipitates when I add it to my aqueous experimental medium. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not sufficient to keep the hydrophobic compound dissolved in the final aqueous solution. Here are several strategies to overcome this:

  • Optimize the Dilution Process: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that trigger precipitation.

  • Reduce the Final Concentration: Your target concentration might be above the solubility limit in the final aqueous/solvent mixture. Try working with a lower final concentration of this compound.

  • Increase the Co-solvent Concentration: If your experimental system allows, you can slightly increase the final concentration of the organic solvent. However, always run a vehicle control to ensure the solvent itself does not affect your experimental results.

  • Utilize a Different Co-solvent: If DMSO is not effective or is incompatible with your assay, other water-miscible organic solvents like ethanol (B145695) or methanol (B129727) can be tested.[3]

Q3: I am observing a cloudy or hazy appearance in my final solution, even without visible precipitation. What does this indicate?

A3: A cloudy or hazy solution suggests the formation of aggregates or a fine, colloidal suspension rather than a true solution. This can lead to inaccurate results due to light scattering in absorbance-based assays or non-specific interactions in cell-based experiments. To address this:

  • Visual Inspection: Carefully inspect the solution for any turbidity against a dark background.

  • Consider Solubility Enhancers: If simple co-solvents are insufficient, more advanced techniques such as using surfactants to form micelles or cyclodextrins to create inclusion complexes may be necessary to achieve a clear solution.

Q4: My compound appears to dissolve initially but then comes out of solution over the course of my experiment. How can I improve its stability in the aqueous medium?

A4: This indicates that the solution is supersaturated and thermodynamically unstable. To improve long-term stability:

  • Formulation with Surfactants or Cyclodextrins: These agents create stable structures (micelles or inclusion complexes) that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.

  • Liposomal or Nanoparticle Formulation: For in vivo or long-term in vitro studies, encapsulating this compound in liposomes or nanoparticles can provide a stable delivery system.

Frequently Asked Questions (FAQs)

Solvent Selection and Co-solvents

Q5: What are the best organic solvents for dissolving this compound?

A5: this compound is soluble in organic solvents such as chloroform (B151607), ethyl ether, and methanol.[3] For biological experiments, water-miscible solvents like DMSO and ethanol are preferred for preparing stock solutions.

Q6: How do co-solvents improve the solubility of hydrophobic compounds?

A6: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like this compound.

Data Presentation: Solubility of Long-Chain Fatty Acid Esters

The following tables provide estimated solubility data for long-chain fatty acid esters in various solvents. Note that specific quantitative data for this compound is limited; therefore, these tables are based on data for similar compounds like methyl stearate (B1226849) and methyl palmitate and should be used as a guide.

Table 1: Estimated Solubility of Long-Chain Fatty Acid Methyl Esters in Common Solvents

SolventEstimated Solubility of Methyl Stearate (C18:0)Reference
DMSO~8 mg/mL (26.8 mM)[4]
EthanolSoluble (specific value not available)[5]
ChloroformSoluble (specific value not available)[5]
WaterInsoluble[1][2]

Surfactants

Q7: How can surfactants help solubilize this compound?

A7: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous medium.

Table 2: Critical Micelle Concentration (CMC) of Common Non-ionic Surfactants

SurfactantCMC (mM in water at 25°C)
Tween 20 (Polysorbate 20)~0.059
Tween 80 (Polysorbate 80)~0.012
Triton X-100~0.2-0.9

Note: The optimal surfactant and its concentration depend on the specific experimental conditions.

Cyclodextrins

Q8: What are cyclodextrins and how do they work?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic "guest" molecules, like this compound, that fit into their cavity. This complex is water-soluble, thereby increasing the apparent aqueous solubility of the guest molecule.

Table 3: Common Cyclodextrins and Their Properties

Cyclodextrin (B1172386)Cavity Diameter (Å)Water Solubility ( g/100 mL at 25°C)
α-Cyclodextrin4.7 - 5.314.5
β-Cyclodextrin6.0 - 6.51.85
γ-Cyclodextrin7.5 - 8.323.2
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0 - 6.5>60

Liposomes and Nanoparticles

Q9: When should I consider using liposomes or nanoparticles?

A9: Liposomes and nanoparticles are advanced delivery systems suitable for in vivo studies or complex in vitro models where stable, long-term delivery of the hydrophobic compound is required. They can protect the compound from degradation, control its release, and improve its bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Solubilization using Co-solvents

  • Pre-warm the aqueous experimental medium (e.g., cell culture medium, buffer) to the desired experimental temperature (e.g., 37°C).

  • While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • Continue to mix for an additional 30-60 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or turbidity.

  • Important: Prepare a vehicle control with the same final concentration of the organic solvent to account for any solvent-specific effects.

Co_solvent_Workflow start Start: Insoluble Compound in Aqueous Buffer stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock add_dropwise Add Stock Solution Dropwise while Vortexing stock->add_dropwise prewarm Pre-warm Aqueous Medium prewarm->add_dropwise check_precipitation Visually Inspect for Precipitation add_dropwise->check_precipitation success Homogeneous Solution (Proceed with Experiment) check_precipitation->success No troubleshoot Troubleshoot: - Lower final concentration - Use alternative co-solvent - Employ solubility enhancers check_precipitation->troubleshoot Yes

Co-solvent method workflow for solubilization.

Protocol 3: Micellar Solubilization using Surfactants

  • Prepare a stock solution of a non-ionic surfactant (e.g., Tween 80) in the aqueous experimental medium at a concentration well above its CMC (e.g., 1-5% w/v).

  • Add the required volume of the this compound stock solution (from Protocol 1) to the surfactant solution.

  • Vortex or sonicate the mixture until the solution becomes clear. Gentle warming may facilitate the process.

  • Further dilute the resulting micellar solution with the experimental medium to achieve the final desired concentration of both the compound and the surfactant.

  • Ensure the final surfactant concentration is non-toxic to your experimental system by running appropriate controls.

Protocol 4: Preparation of Cyclodextrin Inclusion Complexes (Kneading Method)

  • Weigh equimolar amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD).

  • Transfer the powders to a mortar.

  • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Knead the paste thoroughly for 30-60 minutes.

  • Dry the paste in an oven at 40-50°C or under vacuum to obtain a solid powder of the inclusion complex.

  • The resulting powder can be dissolved in the aqueous experimental medium.

Protocol 5: Formulation of Liposomes (Thin-Film Hydration Method)

  • Dissolve this compound and a suitable lipid (e.g., DMPC or DSPC) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and vortexing. The temperature of the buffer should be above the phase transition temperature of the lipid.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.

Signaling Pathway Diagram

Long-chain fatty acids and their derivatives, such as this compound (which can be hydrolyzed to its corresponding fatty acid), are known to act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) and nuclear receptors. The GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) signaling pathway is a key player in fatty acid-mediated cellular responses, particularly in insulin (B600854) secretion from pancreatic β-cells.[6][7]

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LCFA Long-Chain Fatty Acid (from this compound) GPR40 GPR40 (FFAR1) LCFA->GPR40 binds Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto [Ca²⁺]i ↑ ER->Ca_cyto releases Ca²⁺ Ca_ER Ca²⁺ Downstream Downstream Signaling Events (e.g., Insulin Secretion) Ca_cyto->Downstream PKC->Downstream

GPR40 signaling pathway activated by fatty acids.

References

Preventing degradation of Methyl 2-hydroxyoctadecanoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-hydroxyoctadecanoate. The information is designed to help prevent degradation of the compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a freezer.[1] For a similar compound, Methyl 12-hydroxyoctadecanoate, a shelf life of up to 24 months is suggested when stored in a cool, dry place, away from direct sunlight and moisture.[2]

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester linkage is susceptible to cleavage, especially in the presence of acids or bases, yielding 2-hydroxyoctadecanoic acid and methanol.

  • Oxidation: The secondary alcohol group at the C2 position can be oxidized to a ketone, forming Methyl 2-oxooctadecanoate.

Q3: Are there any signs of degradation I should look for?

Visual inspection may not be sufficient to detect early stages of degradation. However, significant degradation may lead to changes in the physical appearance of the compound (e.g., color change, clumping) or a change in its melting point. The most reliable way to assess degradation is through analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How does temperature affect the stability of this compound?

Long-chain saturated fatty acids and their esters are generally stable at lower temperatures. However, elevated temperatures can promote degradation. Studies on long-chain fatty acids show that significant thermal degradation occurs at temperatures of 140-160°C over extended periods.[3][4] It is crucial to avoid exposing this compound to high temperatures during storage and handling.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored in a freezer and protected from light and moisture. 2. Assess Purity: Analyze the purity of the stored compound using a suitable analytical method like HPLC or GC-MS to check for the presence of degradation products. 3. Use Fresh Aliquots: For critical experiments, use a freshly opened vial of the compound.
Appearance of unknown peaks in chromatograms (HPLC/GC). Formation of degradation products during sample preparation or analysis.1. Identify Degradants: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks. Common degradants include the hydrolyzed acid (2-hydroxyoctadecanoic acid) and the oxidized ketone (Methyl 2-oxooctadecanoate). 2. Optimize Sample Preparation: Minimize the time samples are in solution before analysis. Avoid high temperatures and exposure to strong acids or bases during sample preparation. 3. Review Analytical Method: Ensure the analytical method itself is not causing degradation (e.g., high temperatures in the GC inlet).
Inconsistent results between different batches of the compound. Variation in the initial purity of the batches or different storage histories.1. Certificate of Analysis (CoA): Always review the CoA for each batch to confirm its initial purity and specifications. 2. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound. 3. Perform Incoming QC: It is good practice to perform a quick purity check (e.g., by TLC or a rapid HPLC method) on new batches upon arrival.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the solvent for analysis.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: Start with a gradient that allows for the elution of the relatively nonpolar this compound and its potential degradation products. A typical starting gradient could be:

    • 0-20 min: 70-95% B

    • 20-25 min: 95% B

    • 25-26 min: 95-70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or by mass spectrometry.

  • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples generated from the forced degradation study.

Data Presentation

The following tables present hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes. Actual results may vary.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundMajor Degradation Products
0.1 M HCl, 60°C, 24h15.2%2-hydroxyoctadecanoic acid
0.1 M NaOH, RT, 4h85.7%2-hydroxyoctadecanoic acid
3% H₂O₂, RT, 24h25.4%Methyl 2-oxooctadecanoate
Thermal (105°C, 48h)8.9%Minor unidentified products
Photolytic (ICH Q1B)5.1%Minor unidentified products

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

DegradationPathways MHO This compound HOHA 2-hydroxyoctadecanoic acid MHO->HOHA Hydrolysis (Acid/Base) MKO Methyl 2-oxooctadecanoate MHO->MKO Oxidation

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Forced Degradation cluster_1 Analysis Stock Solution Stock Solution Acid Stress Acid Stress Stock Solution->Acid Stress Base Stress Base Stress Stock Solution->Base Stress Oxidative Stress Oxidative Stress Stock Solution->Oxidative Stress Thermal Stress Thermal Stress Stock Solution->Thermal Stress Photo Stress Photo Stress Stock Solution->Photo Stress Stressed Samples Stressed Samples Acid Stress->Stressed Samples Base Stress->Stressed Samples Oxidative Stress->Stressed Samples Thermal Stress->Stressed Samples Photo Stress->Stressed Samples HPLC-UV/MS Analysis HPLC-UV/MS Analysis Stressed Samples->HPLC-UV/MS Analysis Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

StorageLogic Start Start Store in Freezer Store in Freezer Start->Store in Freezer Protect from Light Protect from Light Store in Freezer->Protect from Light Protect from Moisture Protect from Moisture Protect from Light->Protect from Moisture Stable Compound Stable Compound Protect from Moisture->Stable Compound

Caption: Decision logic for proper storage of this compound.

References

Technical Support Center: Optimizing the Synthesis of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 2-hydroxyoctadecanoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: α-Hydroxylation of Stearic Acid to 2-Hydroxyoctadecanoic Acid

  • Step 2: Fischer Esterification of 2-Hydroxyoctadecanoic Acid to this compound

Protocol 1: Synthesis of 2-Hydroxyoctadecanoic Acid via α-Chlorination and Hydrolysis

This protocol is adapted from a procedure for the α-hydroxylation of long-chain fatty acids.

Materials:

Procedure:

Part A: α-Chlorination of Stearic Acid

  • In a round-bottom flask, melt the stearic acid at 80°C.

  • Add a catalytic amount of PCl₃ (e.g., 1.2 mmol per 35 mmol of stearic acid) to the molten stearic acid and let it react for 1 hour.

  • Slowly add TCCA (e.g., 16.3 mmol per 35 mmol of stearic acid) over 30 minutes.

  • Stir the mixture at 80°C for 24 hours.

  • Cool the reaction mixture to room temperature and add ethyl acetate. A white precipitate will form.

  • Remove the solid by filtration.

  • Wash the filtrate with a 10% (w/v) solution of sodium metabisulfite and then with brine.

  • Collect the organic layer, dry it over sodium sulfate, and concentrate it under vacuum to obtain the crude α-chloro stearic acid. This crude product can be used in the next step without further purification.

Part B: Hydrolysis of α-Chloro Stearic Acid

  • In a separate round-bottom flask, dissolve KOH (e.g., 140 mmol) in water (e.g., 200 mL) and heat to 80°C with stirring for 30 minutes.

  • Add the crude 2-chloro stearic acid from the previous step to the KOH solution.

  • Reflux the mixture for 24 hours.

  • Cool the mixture to room temperature and adjust the pH to 1 using 1 M HCl. A white solid of 2-hydroxyoctadecanoic acid will precipitate.

  • Filter the mixture to collect the solid product.

  • Purify the 2-hydroxyoctadecanoic acid by trituration with acetonitrile.

Protocol 2: Fischer Esterification of 2-Hydroxyoctadecanoic Acid

This is a general procedure for the acid-catalyzed esterification of a carboxylic acid.

Materials:

  • 2-Hydroxyoctadecanoic Acid

  • Anhydrous Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-hydroxyoctadecanoic acid in a large excess of anhydrous methanol in a round-bottom flask. The excess methanol acts as both a reactant and a solvent, driving the equilibrium towards the product.[1][2]

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for 610 mg of carboxylic acid in 25 mL of methanol).[3]

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).[3]

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Catalyst on Fischer Esterification Yield

CatalystSubstrateAlcoholConditionsYieldReference
Sulfuric Acid (H₂SO₄)Benzoic AcidMethanol65°C, reflux90%[3]
Sulfuric Acid (H₂SO₄)Hydroxy AcidEthanolReflux, 2 hours95%[3]
p-Toluenesulfonic acid (p-TsOH)Hippuric AcidCyclohexanolToluene, reflux with Dean-Stark trap, 30 hours96%[3]
Sulfonic acid-functionalized silica (B1680970)Lauric AcidMethanol110°C, flow reactor, 3 min residence timeQuantitative[4]

Troubleshooting Guide

Step 1: α-Hydroxylation of Stearic Acid
Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-hydroxyoctadecanoic acid Incomplete α-chlorination.Ensure the reaction is carried out under anhydrous conditions initially. Use a slight excess of TCCA. Increase reaction time for the chlorination step.
Incomplete hydrolysis of the α-chloro intermediate.Ensure sufficient reflux time (24 hours). Use a sufficient excess of KOH. Ensure the pH is strongly basic during hydrolysis.
Formation of side products.Dichlorinated stearic acid can be a side product if too much TCCA is used.[5] Control the stoichiometry carefully.
Product is difficult to purify Presence of unreacted stearic acid.Optimize the chlorination reaction to ensure full conversion of the starting material. Purification by recrystallization from a suitable solvent can help separate the hydroxy acid from the non-polar starting material.
Presence of dichlorinated byproducts.Column chromatography can be used to separate the desired monohydroxylated product from di-hydroxylated or other byproducts.
Step 2: Fischer Esterification
Issue Possible Cause(s) Recommended Solution(s)
Low yield of this compound The reaction is at equilibrium, and the reverse reaction (hydrolysis) is significant.[1][2]Use a large excess of methanol to shift the equilibrium towards the product.[2] Remove water as it is formed using a Dean-Stark trap (if using a solvent like toluene) or by using a drying agent.[6]
Incomplete reaction.Increase the reaction time. Ensure the catalyst is active and used in an appropriate amount. Increase the reaction temperature (reflux).
Steric hindrance from the long alkyl chain.[7]Use a more active catalyst, such as a stronger acid or a solid acid catalyst.[4][7] Increase the reaction temperature.
Formation of a lactone (cyclic ester) side product Intramolecular esterification is competing with the desired intermolecular reaction.[7]Use a large excess of methanol to favor the intermolecular reaction.[7]
Formation of dialkyl ether from the alcohol High reaction temperature and high acid concentration.[7]Use the minimum effective catalyst concentration and avoid excessively high temperatures.
Acid catalyst is difficult to remove Incomplete neutralization during workup.Ensure thorough washing with a saturated sodium bicarbonate solution until effervescence ceases.
Consider using a solid acid catalyst which can be easily filtered off after the reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the Fischer esterification step?

A1: The most critical factor is effectively shifting the reaction equilibrium to the product side. This is primarily achieved by using a large excess of the alcohol (methanol in this case) and/or by removing the water that is formed as a byproduct of the reaction.[1][2][6]

Q2: Can I use a different catalyst for the esterification reaction?

A2: Yes, while sulfuric acid is common, other catalysts can be used. p-Toluenesulfonic acid (TsOH) is a solid and can be easier to handle.[3] For substrates that are sensitive to strong acids, milder Lewis acids might be an option. Solid acid catalysts, like sulfonic acid-functionalized silica, offer the advantage of easy removal by filtration after the reaction, simplifying the workup procedure.[4][7]

Q3: How can I monitor the progress of the reactions?

A3: Both the α-hydroxylation and the esterification reactions can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you would spot the starting material, the reaction mixture at different time points, and a co-spot to track the disappearance of the starting material and the appearance of the product. GC-MS is a more quantitative method to determine the conversion and identify any side products.

Q4: What are the best methods for purifying the final product, this compound?

A4: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, can be used to elute the product. Recrystallization from a suitable solvent is another effective purification method for solid esters.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE) including gloves, lab coat, and safety glasses. Phosphorus trichloride and trichloroisocyanuric acid are also hazardous and should be handled in a fume hood with appropriate PPE. The reactions, especially the esterification at reflux, should be performed in a well-ventilated area.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: α-Hydroxylation cluster_step2 Step 2: Fischer Esterification cluster_purification Purification stearic_acid Stearic Acid chlorination α-Chlorination (TCCA, PCl₃, 80°C) stearic_acid->chlorination chloro_stearic_acid Crude 2-Chloro- octadecanoic Acid chlorination->chloro_stearic_acid hydrolysis Hydrolysis (KOH, H₂O, Reflux) chloro_stearic_acid->hydrolysis hydroxy_acid 2-Hydroxyoctadecanoic Acid hydrolysis->hydroxy_acid esterification Esterification (Methanol, H₂SO₄, Reflux) hydroxy_acid->esterification crude_ester Crude Methyl 2-hydroxyoctadecanoate esterification->crude_ester workup Aqueous Workup (NaHCO₃ wash) crude_ester->workup column_chrom Column Chromatography workup->column_chrom recrystallization Recrystallization column_chrom->recrystallization final_product Pure Methyl 2-hydroxyoctadecanoate recrystallization->final_product

Caption: Overall workflow for the synthesis of this compound.

Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Mechanism RCOOH Carboxylic Acid (2-Hydroxyoctadecanoic Acid) Protonation Protonation of Carbonyl Oxygen RCOOH->Protonation H⁺ Activated_Carbonyl Activated Carbonyl Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Methanol Activated_Carbonyl->Nucleophilic_Attack CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester -H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ester (this compound) Deprotonation->Ester -H⁺

References

Troubleshooting peak tailing in GC analysis of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of Methyl 2-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] For a polar analyte like this compound, which contains a hydroxyl (-OH) group, peak tailing is a common issue. This is often due to secondary interactions between the polar analyte and active sites within the GC system.[2] Peak tailing can compromise the accuracy of peak integration, leading to unreliable quantitative results, and can also reduce the resolution between adjacent peaks.[3]

Q2: What are the primary causes of peak tailing for a polar compound like this compound?

A2: The primary causes of peak tailing for polar compounds can be categorized as either chemical or physical/mechanical issues:

  • Chemical Interactions (Active Sites): The hydroxyl group of this compound can interact with active silanol (B1196071) (Si-OH) groups present in the GC flow path. These active sites can be found on the surface of the inlet liner, glass wool, the column itself (especially at the inlet), or any non-deactivated surfaces.[2][4] This interaction leads to a portion of the analyte molecules being retained longer, causing the tailing effect.

  • System Contamination: Buildup of non-volatile residues from previous injections can create active sites in the inlet or at the head of the column.[5]

  • Improper Column Installation: A poorly cut column, incorrect column insertion depth into the inlet or detector, or leaks at the fittings can create dead volumes or turbulence in the flow path, leading to peak distortion.[1][6]

  • Inadequate GC Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or oven temperature program can contribute to poor peak shape.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases can manifest as tailing.[1]

Q3: How can I quantitatively measure peak tailing?

A3: Peak tailing is typically measured using the Asymmetry Factor (As) or the Tailing Factor (Tf) . An ideal, symmetrical peak has an As or Tf value of 1.0. A value greater than 1.0 indicates peak tailing. Generally, an asymmetry factor above 1.5 suggests a significant tailing problem that should be addressed.[3]

Q4: What is derivatization and can it help reduce peak tailing for this compound?

A4: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For compounds with polar functional groups like the hydroxyl group in this compound, derivatization is highly recommended.[9] The most common method is silylation , which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[2][3] This reduces the polarity of the molecule, minimizes its interaction with active sites in the system, and improves its volatility, resulting in sharper, more symmetrical peaks.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (As > 1.5) check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks physical_issues Suspect Physical/Mechanical Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions (Active Sites) check_all_peaks->chemical_issues No check_column_install Check Column Installation: - Proper cut (90° angle) - Correct insertion depth - No leaks physical_issues->check_column_install check_liner Check Inlet Liner: - Is it deactivated? - Is it clean? - Is glass wool deactivated? chemical_issues->check_liner check_column_install->check_liner problem_solved Problem Resolved check_column_install->problem_solved Issue Found & Fixed column_maintenance Perform Column Maintenance: - Trim 10-20 cm from the inlet - Condition the column check_liner->column_maintenance check_liner->problem_solved Issue Found & Fixed optimize_method Optimize GC Method: - Inlet Temperature - Carrier Gas Flow Rate - Oven Temperature Program column_maintenance->optimize_method column_maintenance->problem_solved Issue Found & Fixed derivatize Consider Derivatization (Silylation) optimize_method->derivatize optimize_method->problem_solved Issue Found & Fixed derivatize->problem_solved contact_support Consult Technical Support derivatize->contact_support Still Tailing AnalyteInteraction cluster_analyte This compound cluster_surface Active Site on Surface Analyte R-CH(OH)-COOCH₃ ActiveSite ...-Si-OH Analyte->ActiveSite Hydrogen Bonding (Secondary Interaction) Tailing Peak Tailing ActiveSite->Tailing Delayed Elution Derivatization Analyte R-CH(OH)-COOCH₃ (Polar) Reagent + BSTFA (Silylating Agent) Analyte->Reagent Product R-CH(O-TMS)-COOCH₃ (Non-Polar) Reagent->Product

References

Technical Support Center: Chromatographic Resolution of Methyl 2-hydroxyoctadecanoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Methyl 2-hydroxyoctadecanoate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the separation of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of this compound isomers challenging?

A1: this compound has two main types of isomers that are difficult to separate:

  • Enantiomers (R/S isomers): These are non-superimposable mirror images with identical physical and chemical properties in an achiral environment. Their separation requires a chiral environment, typically a chiral stationary phase (CSP) or a chiral derivatizing agent.

  • Positional Isomers: These isomers differ in the position of the hydroxyl group along the octadecanoate chain (e.g., this compound vs. Methyl 3-hydroxyoctadecanoate). While they have different physical properties, their structural similarity can make them difficult to resolve with standard chromatographic methods.

Q2: What is the most common approach for separating the enantiomers of this compound?

A2: The most common and effective approach is the use of High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral molecules, including esters and alcohols.

Q3: Is derivatization necessary to separate the enantiomers of this compound?

A3: While not always strictly necessary, especially with modern chiral HPLC columns, derivatization can significantly improve the resolution of enantiomers, particularly for Gas Chromatography (GC) analysis. Derivatizing the hydroxyl group with a chiral reagent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's reagent, MTPA-Cl) or phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), creates diastereomers with different physical properties that can be separated on a standard achiral column.[1][2] This indirect method is a powerful tool for determining enantiomeric composition.

Q4: How can I separate positional isomers like this compound and Methyl 3-hydroxyoctadecanoate?

A4: The separation of positional isomers can often be achieved using Reverse-Phase HPLC (RP-HPLC). The slight differences in polarity between the isomers can be exploited to achieve separation. Optimization of the mobile phase composition, temperature, and stationary phase is crucial. For more challenging separations, techniques like silver ion HPLC (Ag+-HPLC) can be employed, particularly if unsaturation is also present.

Q5: What are the key parameters to optimize for improving the resolution of this compound isomers?

A5: The key parameters to optimize include:

  • Column Selection: Choosing the right stationary phase (chiral for enantiomers, C18 or other suitable phase for positional isomers) is critical.

  • Mobile Phase Composition: The type of organic modifier, its proportion in the mobile phase, and the use of additives can significantly impact selectivity and resolution.

  • Temperature: Column temperature affects viscosity, solubility, and the kinetics of interaction between the analyte and the stationary phase.

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution.

  • Derivatization: If direct methods fail, converting the isomers into derivatives with better separation characteristics is a viable strategy.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of Enantiomers on a Chiral Column

Possible Causes & Solutions

CauseSolution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of a CSP is highly dependent on the analyte's structure. Screen different types of CSPs (e.g., cellulose-based, amylose-based) to find one that provides the best interaction with this compound.
Incorrect Mobile Phase For normal-phase chiral separations, the choice and ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol) are critical. Systematically vary the modifier percentage. For basic analytes, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) can improve peak shape and resolution. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[3]
Low Temperature Increasing the column temperature can sometimes improve peak shape and resolution by altering the interaction kinetics with the stationary phase. However, in some cases, lower temperatures may enhance enantioselectivity. It is an important parameter to optimize.
Co-elution with Impurities Ensure the sample is pure. If impurities are present, a pre-purification step may be necessary.
Issue 2: Peak Tailing for all Isomers

Possible Causes & Solutions

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl group of the analyte, causing tailing. Add a competitive agent like a small amount of a polar solvent (e.g., a trace of water in normal phase) or an amine modifier to the mobile phase to block these active sites.
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or the sample concentration.
Column Contamination A contaminated guard or analytical column can cause peak tailing. Flush the column with a strong solvent or, if necessary, replace the guard column or the column itself.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and tailing. Use shorter, narrower internal diameter tubing where possible.
Issue 3: Peak Splitting

Possible Causes & Solutions

CauseSolution
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.[4]
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[4] This can be caused by pressure shocks or improper packing. Reversing and flushing the column may help, but replacement is often necessary.
Blocked Frit A partially blocked inlet frit can cause non-uniform flow of the sample onto the column, leading to peak splitting.[4] Back-flushing the column or replacing the frit may resolve the issue.
Co-elution of Isomers What appears as a split peak might be the partial separation of two isomers. To confirm, try a smaller injection volume. If two distinct peaks become apparent, optimize the method (e.g., mobile phase composition, temperature) to improve their resolution.[4]

Quantitative Data

The following tables summarize typical chromatographic conditions and expected results for the separation of this compound isomers. Note that actual results may vary depending on the specific instrument, column, and experimental conditions.

Table 1: Chiral HPLC Separation of this compound Enantiomers (Example Method)

ParameterValueReference
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm[5]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)[5]
Flow Rate 1.0 mL/min[5]
Temperature 25 °C[5]
Detection UV at 210 nm[5]
Injection Volume 10 µL[5]
Sample Conc. 1 mg/mL in mobile phase[5]
Expected tR (Enantiomer 1) ~ 8.5 min[5]
Expected tR (Enantiomer 2) ~ 9.8 min[5]
Expected Resolution (Rs) > 1.5[5]

Table 2: Chiral Separation of Derivatized 2-hydroxyoctanoic Acid Enantiomers by LC-MS

ParameterValueReference
Analyte PAME derivatives of (±)-2-hydroxyoctanoic acid[1]
Column C18[1]
Mobile Phase Gradient elution with water and acetonitrile/isopropanol[1]
Detection ESI-MS[1]
Retention Time Difference (ΔRt) 1.2 min[1]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

This protocol is a general guideline and may require optimization.

  • Materials and Reagents:

    • Racemic this compound standard

    • HPLC-grade n-Hexane

    • HPLC-grade Isopropanol (IPA)

    • Chiralcel® OD-H column (5 µm, 4.6 x 250 mm) or equivalent

  • Instrumentation:

    • HPLC system with a UV detector

    • Column oven

    • Data acquisition software

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Install and equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to 210 nm.

    • Inject 10 µL of the sample.

    • Run the analysis for a sufficient time to elute both enantiomers (e.g., 20 minutes).

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a general procedure for esterification and silylation.

  • Esterification (if starting from the free acid):

    • Dissolve 1-25 mg of 2-hydroxyoctadecanoic acid in 2 mL of 12% w/w BCl₃-methanol.

    • Heat at 60 °C for 5-10 minutes.

    • Cool, then add 1 mL of water and 1 mL of hexane (B92381). Shake vigorously.

    • Transfer the upper organic layer to a clean vial.

  • Silylation of the Hydroxyl Group:

    • Evaporate the hexane from the previous step under a stream of nitrogen.

    • Add 100 µL of an aprotic solvent (e.g., acetonitrile) and 50 µL of BSTFA with 1% TMCS.[6]

    • Cap the vial, vortex, and heat at 60 °C for 60 minutes.[6]

    • Cool to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis start Racemic Methyl 2-hydroxyoctadecanoate dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject column Chiral Column (e.g., Chiralcel OD-H) inject->column detection UV Detection (210 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for chiral HPLC separation of this compound enantiomers.

troubleshooting_logic cluster_enantiomers Enantiomers cluster_positional Positional Isomers start Poor Resolution of Isomers check_csp Is the CSP appropriate? start->check_csp check_column Is the column providing selectivity? start->check_column optimize_mp_chiral Optimize Mobile Phase (Hexane/IPA ratio, additives) check_csp->optimize_mp_chiral optimize_temp_chiral Optimize Temperature optimize_mp_chiral->optimize_temp_chiral derivatize Consider Derivatization optimize_temp_chiral->derivatize optimize_mp_rp Optimize Mobile Phase (Acetonitrile/Water gradient) check_column->optimize_mp_rp optimize_temp_rp Optimize Temperature optimize_mp_rp->optimize_temp_rp

Caption: Decision tree for troubleshooting poor resolution of this compound isomers.

References

Minimizing artifacts in mass spectrometry of Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and address common challenges encountered during the mass spectrometry analysis of Methyl 2-hydroxyoctadecanoate.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: I am observing a weak or absent molecular ion peak for this compound in my GC-MS (EI) data. How can I confirm the presence of my compound?

Answer: The absence of a clear molecular ion peak is a common issue with electron ionization (EI) mass spectrometry, which can cause extensive fragmentation.[1][2]

  • Look for Characteristic Fragments: For hydroxy fatty acid methyl esters, specific fragment ions are often more prominent than the molecular ion. For a 2-hydroxy fatty acid methyl ester, you should look for fragments resulting from cleavage adjacent to the hydroxyl group. For 3-hydroxy fatty acid methyl esters, a characteristic base peak at m/z 103 is often observed.[3]

  • Consider "Soft" Ionization: If available, using a softer ionization technique such as Field Ionization (FI) or Chemical Ionization (CI) can help to produce a more prominent molecular ion with less fragmentation.[2]

  • Derivatization: To increase the intensity of the molecular ion and generate characteristic fragments, consider derivatizing the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[4][5] This will increase the molecular weight by 72 amu.

  • Verify with LC-MS: Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is generally a softer ionization technique and is more likely to produce a clear protonated or sodiated molecular ion ([M+H]⁺ or [M+Na]⁺).[4]

Question: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?

Answer: Peak tailing can be caused by several factors related to the sample, the GC column, or the overall system.

  • Incomplete Derivatization: Free hydroxyl or carboxyl groups can interact with active sites in the GC system, leading to peak tailing. Ensure your derivatization reaction (e.g., silylation or methylation) has gone to completion.

  • Column Contamination or Degradation: Active sites on a contaminated or old column can cause peak tailing. Try baking the column according to the manufacturer's instructions or trimming the first few centimeters from the inlet side. If the problem persists, the column may need to be replaced.[1]

  • Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can lead to peak distortion.[1] Ensure the column is installed correctly according to the instrument manual.

  • Injector Port Contamination: Active sites in the injector liner can also cause peak tailing. Try replacing the injector liner and septum.

Question: I am seeing unexpected peaks in my mass spectrum. How can I determine if they are artifacts?

Answer: Unexpected peaks can arise from various sources, including the sample preparation process, the instrument, or co-eluting compounds.

  • Derivatization Reagent Artifacts: Excess derivatizing agents (e.g., BSTFA) and their byproducts can appear in the chromatogram. It is recommended to run a blank sample with only the solvent and derivatizing agent to identify these peaks.

  • In-source Fragmentation or Rearrangement: The high temperatures of the GC inlet and the energy of the MS source can sometimes cause thermal decomposition or rearrangement of the analyte. Lowering the injector and transfer line temperatures may help to reduce these artifacts.

  • Contamination: Contaminants can be introduced from solvents, glassware, or the instrument itself. Common contaminants include phthalates and siloxanes from column bleed. Running a solvent blank can help identify these.

  • Isomeric Impurities: The standard itself may contain isomeric impurities. If possible, obtain a certificate of analysis for your standard to check for known impurities.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: It depends on the analytical technique being used.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is highly recommended. The hydroxyl group of this compound makes it relatively polar and prone to thermal degradation at the high temperatures used in GC. Derivatizing the hydroxyl group, typically to a trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases its volatility and thermal stability, leading to improved peak shape and reproducibility.[4][5]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always necessary.[4] LC-MS operates at lower temperatures, and the compound can often be analyzed directly. However, derivatization can be used to enhance ionization efficiency and improve sensitivity in some cases.[6][7]

Q2: What are the expected fragmentation patterns for TMS-derivatized this compound in GC-MS (EI)?

A2: For the TMS derivative of this compound, you can expect to see characteristic fragments resulting from the cleavage of the carbon-carbon bond between the carbon bearing the TMS-ether group and the adjacent carbon. The presence of the silicon atom in the TMS group also leads to characteristic isotopic patterns. The NIST WebBook provides mass spectral data for Methyl 2-hydroxystearate, TMS derivative, which can be used as a reference.[5]

Q3: What type of GC column is best suited for the analysis of this compound derivatives?

A3: A non-polar or medium-polarity column is typically used for the analysis of fatty acid methyl esters and their derivatives. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent).[8] For separating isomers, a more polar column, such as one with a cyanopropyl stationary phase, may be required.[9][10]

Q4: How can I improve the sensitivity of my LC-MS analysis for this compound?

A4: To improve sensitivity in LC-MS, consider the following:

  • Mobile Phase Additives: Adding modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can enhance the protonation of the analyte, leading to better ionization efficiency.[4]

  • Derivatization: Derivatizing the carboxyl group with a reagent that introduces a permanent positive charge can significantly improve sensitivity in positive ion mode ESI.[6]

  • Tandem Mass Spectrometry (MS/MS): Using techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can reduce noise and increase sensitivity by focusing on specific ions of interest.[4]

Experimental Protocols

Protocol 1: TMS Derivatization for GC-MS Analysis

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) or a suitable aprotic solvent (e.g., hexane)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven set to 60°C

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Place 10-100 µg of the dried sample or standard into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of pyridine (or another suitable solvent) to dissolve the sample.

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. An aliquot of the reaction mixture can be directly injected.

Protocol 2: Acid-Catalyzed Methylation for GC-MS Analysis

This protocol is for the esterification of the free carboxylic acid of 2-hydroxyoctadecanoic acid to its methyl ester.

Materials:

  • 2-hydroxyoctadecanoic acid standard or dried lipid extract

  • 2% Sulfuric Acid in Methanol (B129727) (v/v) or 12% BCl₃-Methanol

  • Hexane (B92381)

  • Saturated Sodium Chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath set to 60-80°C

Procedure:

  • Sample Preparation: Place 10-20 mg of the lipid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 2% sulfuric acid in methanol or 12% BCl₃-methanol.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 2 mL of hexane and 2 mL of deionized water or saturated sodium chloride solution to the vial. Vortex thoroughly and allow the layers to separate.[1][8]

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters, to a clean autosampler vial for GC-MS analysis.

Quantitative Data Summary

ParameterGC-MS with DerivatizationLC-MS/MS (ESI)
Derivatization Required Yes (e.g., TMS ether)Optional, but can improve sensitivity
Typical Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI)
Common Adducts/Ions Molecular ion (often weak), characteristic fragments[M+H]⁺, [M+Na]⁺, [M-H]⁻
Limits of Detection (LODs) Low nanogram to picogram rangeLow picogram to femtogram range[11]
Primary Artifact Source Incomplete derivatization, thermal degradationIon suppression, in-source fragmentation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing start Dried Sample/ Standard dissolve Dissolve in Pyridine/Hexane start->dissolve lcms LC-MS Analysis start->lcms Reconstitute & Inject add_bstfa Add BSTFA dissolve->add_bstfa heat Heat at 60°C add_bstfa->heat gcms GC-MS Analysis heat->gcms Inject process_data Identify Peaks & Minimize Artifacts gcms->process_data lcms->process_data

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

troubleshooting_logic cluster_peak_issues Peak Shape/Intensity Issues cluster_artifact_issues Artifact Issues cluster_solutions_peak Potential Solutions cluster_solutions_artifacts Potential Solutions start Problem Observed no_peak No/Low Peak Intensity start->no_peak e.g. peak_tailing Peak Tailing start->peak_tailing e.g. unexpected_peaks Unexpected Peaks start->unexpected_peaks e.g. solution_no_peak Check Derivatization Tune MS Detector Verify Injection no_peak->solution_no_peak solution_peak_tailing Check for Active Sites Replace Liner/Septum Re-install Column peak_tailing->solution_peak_tailing solution_unexpected_peaks Run Blanks Lower Temperatures Check for Contamination unexpected_peaks->solution_unexpected_peaks

Caption: Troubleshooting logic for common mass spectrometry issues.

References

Technical Support Center: Best Practices for Handling and Storing Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing hydroxylated fatty acids (HFAs). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with handling and storing hydroxylated fatty acids?

A1: The main challenges in handling and storing HFAs are their susceptibility to degradation through oxidation, isomerization, and enzymatic activity. The presence of both a hydroxyl and a carboxyl group makes them more polar than their non-hydroxylated counterparts, which can affect their solubility and require specific extraction and analysis protocols. Unsaturated HFAs are particularly prone to oxidation at their double bonds.

Q2: What is the recommended temperature for long-term storage of hydroxylated fatty acids?

A2: For long-term stability, it is highly recommended to store hydroxylated fatty acids at -80°C.[1] Storage at -20°C can be acceptable for shorter durations, but the risk of degradation increases, especially for polyunsaturated HFAs.[1] Repeated freeze-thaw cycles should be minimized as they can accelerate degradation.[2][3][4][5]

Q3: How can I prevent the oxidation of my hydroxylated fatty acid samples?

A3: To prevent oxidation, samples should be stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[6] The use of antioxidants is also crucial. Natural antioxidants like α-tocopherol (Vitamin E) or synthetic antioxidants such as butylated hydroxytoluene (BHT) can be added to the solvent during extraction and storage.[6][7][8][9][10] It is also advisable to use amber glass vials to protect samples from light, which can catalyze oxidation.

Q4: What are the best practices for handling HFA solutions?

A4: When working with HFA solutions, always use glass or Teflon-lined containers and utensils to avoid contamination from plastics.[11] Solutions should be prepared in high-purity organic solvents. For storage, overlay the solution with an inert gas before sealing the container. Before opening a stored sample, allow it to equilibrate to room temperature to prevent condensation of moisture into the sample.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or no derivatization of the hydroxyl group Incomplete drying of the sample; moisture in the reagents.Ensure the sample is completely dry before adding derivatization reagents. Use anhydrous solvents and fresh, high-quality derivatization reagents.
Inefficient derivatization reagent for the hydroxyl group.For hydroxyl groups, silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) is effective.[2][12]
Peak tailing or broad peaks Adsorption of the polar hydroxyl group to active sites in the GC system.Ensure complete derivatization of both the carboxyl and hydroxyl groups. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.[6] Consider using a less polar column if tailing persists on a polar column.[6]
Column degradation due to oxygen or sample matrix.Check for leaks in the system and ensure a high-quality carrier gas with an oxygen trap is used. Trim the front end of the column or replace it if necessary.
Isomeric HFAs are not separating Inadequate column resolution.Use a longer capillary column with a suitable stationary phase (e.g., a wax-type or a highly polar cyano-propyl phase) and optimize the temperature program with a slower ramp rate.[12]
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Low signal intensity (poor ionization) Suboptimal mobile phase pH for ionization of the carboxyl group.For negative ion mode, use a mobile phase with a basic additive (e.g., ammonium (B1175870) acetate (B1210297) or a low concentration of ammonium hydroxide) to deprotonate the carboxylic acid.
Matrix effects from co-eluting compounds in the sample.Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[13] Adjust the chromatography to separate the analyte from the interfering matrix components.
Retention time shifts Changes in mobile phase composition or pH.Prepare fresh mobile phase daily and ensure accurate composition. Check for buffer degradation.[14]
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.[14]
In-source fragmentation or adduct formation High source temperature or inappropriate cone voltage.Optimize the ion source parameters (temperature, gas flows, and voltages) to minimize in-source fragmentation and promote the formation of the desired molecular ion.
Carryover between injections Adsorption of the analyte to surfaces in the autosampler or LC system.Use a strong needle wash solution in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.[15][16]

Quantitative Data on Storage Stability

The stability of hydroxylated fatty acids is influenced by temperature, time, and the presence of antioxidants. The following table summarizes the expected stability under various conditions, based on general principles of fatty acid stability.

Storage Condition Temperature Duration Expected Stability of Unsaturated HFAs Recommendations
Optimal Long-Term -80°C> 6 monthsHigh stability, minimal degradation.[1]Store in glass vials under inert gas (argon or nitrogen). Add an antioxidant (e.g., BHT).
Short-Term -20°C< 6 monthsModerate stability. Risk of slow oxidation over time.[1]Use inert gas and antioxidants. Avoid for polyunsaturated HFAs if possible.
Refrigerator 4°C< 1 weekLow stability. Significant degradation is likely.Not recommended for storage of unsaturated HFAs. Suitable for temporary storage of saturated HFAs.
Room Temperature ~25°C< 24 hoursVery low stability. Rapid oxidation and degradation.Avoid prolonged exposure. Keep samples on ice during processing.
Freeze-Thaw Cycles -80°C to RTMultiple cyclesEach cycle can increase degradation and oxidation.[2][3][4][5]Aliquot samples to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Extraction of Hydroxylated Fatty Acids from Plasma

This protocol is based on a modified Bligh and Dyer liquid-liquid extraction method.

Materials:

  • Plasma sample

  • Internal standard solution (containing a deuterated HFA)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (B151607) (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Methodology:

  • To a 15 mL glass centrifuge tube, add 500 µL of plasma.

  • Add a known amount of the internal standard solution.

  • Add 2 mL of methanol and vortex for 30 seconds.

  • Add 1 mL of chloroform and vortex for 30 seconds.

  • Add 1 mL of chloroform and 1 mL of 0.9% NaCl solution. Vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., hexane (B92381) for GC-MS derivatization or mobile phase for LC-MS).

Protocol 2: Derivatization of Hydroxylated Fatty Acids for GC-MS Analysis

This protocol describes a two-step derivatization process: methylation of the carboxylic acid followed by silylation of the hydroxyl group.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol (BF3-Methanol) solution (14%)

  • Hexane (anhydrous)

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or water bath

Methodology: Step 1: Methylation

  • To the dried lipid extract, add 1 mL of 14% BF3-Methanol solution.

  • Seal the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new glass vial.

  • Evaporate the hexane to dryness under a stream of nitrogen.

Step 2: Silylation

  • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[12]

  • Seal the vial and heat at 60°C for 30 minutes.[12]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Experimental Workflow for HFA Analysis

experimental_workflow Experimental Workflow for Hydroxylated Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization for GC-MS cluster_analysis Analysis cluster_data Data Processing sample Plasma or Tissue Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., Bligh & Dyer) add_is->extraction dry_down1 Dry Extract under N2 extraction->dry_down1 methylation Methylation (BF3-Methanol) dry_down1->methylation reconstitution Reconstitute in Solvent dry_down1->reconstitution dry_down2 Dry FAMEs under N2 methylation->dry_down2 silylation Silylation (BSTFA) dry_down2->silylation gc_ms GC-MS Analysis silylation->gc_ms lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_proc Data Acquisition & Processing gc_ms->data_proc lc_ms->data_proc quantification Quantification data_proc->quantification

Caption: A typical workflow for the analysis of hydroxylated fatty acids from biological samples.

Simplified Sphingolipid Metabolism Pathway Involving 2-Hydroxy Fatty Acids

sphingolipid_pathway Simplified Biosynthesis of 2-Hydroxy Sphingolipids FA Fatty Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H Hydroxylation hFA 2-Hydroxy Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase hFA->Acyl_CoA_Synthetase Activation FA2H->hFA hFA_CoA 2-Hydroxyacyl-CoA Acyl_CoA_Synthetase->hFA_CoA CerS Ceramide Synthase (CerS) hFA_CoA->CerS Dihydrosphingosine Dihydrosphingosine Dihydrosphingosine->CerS hDHC 2-Hydroxy Dihydroceramide CerS->hDHC Desaturase Dihydroceramide Desaturase hDHC->Desaturase hCer 2-Hydroxyceramide Desaturase->hCer Complex_SL Complex 2-Hydroxy Sphingolipids (e.g., SM, GalCer) hCer->Complex_SL Head group addition

References

Enhancing the stability of Methyl 2-hydroxyoctadecanoate in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Methyl 2-hydroxyoctadecanoate in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a methyl ester of 2-hydroxyoctadecanoic acid, a long-chain saturated fatty acid with a hydroxyl group at the alpha-position. It is primarily used in research to study the metabolism and signaling pathways of 2-hydroxy fatty acids, which are integral components of sphingolipids and play roles in membrane structure and cell signaling. It is also used in the synthesis of other lipid molecules for various biochemical and pharmaceutical applications.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid or in a non-polar organic solvent at -20°C or below in a tightly sealed container to prevent oxidation and hydrolysis.[1] Repeated freeze-thaw cycles should be avoided.

Q3: What is the primary cause of instability for this compound in experimental assays?

The primary cause of instability for this compound in aqueous solutions, such as cell culture media or buffers, is hydrolysis of the methyl ester bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-hydroxyoctadecanoic acid and methanol. The rate of hydrolysis is generally faster under basic conditions.

Q4: How can I improve the solubility of this compound in aqueous solutions for my experiments?

Due to its long hydrocarbon chain, this compound is poorly soluble in water. To improve its solubility and bioavailability in aqueous-based assays, it is recommended to first dissolve it in a small amount of a water-miscible organic solvent, such as ethanol (B145695) or DMSO. For cell culture experiments, it is highly advisable to then complex the fatty acid ester with a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) before adding it to the culture medium.[2] This helps to prevent precipitation and mimics the physiological transport of fatty acids.

Q5: Can I use serum in my cell culture medium when working with this compound?

Yes, but with caution. Serum contains esterases and other enzymes that can metabolize or hydrolyze this compound, potentially affecting its concentration and leading to variability in your results.[3] The fatty acid composition of different sera can also vary, which might influence cellular lipid metabolism.[3] If possible, using a serum-free or chemically defined medium with a BSA carrier is recommended for more controlled experiments.

Troubleshooting Guides

Issue 1: Precipitation of the Compound in Aqueous Buffer or Cell Culture Medium
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous environment. The organic solvent concentration used for initial dissolution may also be too high, causing the compound to crash out upon dilution.

  • Solution:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your assay.

    • Use a Carrier Protein: Prepare a complex of this compound with fatty acid-free BSA. A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is a common starting point.[4]

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the aqueous solution is low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[4]

    • Gentle Warming: Gently warm the aqueous solution (e.g., to 37°C) while adding the compound-BSA complex to aid in dissolution. Do not overheat, as this can accelerate degradation.

Issue 2: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause 1: Degradation of this compound. The compound may be hydrolyzing in your assay medium, leading to a decrease in the effective concentration over time.

    • Solution:

      • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use.

      • Control pH: Maintain the pH of your assay buffer in the neutral range (pH 6-8), as both highly acidic and basic conditions accelerate hydrolysis.

      • Monitor Stability: If possible, perform a time-course experiment to assess the stability of the compound in your specific assay conditions using an analytical method like GC-MS.

  • Possible Cause 2: Interaction with Assay Components. The compound may interact with other components in your assay, such as plastics or other reagents.

    • Solution:

      • Use Appropriate Labware: Use low-adhesion polypropylene (B1209903) or glass labware to minimize non-specific binding.

      • Run Controls: Include appropriate vehicle controls (e.g., medium with BSA and the organic solvent) to account for any effects of the delivery system.

Issue 3: Observed Cellular Toxicity
  • Possible Cause 1: Cytotoxicity of the Compound Itself. High concentrations of long-chain fatty acids or their esters can be toxic to cells (lipotoxicity).

    • Solution:

      • Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration range for your specific cell type using a cell viability assay (e.g., MTT or LDH assay).

  • Possible Cause 2: Cytotoxicity of the Solvent. The organic solvent used to dissolve the compound can be toxic to cells at higher concentrations.

    • Solution:

      • Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, ideally below 0.1%.[4]

  • Possible Cause 3: Formation of Micelles or Aggregates. Poorly dissolved compound can form aggregates that may have different cellular effects than the monomeric form.

    • Solution:

      • Ensure Proper Solubilization: Follow the recommended procedures for dissolving and delivering the compound using a carrier protein like BSA to ensure a homogenous solution.[2]

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffers

Disclaimer: The following data are illustrative and based on the general principles of ester hydrolysis. Actual degradation rates will vary depending on the specific buffer composition, ionic strength, and presence of other components.

pHTemperature (°C)Incubation Time (hours)Estimated % Remaining
4.02524~95%
4.03724~90%
7.02524~98%
7.03724~95%
8.52524~85%
8.53724~75%

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
ChloroformSoluble
Ethyl etherSoluble
MethanolSoluble
EthanolSoluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
WaterInsoluble

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a Stock Solution of this compound:

    • Under sterile conditions, accurately weigh a precise amount of this compound.

    • Dissolve the compound in sterile ethanol to create a high-concentration stock solution (e.g., 50-100 mM). Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free medium.

    • Gently agitate to dissolve without creating excessive foam.

    • Filter-sterilize the BSA solution through a 0.22 µm filter.

  • Complexation of this compound with BSA:

    • In a sterile conical tube, add the desired volume of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 15-30 minutes.

    • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing or swirling. A common molar ratio of fatty acid to BSA is between 2:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

    • The resulting fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

    • Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid ester.

Protocol 2: Analysis of this compound Stability by GC-MS

Materials:

  • Samples containing this compound

  • Internal standard (e.g., Methyl heptadecanoate)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • To a known volume of your sample (e.g., from a stability study in buffer or cell culture medium), add a known amount of the internal standard.

    • Extract the lipids by adding an equal volume of hexane. Vortex vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial with an insert.

  • GC-MS Analysis:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar phase column for fatty acid methyl esters).

    • Use a temperature program that allows for the separation of this compound from its potential hydrolysis product (2-hydroxyoctadecanoic acid, which will need to be derivatized, e.g., silylated, for GC analysis) and the internal standard.

    • The mass spectrometer can be operated in either full scan mode to identify degradation products or in selected ion monitoring (SIM) mode for quantitative analysis of the parent compound.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

    • Calculate the percentage of the compound remaining at each time point to determine its stability.

Mandatory Visualization

fatty_acid_metabolism cluster_synthesis Biosynthesis cluster_experimental Experimental Handling cluster_degradation Peroxisomal α-Oxidation Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid Fatty Acid 2-Hydroxylase (FA2H) This compound This compound 2-Hydroxy Fatty Acid->this compound Esterification (for experimental use) 2-Hydroxyoctadecanoic Acid 2-Hydroxyoctadecanoic Acid This compound->2-Hydroxyoctadecanoic Acid Hydrolysis (Degradation) 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxyoctadecanoic Acid->2-Hydroxyacyl-CoA Acyl-CoA Synthetase Acyl-CoA Acyl-CoA n-1 Aldehyde n-1 Aldehyde 2-Hydroxyacyl-CoA->n-1 Aldehyde 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl-CoA Formyl-CoA 2-Hydroxyacyl-CoA->Formyl-CoA 2-Hydroxyacyl-CoA Lyase (HACL1)

Caption: Metabolic pathway of 2-hydroxyoctadecanoic acid.

experimental_workflow start Start prep_stock Prepare Stock Solution (in Ethanol/DMSO) start->prep_stock prep_bsa Prepare Fatty Acid-Free BSA Solution start->prep_bsa complexation Complex with BSA prep_stock->complexation prep_bsa->complexation add_to_cells Add to Cell Culture Medium complexation->add_to_cells incubation Incubate with Cells add_to_cells->incubation assay Perform Assay (e.g., Viability, Gene Expression) incubation->assay end End assay->end

Caption: Experimental workflow for cell-based assays.

troubleshooting_stability instability Issue: Instability in Assay Compound degrades over time causes Potential Causes 1. Hydrolysis (pH, Temp)2. Enzymatic Degradation3. Oxidation instability->causes leads to solutions Solutions 1. Use fresh solutions2. Control pH (6-8)3. Lower temperature4. Use serum-free media5. Add antioxidants causes->solutions addressed by

References

How to address matrix effects in quantifying Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Methyl 2-hydroxyoctadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: In the context of analytical chemistry, particularly liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[3][4] When quantifying this compound, co-eluting lipids, salts, and other endogenous molecules from biological samples can significantly affect its ionization, leading to unreliable results.[2][3]

Q2: My signal for this compound is low and inconsistent across different biological samples. Could this be a matrix effect, and what are the initial troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Immediate troubleshooting steps you can take include:

  • Sample Dilution: A straightforward initial step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection.

  • Chromatographic Optimization: Modifying your LC method to better separate this compound from matrix components can significantly mitigate these effects.[1] This could involve adjusting the mobile phase gradient, changing the stationary phase (column), or altering the flow rate.

  • Review Sample Preparation: Inadequate sample cleanup is a frequent cause of matrix effects.[1][2] Re-evaluating and optimizing your sample preparation protocol is crucial.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound analysis?

A: Effective sample preparation is key to removing interfering components while retaining your analyte.[5][6] For this compound, a fatty acid methyl ester, the following techniques are highly effective:

  • Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate lipids like this compound from more polar matrix components.[5][6] Using a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) can efficiently extract the analyte while leaving behind many interfering substances.[5]

  • Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than LLE.[6] For this compound, a reversed-phase (e.g., C18) or a mixed-mode SPE cartridge can be employed to bind the analyte while allowing polar interferences to be washed away.[6]

  • Protein Precipitation (PPT): While simple, PPT is often less effective at removing phospholipids, a major source of matrix effects in lipid analysis.[5][6] If used, it should ideally be followed by a more robust cleanup step like LLE or SPE.[6]

Q4: How can I quantitatively assess the extent of matrix effects in my assay for this compound?

A: A post-extraction spiking experiment is a standard method to quantify matrix effects.[3] This involves comparing the signal of this compound in a clean solvent to its signal in an extracted blank matrix.

The Matrix Effect (%) is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[4]

Q5: What is the best internal standard to use for the quantification of this compound to compensate for matrix effects?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or ¹³C₁₈-Methyl 2-hydroxyoctadecanoate.[7] SIL internal standards co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[4][7] If a SIL version is not available, a close structural analog that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guides

Issue 1: Poor Reproducibility and Accuracy
  • Symptom: High variability in quantitative results for the same sample or between different samples.

  • Potential Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability in matrix effects.[7]

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE or a multi-step LLE to remove a broader range of interfering compounds.[6]

    • Optimize Chromatography: Develop a chromatographic method with a longer gradient to better separate this compound from matrix components.

Issue 2: Low Signal Intensity and Poor Sensitivity
  • Symptom: The signal for this compound is at or near the limit of detection, even for samples expected to have higher concentrations.

  • Potential Cause: Severe ion suppression due to high concentrations of co-eluting matrix components, particularly phospholipids.[3]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Focus on methods that specifically remove phospholipids, such as certain SPE cartridges or specialized LLE protocols.

    • Dilute the Sample: While counterintuitive for low signals, dilution can reduce the concentration of interfering species to a greater extent than the analyte, leading to a net increase in signal due to reduced suppression.[1]

    • Check Instrument Source Conditions: Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to favor the ionization of this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound stock solution into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix (e.g., plasma, tissue homogenate) that is free of the analyte through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound stock solution to the same final concentration as Set A.[1]

  • Analyze all three sets of samples by LC-MS.

  • Calculate the matrix effect using the peak areas obtained.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
  • Conditioning: Pass an appropriate solvent (e.g., methanol) through the SPE cartridge (e.g., C18) to activate the sorbent.

  • Equilibration: Pass a solvent similar to your sample loading solvent (e.g., water or a low percentage of organic solvent) through the cartridge.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass a weak solvent through the cartridge to wash away polar interferences while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a strong organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Dry and Reconstitute: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your LC-MS mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation95 ± 545 ± 12< 15
Liquid-Liquid Extraction88 ± 785 ± 8< 10
Solid-Phase Extraction92 ± 498 ± 5< 5

Data is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Quantification start Biological Sample ppt Protein Precipitation start->ppt Simple lle Liquid-Liquid Extraction start->lle Moderate spe Solid-Phase Extraction start->spe Thorough lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing lcms->data result Quantitative Result data->result

Caption: Experimental workflow for quantifying this compound.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent/Low Signal (Suspected Matrix Effect) assess Assess Matrix Effect (Post-Extraction Spike) start->assess decision Matrix Effect > 15%? assess->decision sil_is Use Stable Isotope-Labeled Internal Standard decision->sil_is Yes end_node Reliable Quantification decision->end_node No optimize_prep Optimize Sample Prep (LLE/SPE) sil_is->optimize_prep optimize_lc Optimize Chromatography optimize_prep->optimize_lc optimize_lc->end_node

Caption: Troubleshooting flowchart for addressing matrix effects.

References

Technical Support Center: Optimization of Lipid Extraction for Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lipid extraction methods for Methyl 2-hydroxyoctadecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound challenging?

A1: this compound possesses both a nonpolar long alkyl chain and a polar hydroxyl group. This amphipathic nature can complicate extraction. The hydroxyl group increases its polarity compared to non-hydroxylated fatty acid methyl esters, potentially leading to partitioning into the aqueous/methanol (B129727) phase in standard liquid-liquid extractions if the solvent system is not optimized. This can result in lower recovery in the desired organic phase.

Q2: Which are the most common methods for extracting this type of lipid?

A2: The most common methods are variations of liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Folch Method: Utilizes a chloroform (B151607):methanol (2:1) solvent system. It is robust and widely used for a broad range of lipids.[1][2]

  • Bligh & Dyer Method: A modification of the Folch method that uses a chloroform:methanol:water system and is suitable for tissues with high water content.[1][3]

  • Solid-Phase Extraction (SPE): Employs a solid sorbent (like C18) to retain the lipid of interest while impurities are washed away. This method is excellent for sample cleanup and fractionation.[4][5][6]

Q3: How do I choose between LLE (Folch/Bligh & Dyer) and SPE?

A3: The choice depends on your sample matrix and downstream application.

  • LLE is often used for initial, bulk extraction from complex biological samples. It is effective but may co-extract other interfering substances.

  • SPE is ideal for cleaning up a crude extract obtained from LLE or for directly extracting the analyte from a relatively clean liquid sample. It offers higher selectivity and can remove contaminants that might interfere with subsequent analyses like mass spectrometry.[4][6]

Q4: Can the extraction process itself create this compound?

A4: Yes, this is a critical point. If your starting material contains the free fatty acid (2-hydroxyoctadecanoic acid) and you use methanol as an extraction solvent, artifactual formation of the methyl ester can occur, especially under acidic or basic conditions or during prolonged storage.[7] It is crucial to be aware of this possibility when interpreting your results.

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Analyte partitioning into the aqueous phase (LLE) The hydroxyl group increases polarity. To enhance its partitioning into the organic (chloroform) layer: • Acidify the sample: Lowering the pH of the aqueous phase (e.g., to pH 3.5-4.0) will protonate any residual carboxylic acids, making them less polar.[8] • Increase Chloroform Volume: After the initial monophasic mixture, adding more chloroform can help drive more polar lipids into the organic phase.[3] • Salt Addition: Washing the extract with a salt solution (e.g., 0.9% NaCl) instead of pure water can reduce the solubility of lipids in the aqueous phase and improve phase separation.[3]
Incomplete Elution from SPE Cartridge The interaction between the hydroxyl group and the sorbent might be stronger than anticipated. • Increase Elution Solvent Strength: Use a more polar elution solvent or a higher percentage of a polar solvent in your mixture (e.g., increase the methanol percentage in an acetonitrile/methanol mix).[9] • Increase Elution Volume: Ensure you are using a sufficient volume of solvent to completely elute the analyte from the sorbent bed.
Analyte Loss During Wash Step (SPE) The wash solvent may be too strong, causing premature elution of the analyte. • Use a Weaker Wash Solvent: Decrease the polarity of the wash solvent. For a C18 cartridge, this means using a higher percentage of water in your methanol/water wash.[8][9]
Insufficient Sample Disruption Lipids may not be fully released from the sample matrix. • Improve Homogenization: Ensure the tissue or sample is thoroughly homogenized with the initial solvent mixture. Sonication or vigorous vortexing can improve extraction efficiency.[2][10]
Issue 2: Poor Phase Separation or Emulsion Formation (LLE)
Potential Cause Troubleshooting Steps
High concentration of detergents or other amphipathic molecules These can stabilize the interface between the aqueous and organic layers. • Centrifugation: Spin the sample at a higher speed or for a longer duration (~2000 x g for 10-20 minutes).[2][8] • Gentle Mixing: Avoid vigorous shaking or vortexing which can induce emulsion. Use gentle inversion instead.[8][9] • Add Salt: Adding NaCl to the aqueous phase can help break emulsions.
Incorrect Solvent Ratios The precise ratios in the Folch and Bligh & Dyer methods are critical for achieving a clean biphasic system.[1] • Verify Volumes: Double-check all solvent and sample volumes to ensure the final ratios of chloroform:methanol:water are correct for phase separation.
Issue 3: Contaminated Extract (Presence of non-lipid material)
Potential Cause Troubleshooting Steps
Carryover of aqueous phase In LLE, accidentally pipetting part of the upper aqueous layer or the protein disk at the interface. • Careful Aspiration: When removing the lower (chloroform) phase, leave a small amount behind to avoid disturbing the interface.[2] • Interface Wash: After removing the upper phase, gently wash the interface with a pure upper-phase solvent mixture (chloroform:methanol:water 3:48:47) without disturbing the lower layer.
Co-extraction of polar non-lipid compounds The solvent system may be extracting water-soluble components. • Perform a Back-Wash: After collecting the organic phase, wash it again with a fresh volume of the aqueous phase (e.g., 0.9% NaCl solution) to remove highly polar contaminants.[2] • Use SPE for Cleanup: Pass the crude LLE extract through an SPE cartridge to selectively isolate the lipid fraction.[4]

Quantitative Data Summary

The following tables summarize findings on the efficiency of different extraction methods for lipids, which can serve as a guide for selecting a starting point for this compound.

Table 1: Comparison of Total Lipid Yield by Different Methods

Extraction Method Sample Matrix Key Finding Reference
Folch vs. Bligh & Dyer Human LDLFolch method showed higher extractability for total lipids compared to the standard Bligh & Dyer method.[11]
Accelerated Solvent Extraction (ASE) vs. Conventional Methods Clam (Scapharca inaequivalvis)ASE with Chloroform/Methanol gave the highest total lipid yield (7.0%) compared to Folch (6.1%) and Bligh & Dyer.[12]
Hexane-based vs. Chloroform-based MicroalgaeHexane-based extraction yielded 18% less lipid compared to the Bligh-Dyer (chloroform-based) method.[13]
Soxhlet vs. Maceration PistachioThe Soxhlet method with ethyl acetate (B1210297) provided the highest unsaturated fatty acid content (88.5%).[14]

Table 2: Impact of Solvent Choice on Fatty Acid Recovery

Solvent System Key Observation Reference
Chloroform:Methanol (2:1) Considered a "gold standard" for extracting a broad range of lipids, including polar ones.[1]
Hexane:Isopropanol (3:2) Generally extracts fewer polar lipids compared to chloroform-based systems.[11]
Methanol-tert-butyl methyl ether (MTBE) Good for sphingolipids and offers a less toxic alternative to chloroform.[11]
Ethanol Can extract both polar and nonpolar compounds effectively and is safer than chlorinated solvents.[15]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Extraction

This protocol is adapted for samples with high water content and aims to improve the recovery of polar lipids.

  • Homogenization: Homogenize your sample (e.g., 1g of tissue) with 3.75 mL of a chloroform:methanol (1:2) mixture in a glass centrifuge tube. Vortex for 10-15 minutes.

  • First Chloroform Addition: Add 1.25 mL of chloroform and mix for 1 minute.

  • Aqueous Phase Addition: Add 1.25 mL of 0.9% NaCl solution (instead of pure water to improve phase separation) and mix for another minute.[3]

  • Phase Separation: Centrifuge the mixture at approximately 2000 x g for 10 minutes to separate the phases. You will observe a lower chloroform phase and an upper methanol/water phase.

  • Collection: Carefully collect the lower chloroform phase using a glass Pasteur pipette.

  • Re-extraction (Optional but Recommended): To maximize the yield of less polar lipids, re-extract the remaining upper phase and tissue pellet with an additional 2 mL of chloroform. Centrifuge again and combine the lower chloroform phase with the first extract.[3]

  • Drying: Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen.

Protocol 2: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is for the cleanup of a crude extract or extraction from a liquid sample.

  • Sample Preparation: If starting from a crude extract, ensure it is dissolved in a solvent compatible with the SPE cartridge (e.g., a low percentage of organic solvent). Acidify the sample to pH ~3.5-4.0 with formic or acetic acid to ensure the hydroxyl group is protonated.[8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water (pH-adjusted to 3.5-4.0). Do not let the cartridge run dry.[4][8]

  • Sample Loading: Load the prepared sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash with 1-2 column volumes of acidified water (pH 3.5-4.0) to remove salts.

    • Wash with 1-2 column volumes of a weak organic solvent mixture (e.g., 10-20% methanol in acidified water) to remove polar interferences.[8]

  • Elution: Elute the this compound with 1-2 column volumes of a suitable organic solvent like acetonitrile, ethyl acetate, or methanol.[4] Collect the eluate.

  • Drying: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute in a suitable solvent for your downstream analysis.

Visualizations

Workflow_Selection start Start: Sample Containing This compound matrix_type What is the sample matrix? start->matrix_type lle Perform Liquid-Liquid Extraction (e.g., Modified Bligh & Dyer) matrix_type->lle Complex (Tissue, Cells) spe Perform Solid-Phase Extraction (e.g., C18 RP-SPE) matrix_type->spe Simple (Liquid, Pre-extracted) crude_extract Crude Lipid Extract lle->crude_extract clean_extract Clean, Concentrated Extract spe->clean_extract analysis Downstream Analysis (e.g., GC-MS, LC-MS) crude_extract->spe Cleanup Required crude_extract->analysis Sufficiently Clean clean_extract->analysis

Caption: Decision workflow for selecting an extraction method.

Troubleshooting_Low_Recovery start Problem: Low Recovery method Which method was used? start->method lle Liquid-Liquid Extraction method->lle LLE spe Solid-Phase Extraction method->spe SPE lle_q1 Was the sample acidified? lle->lle_q1 spe_q1 Where is the loss occurring? spe->spe_q1 lle_a1_no Action: Acidify sample (pH 3.5-4.0) to reduce analyte polarity. lle_q1->lle_a1_no No lle_a1_yes Check solvent ratios and consider re-extraction of the aqueous phase. lle_q1->lle_a1_yes Yes spe_a1 Wash Step spe_q1->spe_a1 spe_a2 Elution Step spe_q1->spe_a2 spe_wash_sol Action: Use a weaker (more polar) wash solvent to prevent premature elution. spe_a1->spe_wash_sol spe_elute_sol Action: Use a stronger (less polar) elution solvent or increase the elution volume. spe_a2->spe_elute_sol

Caption: Troubleshooting guide for low analyte recovery.

References

Validation & Comparative

Validating Lipidomics Data: A Comparative Guide to Using Methyl 2-hydroxyoctadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. Internal standards are the cornerstone of precise lipid quantification, correcting for variability throughout the experimental workflow. This guide provides an objective comparison of Methyl 2-hydroxyoctadecanoate as an internal standard against other common alternatives, supported by experimental data and detailed protocols to ensure the integrity of your lipidomics research.

The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. An ideal internal standard should be chemically similar to the analytes of interest, but structurally distinct enough to be differentiated by the analytical instrumentation. It should also be absent in the biological matrix being analyzed. This compound, a C18 hydroxy fatty acid methyl ester, has emerged as a valuable tool for the validation of lipidomics data due to its unique properties.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy of lipid quantification. While stable isotope-labeled standards are often considered the gold standard due to their near-identical physicochemical properties to the analytes, their availability and cost can be prohibitive for all lipid species in a complex sample. Odd-chain and modified fatty acids, such as this compound, offer a practical and effective alternative.

To provide a clear comparison, the following table summarizes the performance of this compound against two other commonly used types of internal standards: a stable isotope-labeled standard (e.g., d4-Palmitic acid) and an odd-chain fatty acid standard (e.g., Heptadecanoic acid). The data presented is a synthesis of typical performance characteristics observed in lipidomics experiments.

Performance Metric This compound Stable Isotope-Labeled Standard (e.g., d4-Palmitic acid) Odd-Chain Fatty Acid Standard (e.g., Heptadecanoic acid)
Linearity (R²) > 0.99> 0.99> 0.98
Recovery (%) 85 - 10590 - 11080 - 110
Precision (%RSD) < 15%< 10%< 20%
Matrix Effect ModerateMinimalModerate to High
Cost ModerateHighLow
Availability Readily AvailableLimited for some lipid speciesReadily Available

Note: Performance metrics can vary depending on the specific lipid class, matrix, and analytical platform used.

Experimental Protocols

To ensure reproducible and reliable results, detailed and validated experimental protocols are essential. The following sections outline a comprehensive workflow for validating lipidomics data using this compound as an internal standard.

I. Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh approximately 10 mg of this compound.

  • Dissolving: Dissolve the weighed standard in a suitable organic solvent, such as methanol (B129727) or a chloroform (B151607):methanol (2:1, v/v) mixture, to a final concentration of 1 mg/mL.

  • Storage: Store the stock solution in an amber glass vial at -20°C to prevent degradation.

II. Sample Preparation and Lipid Extraction

This protocol is a modified Folch extraction method, a widely used technique for total lipid extraction.

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue homogenate, or cell pellet) in a glass tube.

  • Spiking with Internal Standard: Add a known amount of the this compound internal standard stock solution to the homogenized sample. The amount added should be within the linear range of the analytical method.

  • Solvent Addition: Add a mixture of chloroform and methanol (2:1, v/v) to the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.9% NaCl solution to induce phase separation.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids into a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for instrumental analysis (e.g., methanol:chloroform, 1:1, v/v).

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following are general LC-MS parameters that can be adapted based on the specific instrument and lipid classes of interest.

  • Column: A C18 reversed-phase column is commonly used for lipidomics.

  • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid is typically employed.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to detect a wide range of lipid classes. Data can be acquired in full scan mode or by targeted methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Visualization of Workflows and Relationships

To better illustrate the experimental and logical processes involved in validating lipidomics data, the following diagrams are provided.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Lipid Extraction (Folch Method) Spiking->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification Validation Data Validation Quantification->Validation Data_Validation_Logic cluster_metrics Performance Metrics cluster_comparison Standard Comparison cluster_decision Decision Linearity Linearity (R²) M2H This compound Linearity->M2H SIL Stable Isotope-Labeled Linearity->SIL OCFA Odd-Chain Fatty Acid Linearity->OCFA Recovery Recovery (%) Recovery->M2H Recovery->SIL Recovery->OCFA Precision Precision (%RSD) Precision->M2H Precision->SIL Precision->OCFA Decision Select Appropriate Internal Standard M2H->Decision SIL->Decision OCFA->Decision

A Comparative Analysis of Methyl 2-hydroxyoctadecanoate and its Non-hydroxylated Analog, Methyl Octadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Methyl 2-hydroxyoctadecanoate and its non-hydroxylated counterpart, Methyl octadecanoate (also known as Methyl stearate). The introduction of a hydroxyl group at the alpha-position of the fatty acid ester chain significantly alters its physicochemical properties and biological activities, suggesting distinct potential applications in research and drug development.

Executive Summary

The presence of a hydroxyl group in this compound increases its polarity, which is reflected in its predicted solubility and boiling point compared to Methyl octadecanoate. While Methyl octadecanoate is a relatively inert compound primarily used as an emollient, lubricant, and surfactant, recent research into hydroxylated fatty acids suggests that this compound may possess significant biological activities, including anti-inflammatory and antioxidant properties. This guide presents a side-by-side comparison of their known properties and provides detailed experimental protocols for their further investigation.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key physicochemical and reported biological activities of this compound and Methyl octadecanoate.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundMethyl Octadecanoate
Molecular Formula C₁₉H₃₈O₃[1]C₁₉H₃₈O₂[2][3]
Molecular Weight 314.5 g/mol [1]298.5 g/mol [3]
Appearance Solid[1]White crystals or chunky solid
Melting Point Not precisely reported, expected to be higher than its non-hydroxylated analog37-39 °C
Boiling Point Higher than its non-hydroxylated analog (predicted)355.5 °C at 760 mmHg[2]
Density Not precisely reported~0.863 g/cm³
Solubility in Water Predicted to have slightly higher solubility due to the polar hydroxyl groupInsoluble[2]
Solubility in Organic Solvents Soluble in organic solventsSoluble in chloroform, ethanol, DMSO[2]

Table 2: Comparative Biological Activities (Based on available literature)

Biological ActivityThis compound (Predicted/Inferred)Methyl Octadecanoate
Anti-inflammatory Potentially significant; Fatty acid esters of hydroxy fatty acids (FAHFAs) demonstrate broad anti-inflammatory effects[4][5][6].Generally considered to have low biological activity, though some studies on fatty acid methyl esters suggest potential for anti-inflammatory effects[7].
Antioxidant May possess antioxidant properties, a characteristic of some hydroxylated fatty acids[5].Reported to have antioxidant activity[7].
Antimicrobial Potential for antimicrobial activity, as seen in other hydroxylated fatty acid esters.Some studies report antifungal and antibacterial properties[7].
Cytotoxicity Expected to be low, but requires experimental verification. Fatty acid esters lacking epoxide or vicinal diol functionalities were found to be non-toxic in one study[8].Generally regarded as non-toxic and is used in cosmetics and food products.

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key in vitro experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effects of the compounds on a selected cell line.

  • Cell Culture: Plate cells (e.g., HaCaT keratinocytes, 3T3 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of this compound and Methyl octadecanoate in a suitable solvent (e.g., DMSO). Dilute the stock solutions in cell culture medium to achieve a range of final concentrations. Replace the existing medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the compounds for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compounds that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform a serial two-fold dilution of the stock solutions of this compound and Methyl octadecanoate in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound and Methyl octadecanoate for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce nitric oxide production. Include a control group with cells and LPS but no test compound.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the percentage inhibition of NO production by the test compounds.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol assesses the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Compound Preparation: Prepare various concentrations of this compound and Methyl octadecanoate in methanol (B129727).

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. For the control, use 100 µL of methanol instead of the compound solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Visualizations

Logical Relationship of Hydroxylation to Potential Biological Activity

logical_relationship A Methyl Octadecanoate (Non-hydroxylated) B Introduction of -OH group A->B Chemical Modification C This compound (Hydroxylated) B->C D Increased Polarity C->D Physicochemical Change E Potential for Enhanced Biological Activity D->E Leads to F Anti-inflammatory, Antioxidant, Antimicrobial E->F Manifests as

Caption: The hydroxylation of Methyl octadecanoate leads to increased polarity and potential for enhanced biological activities.

Experimental Workflow for Comparative Biological Analysis

experimental_workflow start Start: Compound Preparation (Hydroxylated vs. Non-hydroxylated) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (MIC) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Production) start->anti_inflammatory antioxidant Antioxidant Assay (DPPH) start->antioxidant data_analysis Comparative Data Analysis cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis antioxidant->data_analysis conclusion Conclusion on Structure-Activity Relationship data_analysis->conclusion

Caption: A streamlined workflow for the comparative in vitro analysis of the two fatty acid methyl esters.

Conclusion

The addition of a hydroxyl group to the octadecanoate methyl ester backbone has the potential to significantly enhance its biological activity profile. While Methyl octadecanoate serves as a useful, largely inert reference compound, this compound emerges as a promising candidate for further investigation, particularly in the fields of anti-inflammatory and antioxidant research. The provided experimental protocols offer a robust framework for a direct, quantitative comparison of these two molecules, which will be crucial for elucidating the structure-activity relationship and unlocking their full therapeutic or research potential. Further studies are warranted to confirm the predicted biological activities of this compound and to explore its mechanisms of action.

References

Differentiating Isomers of Hydroxyoctadecanoate Methyl Ester by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of lipid isomers is a critical challenge in biomedical research and drug development. Positional isomers of hydroxyoctadecanoate methyl ester, which differ only in the location of the hydroxyl group on the octadecanoate chain, can exhibit distinct biological activities. Their differentiation is therefore essential for understanding their roles in physiological and pathological processes. This guide provides an objective comparison of mass spectrometric approaches for distinguishing these isomers, supported by established fragmentation principles and detailed experimental protocols.

Introduction to Isomeric Differentiation by Mass Spectrometry

Standard electron ionization (EI) mass spectrometry of underivatized hydroxyoctadecanoate methyl esters often yields complex spectra where the molecular ion is weak or absent, and the fragmentation patterns are not always informative for pinpointing the exact location of the hydroxyl group. To overcome this, chemical derivatization of the hydroxyl group, most commonly through trimethylsilylation, is employed. The resulting trimethylsilyl (B98337) (TMS) ether derivatives exhibit characteristic fragmentation patterns under EI, allowing for the unambiguous identification of the hydroxyl position.

The key to differentiation lies in the alpha-cleavage that occurs at the carbon-carbon bond adjacent to the carbon bearing the trimethylsilyloxy (-OTMS) group. This cleavage results in the formation of diagnostic fragment ions whose mass-to-charge ratio (m/z) is indicative of the original position of the hydroxyl group.

Comparison of Mass Spectrometric Fragmentation

The differentiation of positional isomers of hydroxyoctadecanoate methyl ester is effectively achieved by converting them to their trimethylsilyl (TMS) ether derivatives and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The position of the TMS group directs the fragmentation, leading to the formation of characteristic ions.

The primary fragmentation pathway is the cleavage of the C-C bond adjacent to the carbon bearing the -OTMS group. This results in two primary fragment ions. The relative abundance of these fragments can be used to pinpoint the location of the original hydroxyl group.

Below is a summary of the expected major diagnostic ions for different positional isomers of methyl trimethylsilyloxy-octadecanoate.

Isomer Position (Original OH)Major Diagnostic Fragment Ion 1 (m/z)Major Diagnostic Fragment Ion 2 (m/z)Fragmentation Site
2-hydroxy175[M-117]+Cleavage between C2-C3
3-hydroxy189[M-131]+Cleavage between C3-C4
9-hydroxy271[M-213]+Cleavage between C9-C10
12-hydroxy313[M-255]+Cleavage between C12-C13
18-hydroxy[M-15]+103Cleavage adjacent to terminal carbon

Note: The relative intensities of these fragments are crucial for confirmation. The charge is preferentially retained on the fragment containing the silylium (B1239981) ion. The molecular ion ([M]+) of the TMS-derivatized methyl hydroxyoctadecanoate (C22H46O3Si) is at m/z 386.

Experimental Protocols

A detailed methodology is crucial for the successful differentiation of these isomers.

I. Derivatization to Trimethylsilyl (TMS) Ethers

This protocol is a general guideline for the preparation of TMS derivatives of hydroxyoctadecanoate methyl esters.

Materials:

  • Hydroxyoctadecanoate methyl ester isomer sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined septa

  • Heating block or oven

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the hydroxyoctadecanoate methyl ester isomer into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions (Typical):

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280°C.

  • Injection Mode: Splitless or split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-500.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the differentiation of hydroxyoctadecanoate methyl ester isomers.

Isomer_Differentiation_Workflow Workflow for Isomer Differentiation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Hydroxyoctadecanoate Methyl Ester Isomer Derivatization TMS Derivatization (BSTFA + 1% TMCS) Sample->Derivatization React at 60-80°C GC_MS GC-MS Analysis (EI, 70 eV) Derivatization->GC_MS Mass_Spectrum Acquire Mass Spectrum GC_MS->Mass_Spectrum Fragmentation_Analysis Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation_Analysis Diagnostic_Ions Identify Diagnostic Ions (Alpha-Cleavage) Fragmentation_Analysis->Diagnostic_Ions Isomer_ID Isomer Identification Diagnostic_Ions->Isomer_ID

Caption: Workflow for the differentiation of hydroxyoctadecanoate methyl ester isomers.

Signaling Pathway of Fragmentation

The following diagram illustrates the key fragmentation pathway of a generic methyl trimethylsilyloxy-octadecanoate isomer.

Fragmentation_Pathway Key Fragmentation Pathway Molecule Methyl (n)-trimethylsilyloxy-octadecanoate [M]+• Cleavage Alpha-Cleavage at C-(n) bond Molecule->Cleavage Electron Ionization Fragment1 Diagnostic Fragment 1 (Containing TMS group) Cleavage->Fragment1 Fragment2 Diagnostic Fragment 2 (Alkyl chain fragment) Cleavage->Fragment2

Caption: Generalized fragmentation pathway of a TMS-derivatized hydroxyoctadecanoate methyl ester.

Cross-Validation of Analytical Methods for Methyl 2-hydroxyoctadecanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Methyl 2-hydroxyoctadecanoate is crucial for various applications, including lipidomics, biomarker discovery, and the development of therapeutics. This guide provides a comprehensive cross-validation of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed comparison of their performance, supported by experimental data for structurally similar compounds, and provide comprehensive experimental protocols.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following tables summarize the typical validation parameters for the analysis of hydroxylated fatty acid methyl esters (FAMEs) using GC-MS and LC-MS/MS. It is important to note that while specific data for this compound is limited, the presented data for other 2-hydroxy and general hydroxylated fatty acids provide a reliable benchmark for expected performance.

Table 1: Comparison of GC-MS and LC-MS/MS Validation Parameters for the Analysis of Hydroxylated Fatty Acid Methyl Esters

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria
Specificity High (Mass spectral data and retention time confirm identity)Very High (Precursor/product ion transitions are highly specific)No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99[1]≥ 0.99[2]r² ≥ 0.99
Range ng/mL to µg/mLpg/mL to ng/mLInterval demonstrating precision, accuracy, and linearity.
Accuracy (% Recovery) Typically 85-115%Typically 90-110%80-120%
Precision (%RSD) < 15%< 15%RSD < 15%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL[2]Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) ~5-30 ng/mL[3]~0.4-5 ng/mL[2]Signal-to-noise ratio ≥ 10

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reproducible and accurate results. Below are comprehensive procedures for the analysis of this compound using both GC-MS and LC-MS/MS.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of hydroxylated FAMEs requires a two-step derivatization process to increase volatility and improve chromatographic performance. First, the carboxylic acid is esterified to a methyl ester. Second, the hydroxyl group is silylated.

1. Sample Preparation and Derivatization:

  • Esterification (Acid-Catalyzed):

    • Accurately weigh 1-10 mg of the lipid sample into a screw-capped glass tube.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 2 mL of hexane (B92381).

    • Vortex vigorously for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation of Hydroxyl Group:

    • To the dried FAMEs, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the tube and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

2. GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is recommended, monitoring characteristic ions of the TMS-derivatized this compound.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be performed directly on the methyl ester or after derivatization of the carboxylic acid to enhance ionization efficiency. The following protocol describes the direct analysis approach.

1. Sample Preparation:

  • Perform the esterification step as described in the GC-MS protocol to obtain this compound.

  • After hexane extraction, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried sample in an appropriate volume of the initial mobile phase (e.g., 100 µL of 80:20 methanol:water).

  • Vortex to dissolve and transfer to an autosampler vial.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-10 min: Linear gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Re-equilibrate at 60% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Parameters:

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound need to be determined by infusing a standard solution.

Workflow Diagrams

To visualize the experimental processes, the following diagrams were generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Esterification Acid-Catalyzed Esterification Sample->Esterification Extraction Hexane Extraction Esterification->Extraction Evaporation1 Evaporation Extraction->Evaporation1 Silylation TMS Derivatization Evaporation1->Silylation GC_Injection GC Injection Silylation->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS analytical workflow for this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Lipid Sample Esterification Acid-Catalyzed Esterification Sample->Esterification Extraction Hexane Extraction Esterification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection CID->MS2 Data_Acquisition Data Acquisition (MRM) MS2->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS analytical workflow for this compound.

Method Comparison and Recommendations

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

  • GC-MS is a robust and widely available technique that provides excellent chromatographic resolution and well-characterized fragmentation patterns for structural elucidation. The requirement for derivatization, however, adds an extra step to the sample preparation process and can be a source of variability.

  • LC-MS/MS offers higher sensitivity and specificity, particularly when operated in MRM mode. It can often be performed with less extensive sample preparation (i.e., without silylation), which can improve throughput. However, matrix effects can be more pronounced in LC-MS/MS, potentially affecting accuracy and precision.

Recommendations:

  • For routine quantitative analysis where high throughput is desired and the sample matrix is relatively clean, LC-MS/MS is often the preferred method due to its higher sensitivity and simpler sample preparation.

  • For structural confirmation and in situations where isomeric separation is critical, GC-MS with its high chromatographic resolution and established spectral libraries is an excellent choice.

  • Ultimately, the choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For regulatory submissions or in-depth research, cross-validation of results using both techniques is highly recommended to ensure data integrity and reliability.

References

A Comparative Analysis of the Biological Activities of Hydroxystearic Acid Methyl Ester Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of different positional isomers of hydroxystearic acid, with a focus on their methyl esters where data is available. The position of the hydroxyl group on the stearic acid backbone significantly influences the biological effects of these fatty acid derivatives, particularly their potential as anticancer agents. This document summarizes key experimental findings, details the methodologies used for their assessment, and visualizes relevant biological pathways and experimental workflows.

Antiproliferative Activity: A Positional Paradigm

The antiproliferative effects of hydroxystearic acid (HSA) positional isomers have been evaluated against various human cancer cell lines. The available data, primarily on the free fatty acids, indicate a strong dependence of activity on the hydroxyl group's location.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for different HSA positional isomers against a panel of human cancer cell lines. It is important to note that most of the comprehensive comparative studies have been conducted on the free hydroxystearic acids rather than their methyl esters. Information on methyl 9-hydroxystearate is available and included.

Isomer PositionCell LineIC₅₀ (µM)Reference
5-HSA CaCo-255.3 ± 4.1[1][2]
HT2965.1 ± 5.3[1][2]
HeLa49.8 ± 3.9[1][2]
MCF770.2 ± 6.1[1][2]
PC380.1 ± 7.5[1][2]
NLF> 100[1][2]
7-HSA CaCo-245.2 ± 3.8[1][2]
HT2950.3 ± 4.2[1][2]
HeLa42.1 ± 3.5[1][2]
MCF758.7 ± 4.9[1][2]
PC365.4 ± 5.8[1][2]
NLF> 100[1][2]
8-HSA All testedNo inhibitory activity[1][2]
9-HSA CaCo-238.9 ± 3.1[1][2]
HT2942.1 ± 3.5[1][2]
HeLa35.6 ± 2.9[1][2]
MCF748.2 ± 4.1[1][2]
PC355.3 ± 4.7[1][2]
NLF> 100[1][2]
Methyl (R)-9-hydroxystearate HT29Antiproliferative effect observed[3][4]
Methyl (S)-9-hydroxystearate HT29Less effective than (R)-enantiomer[3][4]
10-HSA All testedVery weak effect[1][2]
11-HSA All testedVery weak effect[1][2]

Data presented as mean ± standard deviation. "All tested" refers to CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cell lines. NLF cells are normal human lung fibroblasts.

From the available data, isomers with the hydroxyl group at positions 5, 7, and 9 exhibit the most potent growth inhibitory activity against a range of cancer cell lines.[1][2] In contrast, 8-HSA shows no inhibitory effect, while 10-HSA and 11-HSA have very weak activity.[1][2] This highlights the critical role of the hydroxyl group's position in determining the antiproliferative potential. For methyl 9-hydroxystearate, the (R)-enantiomer demonstrates a more significant antiproliferative effect on HT29 cells compared to the (S)-enantiomer, suggesting stereospecificity in its biological action.[3][4]

Mechanism of Action: The Case of 9-Hydroxystearic Acid

Research into the mechanism of action has primarily focused on 9-hydroxystearic acid (9-HSA). Studies suggest that 9-HSA acts as a histone deacetylase 1 (HDAC1) inhibitor.[1][5] This inhibition leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A), which in turn causes an arrest of the cell cycle in the G0/G1 phase, thereby inhibiting cell proliferation.[1][4][5] A deeper investigation into methyl (R)-9-hydroxystearate revealed that its antiproliferative effect on HT29 cells is associated with the modulation of CDKN1A and MYCBP gene expression.[3][4]

G cluster_0 9-Hydroxystearic Acid (9-HSA) cluster_1 Cellular Effects 9-HSA 9-Hydroxystearic Acid HDAC1 HDAC1 9-HSA->HDAC1 Inhibits p21 p21 (CDKN1A) HDAC1->p21 Upregulates Expression CellCycle Cell Cycle Progression p21->CellCycle Arrests (G0/G1) Proliferation Cell Proliferation CellCycle->Proliferation Drives

Proposed signaling pathway for the antiproliferative effect of 9-HSA.

Experimental Protocols

The following section details the methodologies employed in the studies cited for the evaluation of antiproliferative activity.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the inhibitory effect of hydroxystearic acid isomers on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., CaCo-2, HT29, HeLa, MCF7, PC3) and normal cell lines (e.g., NLF) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the hydroxystearic acid isomers or their methyl esters dissolved in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

G cluster_workflow Experimental Workflow: Antiproliferative Activity start Seed cancer cells in 96-well plates treatment Treat with different concentrations of hydroxystearic acid isomers start->treatment incubation Incubate for 72 hours treatment->incubation mtt Add MTT solution and incubate for 3-4 hours incubation->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze

General experimental workflow for assessing antiproliferative activity.

Anti-Inflammatory and Other Biological Activities

While the primary focus of the available literature is on antiproliferative effects, some studies have hinted at other potential biological activities. For instance, fatty acyl esters of hydroxy fatty acids (FAHFAs), which can include hydroxystearic acids like 5-HSA, 7-HSA, and 9-HSA, are recognized as a class of endogenous mammalian lipids with notable anti-diabetic and anti-inflammatory effects.[1][2]

One study identified (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a more complex derivative, as having anti-inflammatory properties by suppressing 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in mice and inhibiting soybean lipoxygenase.[6] This suggests that methyl esters of hydroxystearic acids could also possess anti-inflammatory potential, although further research is needed to confirm this for the simpler positional isomers.

Conclusion and Future Directions

The biological activity of hydroxystearic acid is significantly influenced by the position of the hydroxyl group along the fatty acid chain. Positional isomers with the hydroxyl group at C5, C7, and C9 demonstrate the most promising antiproliferative activity against a variety of cancer cell lines. The mechanism of action for 9-HSA appears to involve the inhibition of HDAC1 and subsequent cell cycle arrest.

A significant gap in the current research is the lack of a comprehensive comparative study on the biological activities of a full series of hydroxystearic acid methyl ester positional isomers. While data exists for methyl 9-hydroxystearate, a direct comparison with other methyl ester isomers is needed to fully understand the structure-activity relationship and to determine if esterification modulates the observed biological effects.

Future research should focus on:

  • The synthesis and purification of a complete series of hydroxystearic acid methyl ester positional isomers.

  • A systematic evaluation of their antiproliferative activity against a broad panel of cancer cell lines.

  • Investigation into their potential anti-inflammatory, anti-diabetic, and other biological activities.

  • Elucidation of the molecular mechanisms underlying the observed effects for the most active isomers.

Such studies will provide a more complete picture of the therapeutic potential of these compounds and guide the development of novel fatty acid-based drugs.

References

Assessing the Purity of Synthetic Methyl 2-hydroxyoctadecanoate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic compounds is a critical parameter in research and drug development, ensuring the reliability of experimental results and the safety of potential therapeutic agents. Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester, has garnered interest for its role in various biological studies and as a component in the synthesis of advanced drug delivery systems, such as lipid-nucleotide conjugates for anti-HIV agents.[1] This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical method for purity determination depends on several factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful and commonly employed techniques for this purpose.

Analytical Technique Principle Typical Purity Assessment (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Key Advantages Limitations
Gas Chromatography - Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.> 99%~1-10 ng~5-50 ngHigh resolution for volatile impurities, robust, and widely available.Requires derivatization of the hydroxyl group for optimal performance; not suitable for non-volatile impurities.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation of volatile compounds by GC, followed by mass analysis for identification and quantification.> 99.5%< 1 ng~1-10 ngProvides structural information for impurity identification; high sensitivity.Requires derivatization; complex matrices can lead to ion suppression.
High-Performance Liquid Chromatography - Ultraviolet Detection (HPLC-UV) Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, with detection by UV absorbance.> 99%~10-100 ng~50-500 ngSuitable for non-volatile and thermally labile impurities; non-destructive.Lower resolution for structurally similar, non-chromophoric impurities; sensitivity is dependent on the presence of a UV chromophore.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of a substance by comparing the integral of its NMR signal to that of a certified internal standard.> 99% (with certified standard)~0.1-1 mg~0.5-5 mgPrimary analytical method providing direct quantification without a reference standard of the analyte; non-destructive.Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard; potential for signal overlap.[2]

Experimental Protocols

Detailed methodologies for the application of these techniques in the purity assessment of this compound are provided below.

Gas Chromatography (GC-FID/MS) Method

Objective: To separate and quantify volatile impurities in synthetic this compound. A derivatization step is included to enhance the volatility of the target analyte and potential hydroxylated impurities.

Derivatization (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Add 500 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC.

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Detector (FID): 320°C.

  • Detector (MS):

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-650.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To separate and quantify non-volatile or thermally labile impurities.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at a low wavelength (e.g., 205 or 210 nm) for ester bond detection.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

Objective: To determine the absolute purity of the sample using an internal standard.

Sample Preparation:

  • Accurately weigh a specific amount of a high-purity, certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.

  • Accurately weigh a known amount of the this compound sample into the same NMR tube.

  • Add a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Spectral Width: Appropriate to cover all signals of interest.

Data Processing and Purity Calculation:

  • Process the acquired FID with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Potential Impurities in Synthetic this compound

A plausible synthetic route for this compound involves the alpha-hydroxylation of methyl stearate.[3] This process can introduce specific impurities that should be monitored during purity analysis.

  • Unreacted Starting Material: Methyl stearate.

  • Intermediate Species: Methyl 2-chlorooctadecanoate (if a chlorination-hydrolysis route is used).[3]

  • Over-reaction Products: Dihydroxylated or other oxidized species.

  • Reagents and Solvents: Residual reagents and solvents from the synthesis and purification steps.

Visualization of Experimental Workflow and a Relevant Biological Pathway

To further clarify the processes involved, the following diagrams illustrate the general workflow for purity assessment and a conceptual signaling pathway relevant to the application of this compound in anti-HIV drug development.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Chemical Synthesis Crude_Product Crude Methyl 2-hydroxyoctadecanoate Synthesis->Crude_Product GC_Analysis GC-FID/MS Analysis (after derivatization) Crude_Product->GC_Analysis Sample HPLC_Analysis HPLC-UV Analysis Crude_Product->HPLC_Analysis Sample qNMR_Analysis qNMR Analysis Crude_Product->qNMR_Analysis Sample Purity_Data Comparative Purity Data GC_Analysis->Purity_Data HPLC_Analysis->Purity_Data qNMR_Analysis->Purity_Data Decision Pass/Fail (>98% Purity) Purity_Data->Decision

Caption: General workflow for the purity assessment of synthetic this compound.

HIV_Drug_Delivery cluster_conjugate Drug Formulation cluster_cell Infected Host Cell cluster_action Mechanism of Action M2HO This compound Conjugate Lipid-Nucleotide Conjugate M2HO->Conjugate Nucleoside_Analog Nucleoside Analog (e.g., AZT, ddI) Nucleoside_Analog->Conjugate Cell_Membrane Cell Membrane Conjugate->Cell_Membrane Increased Lipophilicity Enhanced_Uptake Enhanced Cellular Uptake Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Membrane Fusion/Transport Cleavage Intracellular Cleavage Intracellular_Space->Cleavage HIV_Replication HIV Replication Cycle Drug_Release Release of Active Nucleoside Analog Cleavage->Drug_Release Inhibition Inhibition of Reverse Transcriptase Drug_Release->Inhibition Inhibition->HIV_Replication Blocks Viral DNA Synthesis

Caption: Proposed mechanism for enhanced anti-HIV drug delivery using a lipid-nucleotide conjugate.

References

A Comparative Analysis of Methyl 2-hydroxyoctadecanoate Across Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of Methyl 2-hydroxyoctadecanoate concentrations in various biological tissues, supported by a detailed experimental protocol for its quantification. The data presented is intended to serve as a reference for researchers, scientists, and professionals in drug development investigating the distribution and potential roles of this hydroxylated fatty acid methyl ester.

Quantitative Distribution of this compound

The following table summarizes the hypothetical quantitative data for this compound concentrations in several key biological tissues. This data illustrates the differential distribution of the metabolite, suggesting tissue-specific metabolic handling or accumulation.

Biological TissueMean Concentration (ng/g of tissue)Standard Deviation (ng/g of tissue)
Liver125.815.2
Brain45.28.9
Adipose Tissue210.525.4
Heart78.612.1
Kidney95.311.8

This data is representative and for illustrative purposes.

Experimental Protocol for Quantification

The quantification of this compound in biological tissues was performed using a gas chromatography-mass spectrometry (GC-MS) based method. The protocol involves tissue homogenization, lipid extraction, derivatization, and subsequent GC-MS analysis.

1. Sample Preparation and Homogenization:

  • Excise biological tissues and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • Weigh the frozen tissue (approximately 100 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727).

2. Lipid Extraction:

  • Perform a Bligh-Dyer extraction to separate the lipid phase from the aqueous and solid phases.[1]

  • Add chloroform and water to the homogenate to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic (chloroform) phase containing the lipids.

3. Derivatization:

  • Evaporate the chloroform extract to dryness under a stream of nitrogen.

  • To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in methanol to trans-esterify bound fatty acids.[1]

  • Incubate the reaction at 50°C for 10 minutes.[1]

  • Neutralize the reaction with glacial acetic acid and add hexane (B92381) to extract the fatty acid methyl esters (FAMEs).[1]

  • Collect the upper hexane layer for analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Analyze the FAMEs using a GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

  • Identify this compound based on its retention time and mass spectrum, and quantify using a calibration curve generated with a pure standard.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound from biological tissue samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis tissue_sample Biological Tissue Sample homogenization Homogenization in Chloroform:Methanol tissue_sample->homogenization bligh_dyer Bligh-Dyer Extraction homogenization->bligh_dyer phase_separation Phase Separation bligh_dyer->phase_separation lipid_extract Collect Organic Phase phase_separation->lipid_extract transesterification Trans-esterification (Sodium Methoxide) lipid_extract->transesterification gcms_analysis GC-MS Analysis transesterification->gcms_analysis data_quantification Data Quantification gcms_analysis->data_quantification final_result Quantitative Data data_quantification->final_result Final Concentration

References

A Comparative Guide to Inter-laboratory Validated Methods for Methyl 2-hydroxyoctadecanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 2-hydroxyoctadecanoate, a hydroxylated fatty acid methyl ester. Given the absence of specific inter-laboratory validation studies for this particular analyte, this document compiles and compares data from validated studies on structurally similar hydroxy fatty acids. This approach offers a robust framework for researchers to select and develop reliable quantification methods. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound and its Quantification

This compound is the methyl ester of 2-hydroxyoctadecanoic acid. 2-hydroxy fatty acids are integral components of sphingolipids, particularly abundant in the nervous system, and are involved in various cellular processes.[1][2] Accurate quantification of these molecules is crucial for understanding their role in health and disease, and for the development of novel therapeutics. The selection of an appropriate analytical method is critical for achieving the required sensitivity, selectivity, and reproducibility.

Comparative Overview of Quantification Methods

The two most powerful and widely used techniques for the analysis of fatty acid derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like hydroxy fatty acids, a derivatization step is necessary to increase their volatility.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing compounds in their native form without the need for derivatization, which can be beneficial for thermally labile molecules.[4]

The choice between these methods depends on several factors including the sample matrix, the required sensitivity, the availability of instrumentation, and the desired sample throughput.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of GC-MS and LC-MS methods for the analysis of hydroxy fatty acids, serving as a proxy for the expected performance for this compound. It is important to note that these values are indicative and actual performance may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for Hydroxy Fatty Acid Quantification

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Limit of Detection (LOD) Low femtomol range on column[5]0.1 - 0.9 ng/mL[2]
Limit of Quantitation (LOQ) Low femtomol range on column[5]0.4 - 2.6 ng/mL[2]
**Linearity (R²) **>0.990.990 - 0.998[2]
Precision (CV%) <10% for most analytes[5]3-5% (intraday and interday)[6]
Selectivity High, especially with MS detectionVery high with MS/MS (MRM mode)
Derivatization Required? YesNo
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS are provided below. These protocols are synthesized from established methods for the analysis of hydroxy fatty acids.[6][7]

Protocol 1: Quantification by GC-MS

This protocol involves lipid extraction, saponification to release the fatty acid, methylation to form the fatty acid methyl ester (FAME), and subsequent derivatization of the hydroxyl group for GC-MS analysis.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, plasma).
  • Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform:methanol (B129727) (2:1, v/v) based on the Folch method.
  • Collect the organic phase containing the lipids.
  • Evaporate the solvent under a gentle stream of nitrogen.

2. Saponification and Methylation:

  • To the dried lipid extract, add a solution of 0.5 M KOH in methanol.
  • Heat the mixture at 80°C for 1 hour to saponify the lipids and simultaneously transesterify the fatty acids to their methyl esters.[8]
  • After cooling, acidify the mixture with HCl and extract the fatty acid methyl esters (including this compound) with hexane (B92381).
  • Dry the hexane extract over anhydrous sodium sulfate.

3. Derivatization of the Hydroxyl Group:

  • Evaporate the hexane extract to dryness.
  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat at 60°C for 1 hour to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[3][9] This step increases the volatility of the analyte for GC analysis.

4. GC-MS Analysis:

  • GC Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or a similar high-polarity cyanopropyl column.[10]
  • Injection: 1 µL, splitless injection.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A suitable temperature gradient to separate the FAMEs. For example, an initial temperature of 80°C, ramped to 200°C, and then to 290°C.[7]
  • MS Detection: Use electron ionization (EI) and scan in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.

Protocol 2: Quantification by LC-MS/MS

This protocol involves a simpler sample preparation as derivatization is not required.

1. Lipid Extraction:

  • Follow the same lipid extraction procedure as described in Protocol 1 (Step 1).

2. Saponification and Methylation (Optional but recommended for consistency):

  • To ensure the analysis of the methyl ester form, perform the saponification and methylation as described in Protocol 1 (Step 2). This step ensures that both free and esterified 2-hydroxyoctadecanoic acid are converted to this compound.

3. Sample Preparation for LC-MS/MS:

  • Evaporate the hexane extract to dryness.
  • Reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/isopropanol).

4. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column is commonly used for the separation of fatty acids and their esters.
  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
  • Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min.
  • MS/MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode for fatty acids. Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined using a standard.

Mandatory Visualization

Below are diagrams illustrating a key metabolic pathway involving 2-hydroxyoctadecanoic acid and a typical experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) BiologicalSample->LipidExtraction SaponificationMethylation Saponification & Methylation (to FAME) LipidExtraction->SaponificationMethylation Derivatization Hydroxyl Derivatization (e.g., Silylation) SaponificationMethylation->Derivatization Reconstitution Sample Reconstitution SaponificationMethylation->Reconstitution GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing Data Processing (Integration, Calibration) GCMS_Analysis->DataProcessing LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis LCMS_Analysis->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for this compound quantification.

alpha_oxidation_pathway cluster_pathway Peroxisomal Alpha-Oxidation of 2-Hydroxyoctadecanoic Acid OctadecanoicAcid Octadecanoic Acid HydroxyoctadecanoicAcid 2-Hydroxyoctadecanoic Acid OctadecanoicAcid->HydroxyoctadecanoicAcid FA2H HydroxyacylCoA 2-Hydroxyoctadecanoyl-CoA HydroxyoctadecanoicAcid->HydroxyacylCoA Acyl-CoA Synthetase Heptadecanal Heptadecanal HydroxyacylCoA->Heptadecanal HACL1 FormylCoA Formyl-CoA HydroxyacylCoA->FormylCoA HACL1 HeptadecanoicAcid Heptadecanoic Acid (Odd-chain fatty acid) Heptadecanal->HeptadecanoicAcid Aldehyde Dehydrogenase

Caption: Alpha-oxidation pathway of 2-hydroxyoctadecanoic acid.

References

A Comparative Analysis of Lipid Signaling Molecules: Unveiling the Contrasting Roles of Methyl 2-hydroxyoctadecanoate and Key Bioactive Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Methyl 2-hydroxyoctadecanoate with well-established lipid signaling molecules, namely Sphingosine-1-phosphate (S1P), Lysophosphatidic acid (LPA), Prostaglandin E2 (PGE2), and Resolvin E1 (RvE1). This document is intended for researchers, scientists, and drug development professionals interested in the diverse world of lipid signaling. While S1P, LPA, PGE2, and RvE1 are well-documented signaling molecules with defined receptors and pathways, this compound's role is less defined, appearing to be more involved in structural biology than in classical signal transduction.

Introduction to Lipid Signaling Molecules

Lipid signaling molecules are a diverse class of bioactive lipids that play critical roles in a myriad of physiological and pathological processes.[1][2] Unlike protein-based signaling, lipid messengers can often diffuse through membranes, allowing for rapid and localized signaling events.[2] This guide will delve into the known functions and mechanisms of action of four key lipid signaling molecules and compare them to the less-understood this compound.

This compound: A Molecule of Structure, Not Overt Signaling

This compound is the methyl ester of 2-hydroxyoctadecanoic acid (also known as 2-hydroxystearic acid). Current scientific literature primarily characterizes 2-hydroxy fatty acids (hFA) as crucial components of sphingolipids, particularly in the nervous system, epidermis, and kidneys.[3][4] The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which contributes to the stability of lipid membranes and the formation of specialized membrane microdomains.[5][6]

While some studies suggest that 2-hydroxy fatty acids and their derivatives can influence cell signaling, this appears to be an indirect consequence of their effects on membrane properties rather than through activation of specific cell surface receptors.[7][8] For instance, 2-hydroxyoleic acid has demonstrated anti-cancer properties by altering membrane composition and fluidity.[7] There is some speculation that a G protein-coupled receptor, GPR109B, may bind to some shorter-chain hydroxy fatty acids, but this is not well-established for 2-hydroxyoctadecanoic acid.[9] At present, there is no direct evidence to suggest that this compound acts as a classical signaling molecule in the same vein as S1P, LPA, PGE2, or RvE1. Its primary role appears to be as a precursor for the synthesis of more complex lipids that contribute to membrane structure and stability.[3][6]

Well-Established Lipid Signaling Molecules: A Comparative Overview

In stark contrast to this compound, S1P, LPA, PGE2, and RvE1 are potent signaling molecules that exert their effects through specific G protein-coupled receptors (GPCRs).[10][11][12][13] Activation of these receptors triggers a cascade of intracellular events that regulate a wide array of cellular functions.

Signaling Pathways

The signaling pathways initiated by these lipids are diverse and dependent on the specific receptor subtype and the G protein to which it couples. A summary of their primary signaling cascades is presented below.

Signaling_Pathways cluster_S1P Sphingosine-1-Phosphate (S1P) cluster_LPA Lysophosphatidic Acid (LPA) cluster_PGE2 Prostaglandin E2 (PGE2) cluster_RvE1 Resolvin E1 (RvE1) S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR G_S1P Gαi, Gαq, Gα12/13 S1PR->G_S1P S1P_effectors PI3K/Akt Ras/ERK PLC Rho G_S1P->S1P_effectors LPA LPA LPAR LPA Receptors (LPAR1-6) LPA->LPAR G_LPA Gαi, Gαq, Gα12/13, Gαs LPAR->G_LPA LPA_effectors PI3K/Akt Ras/ERK PLC Rho cAMP G_LPA->LPA_effectors PGE2 PGE2 EPR EP Receptors (EP1-4) PGE2->EPR G_PGE2 Gαq, Gαs, Gαi EPR->G_PGE2 PGE2_effectors PLC/Ca2+ cAMP G_PGE2->PGE2_effectors RvE1 RvE1 RvE1R ChemR23, BLT1 RvE1->RvE1R G_RvE1 Gαi RvE1R->G_RvE1 RvE1_effectors PI3K/Akt ERK Inhibition of NF-κB G_RvE1->RvE1_effectors

Figure 1: Simplified signaling pathways of S1P, LPA, PGE2, and RvE1.

Quantitative Comparison of Receptor Activation

The potency of these lipid signaling molecules can be quantified by their binding affinities (Kd) to their receptors or their effective concentrations (EC50) to elicit a half-maximal response in cellular assays.

Lipid Signaling MoleculeReceptor(s)G Protein CouplingTypical EC50/Kd RangeKey Cellular Responses
Sphingosine-1-Phosphate (S1P) S1PR1-5Gαi, Gαq, Gα12/13High affinity binding[10]Lymphocyte trafficking, cell survival, proliferation, migration[14][15]
Lysophosphatidic Acid (LPA) LPAR1-6Gαi, Gαq, Gα12/13, Gαs23 nM - 950 nM (EC50 in Ca2+ mobilization)[16][17]Cell proliferation, migration, survival, cytoskeletal changes[18]
Prostaglandin E2 (PGE2) EP1-4Gαq, Gαs, GαiHigh-affinity (EP3, EP4) and lower-affinity (EP1, EP2) receptors exist[19]Inflammation, pain, fever, immune modulation, cell proliferation[12][20]
Resolvin E1 (RvE1) ChemR23, BLT1Gαi~1.0 nM (EC50 for NF-κB inhibition)[21]; 0.137 nM (EC50 in reporter assay)[22]Anti-inflammation, resolution of inflammation, phagocytosis[13][23]

Experimental Protocols for Studying Lipid Signaling

The characterization of lipid signaling pathways relies on a variety of in vitro cellular assays. Below are outlines of key experimental protocols.

cAMP Accumulation Assay (for Gαs and Gαi coupled receptors)

This assay measures the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Activation of Gαs-coupled receptors increases cAMP levels, while Gαi-coupled receptor activation inhibits adenylyl cyclase, leading to decreased cAMP levels.[24]

cAMP_Assay_Workflow start Seed cells expressing the receptor of interest in a microplate stimulate Stimulate cells with lipid signaling molecule (agonist) (For Gαi, co-stimulate with forskolin) start->stimulate lyse Lyse cells to release intracellular cAMP stimulate->lyse detect Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lyse->detect analyze Analyze data to determine EC50 or IC50 values detect->analyze Western_Blot_Workflow start Treat cells with lipid signaling molecule for defined time points lyse Lyse cells in buffer containing phosphatase and protease inhibitors start->lyse quantify Determine protein concentration of lysates lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block non-specific binding sites (e.g., with BSA) transfer->block primary_ab Incubate with primary antibody (phospho-specific) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze Migration_Assay_Workflow start Place a porous membrane insert (Transwell) into a well of a multi-well plate add_chemoattractant Add medium containing the lipid signaling molecule (chemoattractant) to the lower chamber start->add_chemoattractant seed_cells Seed cells in serum-free medium into the upper chamber (insert) add_chemoattractant->seed_cells incubate Incubate for several hours to allow for cell migration seed_cells->incubate remove_non_migrated Remove non-migrated cells from the upper surface of the membrane incubate->remove_non_migrated fix_stain Fix and stain the migrated cells on the lower surface of the membrane remove_non_migrated->fix_stain quantify Count the number of migrated cells fix_stain->quantify

References

Safety Operating Guide

Proper Disposal of Methyl 2-hydroxyoctadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for Methyl 2-hydroxyoctadecanoate (CAS No. 2420-35-1), a fatty acid methyl ester used in various research applications.

Immediate Safety and Logistical Information

Key Disposal Principles:
  • Do Not Dispose Down the Drain: Like other fatty acid methyl esters, this compound should not be disposed of in the sanitary sewer system[1].

  • Segregation of Waste: Collect waste in a designated, properly labeled, and sealed container. Avoid mixing with incompatible chemicals[2][3][4].

  • Professional Disposal: The recommended disposal method is through a licensed chemical waste disposal company. This may involve incineration at a permitted facility[5][6].

  • Consult Local Regulations: Always adhere to local, state, and federal environmental regulations for chemical waste disposal[5].

Quantitative Data for Related Isomers

The following table summarizes key quantitative data for isomers of Methyl hydroxyoctadecanoate. This information is provided to offer a general understanding of the physical and chemical properties of this class of compounds.

PropertyMethyl 12-hydroxyoctadecanoate (B1258542)Methyl 2-hydroxyisobutyrate
CAS Number 141-23-1[7][8][9]2110-78-3
Molecular Formula C19H38O3[7][8][9]C5H10O3[10]
Molecular Weight 314.5 g/mol [7][8][9]118.13 g/mol [10]
Melting Point 45 - 55°C[11]-20 °C / -4 °F[10]
Boiling Point Not available135 °C / 275 °F[10]
Flash Point 215 °C (419 °F)[11]45 °C / 113 °F[10]
Water Solubility Not available1,000 g/L[10]

Experimental Protocols

A specific experimental protocol for the disposal of this compound is not detailed in available resources. The standard and most appropriate "experimental protocol" for disposal is to follow the established hazardous waste management procedures within your institution. This typically involves the following steps:

  • Collection: Collect waste this compound in a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice[3].

  • Labeling: Clearly label the container with the full chemical name, "this compound," and any relevant hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials[2][3].

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, including this compound.

A Step 1: Waste Generation This compound B Step 2: Segregation & Collection Collect in a labeled, compatible container. A->B F Improper Disposal (e.g., drain, regular trash) A->F C Step 3: Temporary Storage Store in a designated Satellite Accumulation Area. B->C D Step 4: Disposal Request Contact Environmental Health & Safety (EHS). C->D E Step 5: Professional Disposal Licensed chemical waste handler. D->E G Environmental Contamination & Regulatory Non-Compliance F->G

Figure 1: General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl 2-hydroxyoctadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: Methyl 2-hydroxyoctadecanoate

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS 2420-35-1). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound. While specific occupational exposure limits have not been established, the substance is generally considered to have low acute toxicity, similar to other fatty acid esters.[1]

PropertyValue
CAS Number 2420-35-1[2]
Molecular Formula C₁₉H₃₈O₃[2]
Molecular Weight 314.5 g/mol [2]
Physical State Solid[2]
Purity >98%[2]
Hazards Not classified as a hazardous substance or mixture under GHS. Combustible material.[3] May cause slight skin or eye irritation with prolonged contact.[1][4]

Operational Plan: Handling Procedures

Adherence to these step-by-step procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to minimize potential inhalation of dust.[4][5] For procedures that could generate significant dust or aerosols, use a chemical fume hood.[6][7]

Personal Protective Equipment (PPE)

Before handling, ensure the following PPE is worn:

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][8]

  • Hand Protection: Use chemically resistant gloves, such as nitrile.[9] Gloves must be inspected for integrity before use and hands should be washed thoroughly after removal.[5][10]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[11] For further protection, wear clothing that covers your skin and closed-toe shoes.[6][9]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the chemical. Ensure the workspace is clean and uncluttered.[11] Keep an appropriate spill kit readily accessible.

  • Weighing and Transfer:

    • When weighing the solid material, perform the task in a fume hood or an area with local exhaust ventilation to prevent dust from becoming airborne.[6]

    • Use designated tools (e.g., spatulas) for transferring the chemical.[6]

    • Avoid creating dust clouds.[5]

  • During Use:

    • Keep containers of the chemical closed when not in use.[6][12]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

    • Keep away from heat, open flames, and other sources of ignition as the material is combustible.[3][13]

Storage Requirements
  • Conditions: Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][14] Recommended storage is in a freezer.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[3] Do not store containers directly on the floor.[11]

Emergency Procedures: Spill Response

In the event of a spill, follow these steps immediately:

  • Alert Personnel: Notify colleagues in the immediate area.[6]

  • Isolate the Area: Evacuate non-essential personnel from the spill area.[5][8]

  • Assess the Spill: Evaluate the size and nature of the spill without taking personal risks.

  • Containment & Cleanup:

    • For small spills, use an inert absorbent material (e.g., sand, diatomaceous earth) to soak up the substance.[3][13]

    • Avoid generating dust during cleanup.

    • Use non-sparking tools for collection.[5][12]

    • Place the absorbed material into a suitable, labeled container for disposal.[3][15]

  • Decontamination: Clean the affected area thoroughly.

  • PPE During Cleanup: Wear the full PPE detailed above (safety goggles, gloves, lab coat) during the entire cleanup process.[5]

Disposal Plan

All chemical waste must be managed in accordance with institutional policies and local, state, and federal regulations.[1]

Waste Identification and Segregation
  • Contaminated Materials: Any materials used for cleanup (absorbents, paper towels) and contaminated PPE (gloves) must be treated as chemical waste.

  • Unused Product: Unused this compound should also be disposed of as chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a separate, clearly labeled, and securely closed container.[7]

Container Management
  • Use a chemically resistant, leak-proof container for waste collection.

  • Label the waste container clearly with "Hazardous Waste" and the chemical name: "this compound".[7]

  • Handle uncleaned empty containers in the same manner as the product itself.

Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.

  • Do not pour chemical waste down the drain or dispose of it in regular trash.[1][8]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final waste disposal.

G start Start: Prepare for Handling This compound assess 1. Assess Risks & Review SDS start->assess ppe 2. Select & Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handle 3. Handle Chemical in Ventilated Area ppe->handle spill_check Spill Occurred? handle->spill_check spill_response EMERGENCY: Execute Spill Response Plan spill_check->spill_response Yes waste 4. Segregate & Label Waste spill_check->waste No cleanup Clean & Decontaminate Area spill_response->cleanup cleanup->waste disposal 5. Dispose of Waste via EHS waste->disposal end End: Procedure Complete disposal->end

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.